Product packaging for H-Ala-Tyr-OH(Cat. No.:CAS No. 3061-88-9)

H-Ala-Tyr-OH

カタログ番号: B1666808
CAS番号: 3061-88-9
分子量: 252.27 g/mol
InChIキー: ALZVPLKYDKJKQU-XVKPBYJWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ala-Tyr is a dipeptide composed of L-alanine and L-tyrosine joined by a peptide linkage. It has a role as a metabolite. It is functionally related to a L-alanine and a L-tyrosine.
Ala-Tyr has been reported in Trypanosoma brucei with data available.
tyrosine source;  RN given refers to (L)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O4 B1666808 H-Ala-Tyr-OH CAS No. 3061-88-9

特性

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZVPLKYDKJKQU-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184677
Record name Alanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3061-88-9
Record name L-Alanyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alanyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-tyrosine, systematically known as H-Ala-Tyr-OH, is a dipeptide composed of L-alanine and L-tyrosine. It serves as a critical component in various biotechnological and pharmaceutical applications, primarily as a highly soluble and stable source of L-tyrosine in parenteral nutrition and cell culture media.[1][2] The enhanced solubility compared to free L-tyrosine addresses a common limitation in formulating chemically defined media, ensuring consistent availability of this essential amino acid for robust cell growth and protein synthesis.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, offering a foundational resource for its application in research and development.

Chemical Structure and Identifiers

This compound is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-tyrosine.[4] This linkage confers unique properties distinct from its constituent amino acids.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid [4][5]
Common Synonyms L-Alanyl-L-tyrosine, Ala-Tyr, AY, this compound [2][4][6]
CAS Number 3061-88-9 [2][4][6]
Molecular Formula C₁₂H₁₆N₂O₄ [4][6][7]

| Molecular Weight | 252.27 g/mol |[1][4][7] |

Table 2: Structural Representations of this compound

Representation Value Reference(s)
SMILES C--INVALID-LINK--O)C(=O)O">C@@HN [4][6]
InChI InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 [4][6]

| InChIKey | ALZVPLKYDKJKQU-XVKPBYJWSA-N |[4][6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. Its zwitterionic nature, arising from the terminal amino and carboxyl groups, along with the phenolic hydroxyl group of tyrosine, dictates its solubility and reactivity.

Table 3: Key Physicochemical Properties of this compound

Property Value Reference(s)
Appearance White to off-white crystalline powder [1][2][7]
Melting Point 238-240 °C (with decomposition) [1][6][7]
Boiling Point 558.0 ± 50.0 °C (Predicted) [1][6][7]
Density 1.315 ± 0.06 g/cm³ (Predicted) [6][7]
Water Solubility 17.99 g/L (at 20 °C) [6][7]
LogP -0.31 (at 25 °C) / -2.03 (Extrapolated) / -3.5 (Computed) [4][6][7][8]
pKa 3.03 ± 0.10 (Predicted for α-amino group) [6][7]

| Specific Rotation | +22.0° to +26.0° (c=2, 5 mol/L HCl) |[2][6][9] |

Solubility Profile

This compound exhibits significantly greater aqueous solubility than free L-tyrosine (0.45 g/L at 25 °C).[3][10] This enhancement is attributed to the increased hydrophilicity conferred by the formation of the peptide bond and the presence of the alanine (B10760859) residue.[3] The dipeptide is readily soluble in dilute acidic and basic solutions but is poorly soluble in common organic solvents such as methanol, ethanol, and ether.[3]

Chemical Stability

Under dry, dark, and room-temperature conditions, this compound is stable.[3] The central peptide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which will yield its constituent amino acids.[3] In biological systems, this cleavage is efficiently catalyzed by dipeptidases.[3] The phenolic hydroxyl group of the tyrosine residue makes the molecule sensitive to strong oxidizing agents.[3]

Experimental Protocols

Synthesis of this compound

Method 1: Enzymatic Synthesis A green and efficient method for synthesizing this compound utilizes an α-amino acid ester acyltransferase. This biocatalytic approach offers high specificity and avoids the need for complex protection/deprotection steps common in chemical synthesis.[11]

  • Principle: The enzyme catalyzes the transfer of the alanyl group from an activated donor (L-alanine methyl ester) to the amino group of the nucleophile (L-tyrosine).

  • Reactants: L-alanine methyl ester (acyl donor) and L-tyrosine (acyl acceptor/nucleophile).[11]

  • Enzyme: α-ester acyltransferase.[11]

  • Optimized Reaction Conditions:

    • Buffer: 0.2 mol/L Boric acid-borax buffer.[11]

    • pH: 9.5.[11]

    • Temperature: 30°C.[11]

    • Reactant Ratio: 2:1 molar ratio of acyl donor to nucleophile.[11]

    • Solvent System: A deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea, with a 15% (v/v) water content, was found to increase the yield from 15% to 50%.[11]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A L-Alanine Methyl Ester (Acyl Donor) Enzyme α-Ester Acyltransferase A->Enzyme B L-Tyrosine (Nucleophile) B->Enzyme Product This compound (Dipeptide Product) Enzyme->Product Catalysis Conditions pH: 9.5 Temp: 30°C Buffer: Boric acid-borax Solvent: DES (ChCl/Urea) Conditions->Enzyme Purification Isolation & Purification Product->Purification

Caption: Workflow for the Enzymatic Synthesis of this compound.

Method 2: Chemical Synthesis Standard peptide synthesis methodologies, such as Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis, can also be employed. These methods typically involve:

  • Protection: Protection of the N-terminus of L-alanine (e.g., with Fmoc or Boc groups) and the C-terminus of L-tyrosine (e.g., as a methyl or benzyl (B1604629) ester).

  • Coupling: Activation of the free carboxyl group of the protected alanine using a coupling agent (e.g., DCC, HBTU) and subsequent reaction with the free amino group of the protected tyrosine.

  • Deprotection: Removal of all protecting groups to yield the final dipeptide.

  • Purification: Purification of the final product, typically by recrystallization or preparative HPLC.

A patented method also describes a process involving the condensation of L-tyrosine with D-2-chloropropionylchloride followed by an ammoniation reaction.[12]

Purification and Characterization

Following synthesis, the crude product requires purification and subsequent characterization to confirm its identity and purity.

  • Purification: The primary methods for purifying this compound are recrystallization from a suitable solvent system or preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.[11]

  • Characterization: A suite of analytical techniques is used to verify the structure and assess the purity of the final product.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized dipeptide, with reported purities reaching over 96%.[11]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound (252.27 g/mol ).[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for the definitive structural elucidation of the dipeptide, ensuring the correct connectivity and stereochemistry.[11]

G cluster_techniques Analytical Techniques cluster_outputs Verified Properties Start Purified this compound HPLC HPLC Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Purity Purity Assessment (e.g., >99%) HPLC->Purity MW Molecular Weight Confirmation MS->MW Structure Structural Elucidation NMR->Structure

Caption: Analytical Workflow for this compound Characterization.

Conclusion

This compound is a dipeptide of significant interest due to its enhanced physicochemical properties compared to its constituent amino acid, L-tyrosine. Its superior solubility and stability make it an invaluable ingredient in biopharmaceutical manufacturing and clinical nutrition. The well-defined structure and properties, along with established protocols for its synthesis and characterization, provide a solid foundation for its use. This guide has summarized the core technical data and methodologies essential for researchers and developers working with this important biomolecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of L-Alanyl-L-Tyrosine

Abstract

L-Alanyl-L-Tyrosine is a synthetic dipeptide of L-Alanine and L-Tyrosine. Its primary biological function is to serve as a highly soluble and stable prodrug for L-Tyrosine, a conditionally essential amino acid with poor aqueous solubility. This property is critical for applications in parenteral nutrition, cell culture media, and potentially as a therapeutic agent to modulate catecholaminergic pathways. Upon administration, L-Alanyl-L-Tyrosine is rapidly and efficiently hydrolyzed by peptidases into its constituent amino acids, L-Alanine and L-Tyrosine, which then enter their respective metabolic pathways. This guide provides a comprehensive overview of the physicochemical properties, pharmacokinetics, biological functions, and experimental methodologies associated with L-Alanyl-L-Tyrosine.

Core Function: A Superior Delivery Vehicle for L-Tyrosine

The principal challenge with the free amino acid L-Tyrosine in aqueous formulations is its very low solubility, especially at a neutral pH (less than 0.5 g/L).[1] This limitation hinders the preparation of concentrated amino acid solutions required for effective parenteral nutrition and high-performance, chemically defined cell culture media.[1][2] L-Alanyl-L-Tyrosine was developed to overcome this obstacle. By linking L-Alanine to L-Tyrosine via a peptide bond, the resulting dipeptide exhibits significantly enhanced water solubility, allowing for the formulation of pH-neutral, concentrated solutions.[1][3][4]

Physicochemical and Pharmacokinetic Profile

L-Alanyl-L-Tyrosine is a white crystalline powder.[2] Its key advantage lies in its solubility and subsequent metabolic processing.

Pharmacokinetics and Metabolism

Extensive preclinical and clinical studies have demonstrated that intravenously administered dipeptides are rapidly cleared from the plasma and hydrolyzed into free amino acids.[5][6]

  • Rapid Hydrolysis: Upon intravenous infusion, L-Alanyl-L-Tyrosine does not accumulate in the plasma or tissues.[3][7] It is efficiently cleaved by peptidases present in the body.

  • High Bio-utilization: Studies in rat models, including those that have been bilaterally nephrectomized, show excellent utilization of the dipeptide.[7] This indicates that hydrolysis is not primarily dependent on the kidneys.[7]

  • Minimal Excretion: Urinary loss of the intact dipeptide is minimal (typically less than 5% of the infused dose), signifying near-quantitative utilization.[3][8] This contrasts sharply with other tyrosine prodrugs like N-acetyl-L-tyrosine (NAT), which can have urinary excretion rates of 35% or higher.[9][10]

Data Presentation

Table 1: Solubility of L-Tyrosine vs. Dipeptide Forms
CompoundSolubility in Water (Neutral pH)Reference
L-Tyrosine< 0.5 g/L[1]
Glycyl-L-Tyrosine*Up to 50 times higher than L-Tyrosine[1]
Note: Glycyl-L-Tyrosine is a comparable dipeptide often studied alongside L-Alanyl-L-Tyrosine, illustrating the dramatic solubility enhancement of peptidomimetics.
Table 2: Summary of Preclinical Pharmacokinetic Data for L-Alanyl-L-Tyrosine (Rat Model)
ParameterDosageFindingsReference
Metabolic Fate 0.5 mmoles/kg/24 hours (IV)After 24h infusion: 41% recovered as CO₂, 13.4% in muscle, 7.1% in liver, 7.7% in urine. No unhydrolyzed peptide found in tissues.[4]
Plasma & Tissue Levels 2 mmoles/kg/day (IV)Increased plasma tyrosine above fasting levels and maintained tissue tyrosine at levels of orally-fed controls.[3]
Utilization in Renal Failure 0.5 mmoles/kg over 2 hours (IV)In nephrectomized rats, the peptide did not accumulate in plasma or tissues. 25-33% of radioactivity was released as ¹⁴CO₂.[7]
Protein Synthesis 0.5 mmoles/kg/24 hours (IV)9-17% of radioactivity in tissue was free tyrosine; the remainder was incorporated into protein. >96% of protein-bound radioactivity was tyrosine.[4]

Biological Functions and Signaling Pathways

The biological functions of L-Alanyl-L-Tyrosine are indirect and are expressed through the metabolic roles of its constituent amino acids, primarily L-Tyrosine.

Hydrolysis and Entry into Metabolic Pools

Once administered, L-Alanyl-L-Tyrosine is hydrolyzed to yield L-Tyrosine and L-Alanine, which then become available for cellular processes.

cluster_0 Systemic Circulation / ECF cluster_1 Cellular Metabolism AlaTyr L-Alanyl-L-Tyrosine (Administered) Peptidases Serum & Tissue Peptidases AlaTyr->Peptidases Hydrolysis Ala L-Alanine Peptidases->Ala Tyr L-Tyrosine Peptidases->Tyr Protein Protein Synthesis Ala->Protein Energy Energy Metabolism (e.g., Gluconeogenesis) Ala->Energy Tyr->Protein Catecholamines Catecholamines (Dopamine, Norepinephrine, Epinephrine) Tyr->Catecholamines Thyroid Thyroid Hormones (T3, T4) Tyr->Thyroid Melanin (B1238610) Melanin Tyr->Melanin

Caption: Metabolic Fate of L-Alanyl-L-Tyrosine.
L-Tyrosine as a Precursor for Bioactive Molecules

The L-Tyrosine released from the dipeptide is a critical precursor for several classes of essential molecules.

  • Catecholamine Neurotransmitters: In the brain and adrenal glands, L-Tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[11] This pathway is central to mood, focus, and the physiological response to stress. Under conditions of acute stress (e.g., sleep deprivation, cold exposure, intense cognitive demand), catecholamine stores can be depleted.[11][12] Supplying exogenous L-Tyrosine may help replenish these neurotransmitters, thereby mitigating stress-induced cognitive decline.[11][13][14]

  • Thyroid Hormones: The thyroid gland utilizes tyrosine to synthesize thyroxine (T4) and triiodothyronine (T3), which regulate metabolism throughout the body.

  • Melanin: In melanocytes, the enzyme tyrosinase catalyzes the conversion of L-Tyrosine to dopaquinone, the first step in the synthesis of melanin pigments.[15][16] Studies using B16-F10 melanoma cell models show that L-Alanyl-L-Tyrosine can promote melanin production, demonstrating its ability to effectively deliver tyrosine for this pathway.[15]

Applications in Research and Drug Development

Parenteral Nutrition

L-Alanyl-L-Tyrosine is a component of modern parenteral nutrition solutions, ensuring the delivery of adequate tyrosine for protein synthesis and other metabolic needs in patients who cannot receive enteral feeding.[5][17] Its superior bioavailability compared to NAT makes it a more efficient option.[9]

Cell Culture Media

In biopharmaceutical manufacturing, particularly in fed-batch and perfusion-based processes, L-Alanyl-L-Tyrosine is used to create concentrated, pH-neutral feed streams.[1][2] This supports high-density cell cultures for the production of monoclonal antibodies and other recombinant proteins, ensuring that tyrosine availability does not become a limiting factor for growth and productivity.[2]

Neuroscience and Stress Research

While most human studies have used free L-Tyrosine, L-Alanyl-L-Tyrosine represents a formulation with potential for intravenous administration in clinical settings investigating acute stress. The established function of L-Tyrosine in replenishing stress-depleted catecholamines makes its soluble dipeptide form a valuable tool for research into mitigating cognitive deficits in high-pressure environments.[13][14]

Experimental Protocols

Protocol 1: In Vivo Assessment of L-Alanyl-L-Tyrosine Utilization in a Rat TPN Model

This protocol is based on methodologies described in studies by Daabees and Stegink.[3][4][7]

cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: TPN Infusion cluster_2 Phase 3: Sample Collection & Analysis A1 Acclimatize Male Wistar Rats (180-200g) A2 Surgically implant intravenous catheter (e.g., into jugular vein) A1->A2 A3 Allow for post-operative recovery A2->A3 B2 Initiate continuous IV infusion (e.g., 0.5 - 2.0 mmoles/kg/day) for a defined period (2-24h) A3->B2 B1 Prepare TPN solution containing L-Alanyl-L-[U-¹⁴C]-Tyrosine B1->B2 B3 House rats in metabolic cages to collect urine and expired air B2->B3 C1 Collect expired ¹⁴CO₂ (via trapping solution) B3->C1 C2 Collect blood and urine samples at timed intervals B3->C2 C4 Analyze samples for: - Free ¹⁴C-Tyrosine (HPLC) - Protein-incorporated ¹⁴C-Tyrosine - Intact dipeptide levels C1->C4 C2->C4 C3 At study end, sacrifice animals and harvest tissues (liver, muscle, kidney) C3->C4 cluster_0 Screening & Baseline cluster_1 Intervention (Double-Blind, Crossover) cluster_2 Outcome Assessment A1 Recruit healthy human subjects A2 Conduct baseline cognitive and mood assessments A1->A2 B1 Administer Treatment: L-Tyrosine (100-150 mg/kg) or Placebo A2->B1 B2 Waiting Period (e.g., 60 minutes) B1->B2 B3 Induce Acute Stressor: - Sleep Deprivation - Cold Exposure - Complex Multitasking B2->B3 C1 Administer battery of cognitive tests during/after stress: - Working Memory (n-back) - Vigilance Tasks - Psychomotor Tasks B3->C1 C2 Collect subjective mood and symptom ratings B3->C2 C3 Washout Period C1->C3 C2->C3 C4 Crossover to alternate treatment C3->C4

References

An In-depth Technical Guide to the Synthesis of H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide H-Ala-Tyr-OH (Alanine-Tyrosine). It details the necessary precursors, experimental protocols for solid-phase, solution-phase, and enzymatic synthesis, and presents quantitative data to allow for a comparative analysis of these methodologies.

Introduction

This compound is a dipeptide composed of L-alanine and L-tyrosine. Dipeptides are of significant interest in biochemical and pharmaceutical research as they can serve as building blocks for larger peptides, act as signaling molecules, or be utilized in drug delivery systems. The synthesis of such dipeptides with high purity and yield is crucial for their application in research and development. This guide explores the most common and effective methods for the synthesis of this compound.

Synthesis Pathways and Precursors

The synthesis of this compound can be achieved through three primary routes: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), and Enzymatic Synthesis. Each method utilizes different strategies and precursors, primarily revolving around the use of protecting groups to ensure the specific formation of the desired peptide bond.

Protecting Groups

To prevent unwanted side reactions and polymerization, the amino and carboxyl groups of the amino acid precursors, as well as the reactive side chain of tyrosine, must be temporarily protected.[1][2]

  • N-Terminal Protection: The most common protecting groups for the α-amino group are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[3]

  • C-Terminal Protection: In solution-phase synthesis, the carboxyl group of the C-terminal amino acid (tyrosine in this case) is often protected as a methyl or benzyl (B1604629) ester.[3] In solid-phase synthesis, the C-terminus is anchored to a solid support resin.

  • Side-Chain Protection: The hydroxyl group of the tyrosine side chain is typically protected with an acid-labile group such as tert-butyl (tBu) to prevent acylation during the coupling steps.[4]

Precursors for Synthesis

The specific precursors required depend on the chosen synthesis strategy.

Table 1: Precursors for this compound Synthesis

Synthesis MethodN-Terminal Amino Acid (Alanine)C-Terminal Amino Acid (Tyrosine)Key Reagents
Solid-Phase (Fmoc) Fmoc-Ala-OHFmoc-Tyr(tBu)-OH pre-loaded on Wang or 2-chlorotrityl resinCoupling agents (HBTU, DIC, HOBt), Deprotection agent (Piperidine), Cleavage cocktail (TFA)
Solution-Phase (Boc) Boc-Ala-OHH-Tyr-OMe·HCl (Tyrosine methyl ester hydrochloride)Coupling agents (DCC, EDC, TiCl₄), Deprotection agent (TFA or HCl in dioxane), Saponification agent (NaOH or LiOH)
Enzymatic L-Alanine methyl ester (L-Ala-OMe)L-Tyrosine (L-Tyr)α-ester acyltransferase

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol is adapted from the synthesis of a similar peptide and is a widely used method for routine peptide synthesis.[5]

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

3. Amino Acid Coupling (Alanine):

  • In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Cleavage and Deprotection:

  • After the final coupling, wash the resin with DMF and DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Precipitation and Purification:

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a white powder.

SPPS_Workflow Resin Fmoc-Tyr(tBu)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Swell in DMF Coupling Coupling Reaction Deprotection->Coupling Add Fmoc-Ala-OH, Coupling Reagents Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Wash & Dry Purification RP-HPLC Purification Cleavage->Purification Precipitate with Ether Final_Product This compound Purification->Final_Product Lyophilization

Caption: Solid-Phase Synthesis Workflow for this compound.

Solution-Phase Peptide Synthesis (LPPS)

This method involves carrying out the reactions in a homogenous solution, which can be advantageous for large-scale synthesis.[2]

1. C-Terminal Protection:

  • Protect the carboxyl group of L-tyrosine by converting it to its methyl ester (H-Tyr-OMe). This is typically done by reacting L-tyrosine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. The product is isolated as the hydrochloride salt (H-Tyr-OMe·HCl).

2. N-Terminal Protection:

  • Protect the amino group of L-alanine with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

3. Peptide Coupling:

  • Dissolve Boc-Ala-OH (1 equivalent) and H-Tyr-OMe·HCl (1 equivalent) in a suitable solvent like pyridine.

  • Add a coupling agent such as titanium tetrachloride (TiCl₄) (1 equivalent).[6]

  • Heat the reaction mixture using a microwave reactor to 60°C for approximately 30-45 minutes.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, quench the reaction and perform an extractive work-up to isolate the protected dipeptide, Boc-Ala-Tyr-OMe.

4. Deprotection:

  • Boc Deprotection: Remove the Boc group by treating the protected dipeptide with an acid, such as 25-50% TFA in DCM or 4M HCl in dioxane, at 0°C to room temperature.[7]

  • Ester Saponification: Cleave the methyl ester to yield the free carboxylic acid by saponification using a base like NaOH or LiOH in a mixture of an organic solvent and water.[5]

  • The order of deprotection steps can be varied depending on the overall synthetic strategy.

5. Purification:

  • Purify the final product, this compound, by recrystallization or column chromatography.

LPPS_Workflow Ala Boc-Ala-OH Coupling Peptide Coupling (e.g., TiCl4, Microwave) Ala->Coupling Tyr H-Tyr-OMe Tyr->Coupling Boc_Deprotection Boc Deprotection (TFA or HCl) Coupling->Boc_Deprotection Isolate Boc-Ala-Tyr-OMe Saponification Saponification (NaOH or LiOH) Boc_Deprotection->Saponification Isolate H-Ala-Tyr-OMe Purification Purification (Recrystallization or Chromatography) Saponification->Purification Isolate Crude this compound Final_Product This compound Purification->Final_Product

Caption: Solution-Phase Synthesis Workflow for this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereospecific alternative to chemical methods.

1. Reaction Setup:

  • Prepare a reaction mixture containing L-alanine methyl ester (L-Ala-OMe) as the acyl donor and L-tyrosine (L-Tyr) as the nucleophile in a boric acid-borax buffer (0.2 mol/L, pH 9.5). A 2:1 molar ratio of acyl donor to nucleophile is recommended.[8]

  • Add a deep eutectic solvent (DES) such as choline (B1196258) chloride/urea and maintain a water content of 15% (v/v).[8]

  • Add the biocatalyst, α-amino acid ester acyltransferase.

2. Reaction Conditions:

  • Incubate the reaction mixture at 30°C with gentle agitation.[8]

  • Monitor the formation of this compound over time using HPLC.

3. Product Isolation and Purification:

  • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

  • Isolate and purify the L-Ala-Tyr dipeptide from the reaction mixture using techniques such as ion-exchange chromatography followed by RP-HPLC.[8]

  • Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its structure and purity.[8]

Enzymatic_Synthesis_Workflow Substrates L-Ala-OMe + L-Tyr (in Buffer with DES) Reaction Enzymatic Reaction (30°C, pH 9.5) Substrates->Reaction Enzyme α-ester acyltransferase Enzyme->Reaction Isolation Product Isolation (e.g., Ion-Exchange Chromatography) Reaction->Isolation Terminate Reaction Purification RP-HPLC Purification Isolation->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Enzymatic Synthesis Workflow for this compound.

Quantitative Data Summary

The choice of synthesis method can significantly impact the yield and purity of the final product. The following table summarizes typical quantitative data for the different synthesis pathways of this compound.

Table 2: Comparative Quantitative Data for this compound Synthesis

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Typical Yield >70% (crude)60-80%Up to 50%[8]
Typical Purity (Post-Purification) >95%>98%>96%[8]
Reaction Time 4-6 hours per cycle30-60 minutes (microwave-assisted coupling)[6], several hours for deprotection/saponificationSeveral hours to days
Scale Milligram to gramGram to kilogramMilligram to gram
Key Advantages Automation, high throughput, simplified purificationScalability, lower cost of reagents for large scaleHigh stereospecificity, environmentally friendly
Key Disadvantages Higher cost of resins and reagents, potential for side reactions in long sequencesMore labor-intensive, requires purification after each stepLower yields, requires specific enzyme, optimization of reaction conditions

Conclusion

The synthesis of this compound can be successfully achieved through solid-phase, solution-phase, and enzymatic methods.

  • Solid-Phase Peptide Synthesis is well-suited for research-scale synthesis and the rapid production of multiple peptide analogs due to its potential for automation and simplified purification.

  • Solution-Phase Peptide Synthesis remains a valuable method for the large-scale and cost-effective production of short peptides like this compound.

  • Enzymatic Synthesis provides a green and highly specific route, avoiding the need for protecting groups and minimizing racemization, although yields may be lower and require specific biocatalysts.

The selection of the most appropriate synthesis pathway will depend on the specific requirements of the research or development project, including the desired scale, purity, cost, and available resources. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions and successfully synthesize this compound for their applications.

References

Physicochemical Properties of L-Alanyl-L-Tyrosine (Ala-Tyr): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-Tyrosine (Ala-Tyr) is a dipeptide composed of the amino acids L-alanine and L-tyrosine. It serves as a more soluble and stable source of tyrosine in various applications, including cell culture media and parenteral nutrition.[1] Understanding its physicochemical properties is crucial for its effective use in research, drug development, and bioprocessing. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ala-Tyr, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in relevant biological pathways.

Physicochemical Data

The quantitative physicochemical properties of L-Alanyl-L-Tyrosine are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of L-Alanyl-L-Tyrosine

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₄[2]
Molar Mass 252.27 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 275 °C (decomposes)[3]
Solubility in Water 15.4 g/L at 25°C[3]

Table 2: Acid-Base Properties of L-Alanyl-L-Tyrosine

PropertyValue (Estimated)Method of Determination
pKa₁ (α-carboxyl) ~2.3 - 3.3Potentiometric Titration
pKa₂ (α-amino) ~8.0 - 9.0Potentiometric Titration
pKa₃ (Tyrosine side chain) ~10.0 - 10.5Potentiometric Titration
Isoelectric Point (pI) ~5.6Calculation from pKa values / Isoelectric Focusing

Disclaimer: The pKa and pI values are estimated based on the typical ranges for the ionizable groups in peptides. Experimental determination via potentiometric titration is required for precise values.

Table 3: Spectroscopic Data of L-Alanyl-L-Tyrosine

Spectroscopic TechniqueKey Features
UV-Vis Spectroscopy Absorbance maxima around 222 nm and 275 nm in aqueous solution, characteristic of the tyrosine chromophore. The phenolate (B1203915) form at basic pH shows a red shift to around 242 nm and 295 nm.[4]
¹H NMR (in D₂O) Characteristic chemical shifts for the protons of the alanine (B10760859) and tyrosine residues.[5]
¹³C NMR Distinct signals corresponding to the 12 carbon atoms in the dipeptide structure.
Mass Spectrometry (ESI-MS) [M+H]⁺ ion at m/z 253.1183.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of L-Alanyl-L-Tyrosine are provided below.

Synthesis of L-Alanyl-L-Tyrosine

A. Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol adapted for the synthesis of Ala-Tyr using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Materials:

    • Fmoc-Tyr(tBu)-Wang resin

    • Fmoc-Ala-OH

    • Coupling reagent (e.g., HBTU/HOBt)

    • Base (e.g., DIPEA)

    • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

    • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

    • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a reaction vessel.

    • Fmoc Deprotection: Remove the Fmoc group from the tyrosine residue by treating the resin with 20% piperidine in DMF.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

    • Amino Acid Coupling:

      • Activate Fmoc-Ala-OH by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

      • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

    • Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF.

    • Washing: Wash the resin extensively with DMF and DCM.

    • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/water/TIS) to cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) from tyrosine.

    • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers and by-products.

    • Drying: Dry the crude peptide under vacuum.

B. Enzymatic Synthesis

An alternative, greener approach is the use of enzymes to catalyze the peptide bond formation.

  • Materials:

    • L-Alanine methyl ester (acyl donor)

    • L-Tyrosine (acyl acceptor)

    • α-amino acid ester acyltransferase (enzyme)

    • Buffer solution (e.g., Boric acid-borax buffer, pH 9.5)

    • Deep Eutectic Solvent (DES) (e.g., Choline chloride/urea)

  • Procedure:

    • Dissolve L-alanine methyl ester and L-tyrosine in the buffer containing the DES.

    • Add the α-amino acid ester acyltransferase to initiate the reaction.

    • Incubate the reaction mixture under optimized conditions (e.g., 30°C).

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

    • Terminate the reaction and proceed with purification.[3]

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.

  • Materials:

    • Crude Ala-Tyr peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 RP-HPLC column

  • Procedure:

    • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Chromatographic Separation:

      • Equilibrate the C18 column with the initial mobile phase conditions.

      • Inject the sample onto the column.

      • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

      • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Fraction Collection: Collect the fractions corresponding to the main peptide peak.

    • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Ala-Tyr as a white powder.

Characterization

A. Potentiometric Titration for pKa and pI Determination

This method involves titrating a solution of the dipeptide with a strong acid and a strong base to determine the pKa values of its ionizable groups and subsequently calculate the isoelectric point.

  • Procedure:

    • Prepare a solution of Ala-Tyr of known concentration in deionized water.

    • Calibrate a pH meter with standard buffers.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH at regular volume increments.

    • Separately, titrate another aliquot of the dipeptide solution with a standardized solution of a strong base (e.g., NaOH), again recording the pH at regular intervals.

    • Plot the pH versus the equivalents of acid/base added to generate a titration curve.

    • The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.

    • The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, which can be calculated from the relevant pKa values.[6][7]

B. Spectroscopic Analysis

  • UV-Vis Spectroscopy: Dissolve the purified dipeptide in a suitable buffer (e.g., phosphate (B84403) buffer) and record the absorbance spectrum from 200 to 400 nm.

  • NMR Spectroscopy: Dissolve the peptide in a deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity.[5]

  • Mass Spectrometry: Analyze the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight.

Visualizations

Experimental and Analytical Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_start Start Materials spps Solid-Phase Peptide Synthesis synthesis_start->spps enzymatic Enzymatic Synthesis synthesis_start->enzymatic synthesis_end Crude Ala-Tyr spps->synthesis_end enzymatic->synthesis_end purification_start Crude Ala-Tyr rphplc RP-HPLC purification_start->rphplc lyophilization Lyophilization rphplc->lyophilization purification_end Purified Ala-Tyr lyophilization->purification_end characterization_start Purified Ala-Tyr ms Mass Spectrometry characterization_start->ms nmr NMR Spectroscopy characterization_start->nmr uvvis UV-Vis Spectroscopy characterization_start->uvvis titration Potentiometric Titration characterization_start->titration characterization_end Verified Ala-Tyr ms->characterization_end nmr->characterization_end uvvis->characterization_end titration->characterization_end

Caption: Workflow for the synthesis, purification, and characterization of Ala-Tyr.

Biological Signaling Pathway: Role in Melanogenesis

Ala-Tyr can promote melanin (B1238610) synthesis.[3] This process is primarily regulated by the microphthalmia-associated transcription factor (MITF), which in turn is controlled by upstream signaling cascades including the cAMP/PKA and MAPK/ERK pathways.

melanogenesis_pathway AlaTyr Ala-Tyr MC1R MC1R AlaTyr->MC1R activates AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB MITF MITF (transcription) pCREB->MITF upregulates transcription Tyrosinase Tyrosinase (synthesis) MITF->Tyrosinase upregulates expression Melanin Melanin Tyrosinase->Melanin catalyzes production RTK Receptor Tyrosine Kinase (e.g., c-Kit) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK phosphorylates pERK p-ERK pERK->CREB phosphorylates pERK->MITF phosphorylates (regulates activity)

Caption: Simplified signaling pathways in melanogenesis influenced by Ala-Tyr.

References

The Role of H-Ala-Tyr-OH in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Ala-Tyr-OH, the dipeptide L-Alanyl-L-Tyrosine, serves as a highly soluble and bioavailable precursor of the amino acids L-alanine and L-tyrosine. This technical guide provides an in-depth analysis of its role in cellular metabolism, drawing upon key experimental findings. The document details the cellular uptake, intracellular hydrolysis, and subsequent metabolic fate of its constituent amino acids. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing dipeptide metabolism are provided. Furthermore, this guide elucidates the signaling pathways influenced by this compound and its metabolic products, offering valuable insights for researchers in cellular biology and drug development.

Introduction

L-Tyrosine is a crucial amino acid involved in protein synthesis and serves as a precursor for several important biological molecules, including neurotransmitters and hormones.[1] However, its low solubility in aqueous solutions presents a challenge for its direct use in applications such as parenteral nutrition. The dipeptide L-Alanyl-L-Tyrosine (this compound) offers a solution to this limitation due to its significantly higher water solubility and stability.[2][3] Upon administration, this compound is readily taken up by cells and hydrolyzed by intracellular peptidases to release free L-alanine and L-tyrosine, which then enter their respective metabolic pathways.[4] This guide explores the cellular and metabolic consequences of this compound supplementation.

Cellular Uptake and Metabolism

This compound is transported into cells where it is rapidly cleaved into L-alanine and L-tyrosine.[5] Studies in various models, from cell cultures to in vivo animal studies, have demonstrated the efficient utilization of this dipeptide.

Quantitative Metabolic Data

The following tables summarize key quantitative findings from studies investigating the metabolism of L-Alanyl-L-Tyrosine and similar dipeptides.

Table 1: In Vivo Metabolism of L-Alanyl-L-Tyrosine in Rats [2][3][6]

ParameterInfusion Rate: 0.5 mmol/kg/dayInfusion Rate: 2 mmol/kg/dayNotes
Urinary Loss 7.7% of infused radioactivity5.5% of infused radioactivityMinimal loss indicates efficient utilization.
CO2 Production 41% of infused radioactivity after 24h-Indicates oxidation of the constituent amino acids.
Incorporation into Muscle Protein 13.4% of infused radioactivity after 24h-Demonstrates use in protein synthesis.
Incorporation into Liver Protein 7.1% of infused radioactivity after 24h-
Free Tyrosine in Tissues 9-17% of tissue radioactivity15-51% of tissue radioactivityThe remainder is incorporated into protein.
Plasma Tyrosine Levels Remained at fasting levelsIncreased above fasting levelsHigher infusion rate leads to increased plasma tyrosine.
Peptide Accumulation in Plasma Not detectedNot detectedRapid clearance and hydrolysis.

Table 2: Plasma Kinetics of Intravenously Administered Dipeptides in Humans [4]

DipeptideElimination Half-Life (t½)Volume of DistributionConstituent Amino Acid Increase
Glycyl-L-Tyrosine 3.4 ± 0.3 minApprox. extracellular spacePrompt and equimolar
L-Alanyl-L-Glutamine 3.8 ± 0.5 minApprox. extracellular spacePrompt and equimolar

Experimental Protocols

Quantification of Intracellular Dipeptides and Amino Acids

This protocol is adapted from a study on dipeptide uptake in Chinese Hamster Ovary (CHO) cells.[7][8]

Objective: To measure the intracellular concentrations of this compound and its constituent amino acids, L-alanine and L-tyrosine, following supplementation.

Methodology:

  • Cell Culture and Sampling:

    • Culture cells in appropriate media. For uptake experiments, supplement the media with a known concentration of this compound.

    • At desired time points, harvest a sufficient number of cells (e.g., 32 x 10^6 cells).

    • Centrifuge the cell suspension (1300 rpm, 10 min, 4°C) to pellet the cells.

  • Cell Washing:

    • Resuspend the cell pellet in 50 mL of cold Phosphate-Buffered Saline (PBS).

    • Wash the cells twice more with 5 mL of cold PBS to remove extracellular contaminants.

    • Store the final cell pellet at -70°C until extraction.

  • Metabolite Extraction (Bligh-Dyer Method):

    • Add 1 mL of a 1:2 (v/v) solution of chloroform (B151607):methanol to the cell pellet.

    • Vortex for 5 minutes.

    • Add 250 µL of chloroform and vortex for 5 minutes.

    • Add 250 µL of water and vortex for 5 minutes.

    • Centrifuge (1300 rpm, 10 min, 4°C) to induce phase separation.

  • Sample Preparation for Analysis:

    • Carefully collect the upper aqueous layer containing the polar metabolites.

    • Acidify the aqueous layer with 1% Trifluoroacetic Acid (TFA).

    • Evaporate the sample to dryness using a speed vacuum.

    • Store the dried extract at -20°C until analysis.

  • LC-MS Analysis:

    • Reconstitute the dried extract in an appropriate buffer (e.g., 60 µL of 0.1 M borax (B76245) buffer, pH 9).

    • Derivatize the amino acids and dipeptides using a suitable agent (e.g., dansyl chloride) to improve chromatographic retention.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the analytes by comparing their peak areas to a standard curve generated from known concentrations of this compound, L-alanine, and L-tyrosine.

Signaling Pathways and Cellular Processes

Protein Synthesis and mTORC1 Signaling

L-tyrosine, a product of this compound hydrolysis, has been shown to enhance the anabolic response to L-leucine. Specifically, tyrosine can boost the leucine-induced phosphorylation of S6 kinase (S6K), a downstream target of the mTORC1 signaling pathway, which is a central regulator of protein synthesis.[9]

mTORC1_Signaling This compound This compound Intracellular Pool Intracellular Pool This compound->Intracellular Pool Uptake & Hydrolysis L-Alanine L-Alanine Intracellular Pool->L-Alanine L-Tyrosine L-Tyrosine Intracellular Pool->L-Tyrosine mTORC1 mTORC1 L-Tyrosine->mTORC1 Enhances Leucine-induced activation L-Leucine L-Leucine L-Leucine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis Promotes

Caption: this compound contributes to protein synthesis via mTORC1.
Melanogenesis Signaling

L-Alanyl-L-Tyrosine has been demonstrated to promote the synthesis of melanin (B1238610) in B16-F10 mouse melanoma cells.[5] L-tyrosine is the primary substrate for tyrosinase, the rate-limiting enzyme in melanogenesis. The signaling cascade leading to melanin production is complex, often involving the activation of the microphthalmia-associated transcription factor (MITF), which upregulates the expression of tyrosinase and other melanogenic enzymes.[10][11]

Melanogenesis_Signaling This compound This compound L-Tyrosine L-Tyrosine This compound->L-Tyrosine Uptake & Hydrolysis L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Tyrosinase Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Signaling Cascade (e.g., p38-MAPK) Signaling Cascade (e.g., p38-MAPK) MITF MITF Signaling Cascade (e.g., p38-MAPK)->MITF Activates MITF->Tyrosinase Upregulates expression

Caption: Role of this compound in the melanogenesis pathway.
Potential Interaction with Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine (B10760859) at the penultimate position.[12][13] Given that this compound has alanine at the N-terminal position, it is a potential substrate for DPP-4. While direct studies on the interaction between this compound and DPP-4 are limited, the known substrate specificity of DPP-4 suggests a plausible interaction that could influence the bioavailability and metabolic effects of the dipeptide.

DPP4_Interaction This compound This compound DPP-4 DPP-4 This compound->DPP-4 Potential Substrate L-Alanine L-Alanine DPP-4->L-Alanine Cleavage Products L-Tyrosine L-Tyrosine DPP-4->L-Tyrosine Cleavage Products

Caption: Postulated interaction of this compound with DPP-4.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the cellular effects of this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Metabolic Analysis cluster_2 Signaling Pathway Analysis cluster_3 Functional Assays Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Metabolite Extraction Metabolite Extraction This compound Treatment->Metabolite Extraction Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Protein Synthesis Assay Protein Synthesis Assay This compound Treatment->Protein Synthesis Assay Melanin Content Assay Melanin Content Assay This compound Treatment->Melanin Content Assay LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Western Blot Western Blot Protein Extraction->Western Blot

Caption: General workflow for investigating this compound effects.

Conclusion

This compound is an effective and highly bioavailable source of L-tyrosine and L-alanine for cellular metabolism. Its rapid uptake and intracellular hydrolysis make it a valuable tool in research and clinical applications, particularly in parenteral nutrition. The metabolic products of this compound are integrated into fundamental cellular processes, including protein synthesis via the mTORC1 pathway and the production of specialized metabolites like melanin. Further research into its interaction with enzymes such as DPP-4 and its broader effects on cellular signaling will continue to expand our understanding of the metabolic roles of this important dipeptide. This guide provides a foundational resource for professionals engaged in the study and application of this compound.

References

Alanyl-Tyrosine: A Technical Guide for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanyl-L-Tyrosine (Ala-Tyr) is a dipeptide composed of L-alanine and L-tyrosine.[1] It has garnered significant attention in pharmaceutical and biotechnological research as a specialized building block for peptides. Its enhanced solubility and stability compared to free tyrosine make it a valuable component in parenteral nutrition, cell culture media, and as a precursor in the synthesis of complex peptides and peptidomimetics.[2][3][4] This technical guide provides an in-depth overview of Alanyl-Tyrosine, focusing on its synthesis, physicochemical properties, and its application as a building block in peptide synthesis, supported by experimental protocols and data.

Physicochemical Properties of Alanyl-Tyrosine

Alanyl-Tyrosine is a white to off-white crystalline powder.[1] Its structure combines the hydrophobicity of the tyrosine side chain with the smaller, neutral alanine (B10760859) residue, resulting in unique physicochemical characteristics.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility in Water Moderately soluble[2]
Melting Point Decomposes at ~273-276 °C
Isoelectric Point (pI) ~5.4
Optical Rotation [α]D²⁰ +22.0° to +24.0° (c=2, 5N HCl)

Synthesis of Alanyl-Tyrosine

The synthesis of Alanyl-Tyrosine can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and economic considerations.

Chemical Synthesis Protocol

A common chemical synthesis approach involves the condensation of protected L-alanine and L-tyrosine derivatives, followed by deprotection.

Materials:

  • L-Tyrosine

  • D-2-chloropropionyl chloride

  • Acid-binding agent (e.g., potassium carbonate)

  • Solvent (e.g., n-butyl acetate, dimethylbenzene)

  • Hydrochloric acid

  • Ammoniation reagent (e.g., aqueous ammonia)

Procedure:

  • Condensation: In a reaction flask, dissolve L-tyrosine and an acid-binding agent in the chosen solvent.[5]

  • Cool the mixture and slowly add D-2-chloropropionyl chloride while maintaining the pH between 8 and 12.[5]

  • Allow the reaction to proceed for several hours at a temperature below 30°C.[5]

  • After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the intermediate, N-(2-chloropropionyl)-L-tyrosine.[5]

  • Filter and dry the solid intermediate.[5]

  • Ammoniation: In a pressure reactor, combine the intermediate with an ammoniation reagent.[5]

  • Heat the reaction mixture to 40-70°C under a pressure of 0.05-0.50 MPa for 6-20 hours.[5]

  • After the reaction, concentrate the solution to remove excess ammonia (B1221849) and crystallize the crude L-Alanyl-L-Tyrosine.[5]

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the final, purified L-Alanyl-L-Tyrosine.[5]

Enzymatic Synthesis Protocol

Enzymatic synthesis offers a milder and more specific alternative to chemical synthesis. This protocol utilizes an α-amino acid ester acyltransferase.[1]

Materials:

  • L-alanine methyl ester (acyl donor)

  • L-tyrosine (nucleophile)

  • α-amino acid ester acyltransferase

  • Boric acid-borax buffer (0.2 mol/L, pH 9.5)

  • Deep Eutectic Solvent (DES) (e.g., Choline chloride/urea)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing L-alanine methyl ester and L-tyrosine in a 2:1 molar ratio in the boric acid-borax buffer with 15% (v/v) DES.[1]

  • Enzymatic Reaction: Add the α-amino acid ester acyltransferase to the mixture.

  • Incubate the reaction at 30°C with gentle agitation.[1] The reaction progress can be monitored by HPLC.

  • Purification: Once the reaction reaches the desired conversion (e.g., 50% yield), the product is isolated and purified.[1] This typically involves chromatographic techniques to separate the dipeptide from unreacted substrates and the enzyme.[1]

  • Characterization: The purified L-Alanyl-L-Tyrosine is characterized by HPLC, mass spectrometry, and NMR to confirm its structure and purity.[1]

Alanyl-Tyrosine as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

The use of dipeptide building blocks like Fmoc-Alanyl-Tyrosine-OH in SPPS can be advantageous in preventing side reactions, such as diketopiperazine formation, especially when proline or glycine (B1666218) are the C-terminal residues of the dipeptide. While a specific protocol for the direct incorporation of Fmoc-Ala-Tyr-OH is not widely documented, a general protocol for difficult couplings can be adapted.

Adapted SPPS Protocol for Dipeptide Incorporation

This protocol is based on the standard Fmoc/tBu strategy and is adapted for the coupling of a dipeptide unit.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang resin, Rink amide resin)

  • Fmoc-Alanyl-Tyrosine-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh deprotection solution for 15 minutes to remove the Fmoc group from the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.

  • Dipeptide Coupling:

    • In a separate vial, dissolve Fmoc-Alanyl-Tyrosine-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 5-10 minutes.

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours with agitation. Due to the bulkier nature of the dipeptide, a longer coupling time and/or a double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amines using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Biological Activity and Signaling Pathways

Alanyl-Tyrosine serves primarily as a bioavailable source of tyrosine.[2][3][4] Upon administration, it is hydrolyzed by peptidases into its constituent amino acids. The released tyrosine is a precursor for the synthesis of several key biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin (B1238610).[6]

Role in Melanogenesis

Recent studies have shown that Alanyl-Tyrosine can promote the production of melanin in B16-F10 mouse melanoma cells, without exhibiting cellular toxicity at concentrations between 100-800 µmol·L⁻¹.[1] This suggests that Alanyl-Tyrosine can be effectively metabolized to tyrosine, which then enters the melanogenesis pathway.

The melanogenesis signaling pathway is a well-characterized cascade that is initiated by stimuli such as UV radiation or melanocyte-stimulating hormone (MSH). This leads to the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV_MSH UV / MSH MC1R MC1R UV_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB AlaTyr Alanyl-Tyrosine Peptidases Peptidases AlaTyr->Peptidases Tyr Tyrosine Peptidases->Tyr Hydrolysis DOPA DOPA Tyr->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase_active Active Tyrosinase Tyrosinase_active->Tyr MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Tyrosinase_gene->Tyrosinase_active Transcription & Translation SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Dipeptide_Coupling Dipeptide Coupling (Fmoc-Ala-Tyr-OH, HBTU/HOBt, DIPEA) Washing1->Dipeptide_Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Dipeptide_Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Deprotection Complete & More AAs Repeat_Cycle Repeat Cycle Kaiser_Test->Repeat_Cycle Incomplete Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Synthesis Complete Repeat_Cycle->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization End End: Purified Peptide Characterization->End

References

An In-depth Technical Guide to H-Ala-Tyr-OH (Alanyl-Tyrosine): From Discovery to Contemporary Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Ala-Tyr-OH, also known as Alanyl-Tyrosine. It covers the historical context of its discovery within the broader field of peptide chemistry, its synthesis, physicochemical properties, and its evolving role in research and drug development. This document details experimental protocols for its synthesis and analysis, presents quantitative data in structured tables, and visualizes a key signaling pathway influenced by this dipeptide.

Introduction: The Genesis of a Dipeptide

The story of this compound is intrinsically linked to the dawn of peptide chemistry. While a specific "discovery" paper for this particular dipeptide is not readily identifiable in historical records, its conceptualization and synthesis are a direct result of the foundational work on peptide synthesis pioneered by Emil Fischer at the beginning of the 20th century. Fischer's groundbreaking work, which began with the synthesis of the first dipeptide, glycylglycine, in 1901, laid the theoretical and practical groundwork for creating peptides by linking amino acids through peptide bonds.[1][2][3] The synthesis of a dipeptide composed of alanine (B10760859) and tyrosine would have been a logical extension of his systematic exploration of peptide chemistry.

Early research into peptides was driven by the desire to understand the structure of proteins.[2] However, the discovery of the diverse biological activities of peptides propelled the field forward. This compound emerged as a molecule of interest primarily due to the physicochemical limitations of its constituent amino acid, L-tyrosine. L-tyrosine has poor solubility in aqueous solutions, which limits its application in various formulations, particularly in parenteral nutrition.[4] The formation of a dipeptide with the highly soluble amino acid L-alanine was found to significantly improve solubility, making this compound a valuable tool for delivering tyrosine in clinical and research settings.[1][4]

Physicochemical Properties

This compound is a dipeptide composed of L-alanine and L-tyrosine joined by a peptide bond. Its structure combines the properties of both amino acids, resulting in unique physicochemical characteristics.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₄[5]
Molecular Weight 252.27 g/mol [5]
Appearance Off-white powder[5]
Solubility in Water (25°C) 4 mg/mL (15.85 mM)[4]
Solubility in DMSO 2 mg/mL (7.92 mM)[4]
Solubility in Ethanol Insoluble[4]

Stability:

While specific quantitative data on the stability of this compound at varying pH and temperatures is not extensively published, general principles of peptide stability apply. The peptide bond is susceptible to hydrolysis, particularly at acidic or alkaline pH and elevated temperatures. For optimal stability in solution, it is recommended to maintain a near-neutral pH and store at low temperatures.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis of dipeptides like this compound can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being a common modern approach. A general workflow for SPPS is outlined below.

G cluster_0 Resin Preparation cluster_1 Synthesis Cycle cluster_2 Cleavage and Purification resin Start with Tyr-preloaded resin deprotection Fmoc Deprotection resin->deprotection washing1 Washing deprotection->washing1 coupling Ala Coupling washing1->coupling washing2 Washing coupling->washing2 cleavage Cleavage from resin washing2->cleavage purification Purification (e.g., HPLC) cleavage->purification final_product This compound purification->final_product

Solid-phase peptide synthesis workflow for this compound.

A patent also describes a solution-phase chemical synthesis method involving the condensation of L-tyrosine and D-2-chloropropionyl chloride followed by an ammoniation reaction.[6]

Enzymatic Synthesis

A recent study has demonstrated the successful biosynthesis of L-Alanyl-L-tyrosine using α-amino acid ester acyltransferase. This method offers a more environmentally friendly and specific alternative to chemical synthesis.[7]

G cluster_0 Substrates cluster_1 Enzymatic Reaction cluster_2 Product ala_ester L-Alanine Methyl Ester (Acyl Donor) enzyme α-Amino Acid Ester Acyltransferase ala_ester->enzyme tyr L-Tyrosine (Nucleophile) tyr->enzyme product L-Alanyl-L-Tyrosine enzyme->product Condensation conditions Optimized Conditions (pH 9.5, 30°C) conditions->enzyme

Enzymatic synthesis of this compound.

Role in Research and Drug Development

Parenteral Nutrition

The primary and most well-documented application of this compound is in parenteral nutrition. Due to its enhanced solubility compared to L-tyrosine, it serves as an effective source of this conditionally essential amino acid in intravenous feeding solutions.[1][4] Studies in rats have shown that intravenously administered L-alanyl-L-tyrosine is rapidly hydrolyzed, releasing free tyrosine that becomes available for protein synthesis and other metabolic processes.[4][8] Even in nephrectomized rats, the dipeptide is efficiently utilized, indicating that tissues other than the kidneys are capable of its hydrolysis.[8]

Study ParameterFindingReference
Infusion in Rats (0.5 mmol/kg/day) Minimal urinary losses (7.7%).[1]
Infusion in Rats (2 mmol/kg/day) Increased plasma tyrosine levels above fasting levels.[1]
Metabolism (24h infusion) 41% of ¹⁴C label recovered as CO₂, 13.4% in muscle, 7.1% in liver.[4]
Hydrolysis in vivo No accumulation of the dipeptide in plasma or tissues.[1][8]
Melanogenesis

Recent research has uncovered a role for this compound in promoting melanin (B1238610) synthesis. A study using a B16-F10 mouse melanoma cell model demonstrated that L-Ala-Tyr can stimulate melanin production without cytotoxic effects at concentrations between 100-800 µmol·L⁻¹.[7] This effect is likely due to the dipeptide being hydrolyzed to provide L-tyrosine, the primary substrate for the enzyme tyrosinase, which is the rate-limiting enzyme in melanogenesis.

The signaling pathway for melanogenesis is complex, involving the activation of the Microphthalmia-associated transcription factor (MITF), which in turn upregulates the expression of tyrosinase (TYR) and other melanogenic enzymes. The increased availability of the substrate L-tyrosine from this compound hydrolysis would directly feed into this pathway, enhancing the production of melanin.

Melanogenesis cluster_peptide Extracellular cluster_cell Melanocyte cluster_pathway Signaling Cascade AlaTyr This compound hydrolysis Hydrolysis AlaTyr->hydrolysis Uptake Tyr L-Tyrosine (Substrate) hydrolysis->Tyr Releases TYR Tyrosinase (TYR) (Enzyme) Tyr->TYR Substrate for MITF MITF (Transcription Factor) TYR_gene TYR Gene MITF->TYR_gene Activates Transcription TYR_gene->TYR Expression melanin Melanin TYR->melanin Catalyzes conversion

Proposed role of this compound in the melanogenesis pathway.

Antioxidant Potential

Experimental Protocols

Enzymatic Synthesis of L-Alanyl-L-Tyrosine

This protocol is adapted from the study by Hu et al. (2023).[7]

Materials:

  • α-Amino acid ester acyltransferase

  • L-Alanine methyl ester (L-Ala-OMe)

  • L-Tyrosine (L-Tyr)

  • Boric acid-borax buffer (0.2 mol/L, pH 9.5)

  • Deep Eutectic Solvent (DES) (Choline chloride/urea)

  • Deionized water

Procedure:

  • Prepare the reaction mixture by dissolving L-Ala-OMe (acyl donor) and L-Tyr (nucleophile) in the boric acid-borax buffer at a 2:1 molar ratio.

  • Add the DES to the mixture.

  • Add deionized water to a final concentration of 15% (v/v).

  • Initiate the reaction by adding the α-amino acid ester acyltransferase.

  • Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the L-Ala-Tyr product from the reaction mixture using appropriate chromatographic techniques (e.g., preparative HPLC).

  • Characterize the purified product using HPLC, mass spectrometry, and NMR to confirm its identity and purity.

DPPH Radical Scavenging Assay

This is a general protocol to determine the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the this compound dilutions, positive control dilutions, or methanol (for the blank) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound is a dipeptide with a rich history rooted in the fundamentals of peptide chemistry. Its primary application has been in overcoming the solubility limitations of L-tyrosine for parenteral nutrition, a role supported by extensive in vivo research. More recently, its potential to influence biological pathways such as melanogenesis opens up new avenues for research in dermatology and cell biology.

Future research should focus on a more detailed characterization of its physicochemical properties, including a comprehensive stability profile. Quantifying its antioxidant activity and exploring other potential biological effects are also promising areas of investigation. As our understanding of the multifaceted roles of dipeptides in biological systems grows, this compound may find new applications in drug development and as a tool for studying cellular processes.

References

The Multifaceted Biological Activities of Tyrosine-Containing Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tyrosine-containing dipeptides, short chains of two amino acids where one is tyrosine, are emerging as significant players in the field of bioactive compounds. Their inherent chemical properties, largely dictated by the phenolic hydroxyl group of the tyrosine residue, endow them with a diverse range of biological activities. This technical guide provides an in-depth exploration of these activities, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways, aimed at researchers, scientists, and drug development professionals.

Antioxidant Properties

Tyrosine-containing dipeptides are potent antioxidants, primarily acting as radical scavengers and inhibitors of lipid peroxidation. The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to neutralize free radicals, a key mechanism in combating oxidative stress. The position of the tyrosine residue within the dipeptide (N-terminus vs. C-terminus) significantly influences its antioxidant capacity.

Quantitative Antioxidant Activity

The antioxidant efficacy of various tyrosine-containing dipeptides has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are common metrics used for comparison.

DipeptideAssayIC50 / ActivityReference
Ala-TyrACE Inhibition0.037 mg/mL[1]
Leu-Tyr-Pro-Pro-ProACE Inhibition1.3 µM
Val-Glu-Leu-Tyr-ProACE Inhibition5.22 µM
Tyr-ProACE Inhibition5.21 µM
Leu-Leu-TyrACE Inhibition44.16 µmol·L⁻¹[2]
Cyclo(Tyr-Tyr)μ-opioid Receptor Binding0.82 µM
Cyclo(Phe-Tyr)μ-opioid Receptor Binding69.7 µM
ECGYFTyrosinase Inhibition0.46 mM[3]
Arbutin (Control)Tyrosinase Inhibition5.73 mM[3]
Glutathione (Control)Tyrosinase Inhibition1.18 mM[3]

Note: This table is a compilation of data from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the tyrosine-containing dipeptide in a suitable solvent.

  • In a 96-well plate, mix the dipeptide solution with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control is prepared with the solvent and DPPH solution.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the dipeptide that scavenges 50% of the DPPH radicals, is then determined.[4]

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

Procedure:

  • Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the tyrosine-containing dipeptide.

  • Mix the dipeptide solution with the diluted ABTS radical cation solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[4]

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer.

  • Prepare various concentrations of the tyrosine-containing dipeptide and a Trolox standard.

  • In a black 96-well plate, add the dipeptide or Trolox standard to the fluorescein (B123965) solution.

  • Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time.

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.

Signaling Pathways in Antioxidant Response

Tyrosine-containing dipeptides can modulate cellular antioxidant defenses by influencing key signaling pathways. One of the most important is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-driven genes, which encode for various antioxidant and detoxifying enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active releases ARE ARE Nrf2_active->ARE binds to Tyr_dipeptide Tyrosine-containing Dipeptide Tyr_dipeptide->Keap1_Nrf2 induces dissociation ROS ROS ROS->Keap1_Nrf2 induces dissociation Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of

Figure 1: Simplified Keap1-Nrf2 signaling pathway activated by tyrosine-containing dipeptides.

Enzyme Inhibitory Activity

Tyrosine-containing dipeptides have been shown to inhibit the activity of several key enzymes involved in physiological and pathological processes. This inhibition is often competitive or non-competitive and can be attributed to the dipeptide's ability to bind to the active site or allosteric sites of the enzyme.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a key therapeutic strategy for hypertension.

Quantitative Data: Several tyrosine-containing dipeptides have demonstrated ACE inhibitory activity, with IC50 values in the micromolar range. For instance, Ala-Tyr has an IC50 value of 0.037 mg/mL for ACE inhibition.[1]

Experimental Protocol:

  • The substrate for ACE, such as hippuryl-histidyl-leucine (B1329654) (HHL), is used.

  • Prepare various concentrations of the tyrosine-containing dipeptide.

  • Incubate the dipeptide with ACE enzyme in a suitable buffer.

  • Add the HHL substrate to initiate the reaction.

  • After a specific incubation period, stop the reaction (e.g., by adding HCl).

  • The amount of hippuric acid produced is quantified, often by HPLC or spectrophotometrically after extraction.

  • The percentage of ACE inhibition and the IC50 value are calculated.

ACE_Inhibition_Workflow start Start prepare_reagents Prepare Dipeptide, ACE, and HHL solutions start->prepare_reagents incubate_peptide_ace Incubate Dipeptide with ACE prepare_reagents->incubate_peptide_ace add_substrate Add HHL Substrate incubate_peptide_ace->add_substrate incubate_reaction Incubate Reaction Mixture add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., with HCl) incubate_reaction->stop_reaction quantify_product Quantify Hippuric Acid (HPLC or Spectrophotometry) stop_reaction->quantify_product calculate_inhibition Calculate % Inhibition and IC50 quantify_product->calculate_inhibition end End calculate_inhibition->end

Figure 2: Experimental workflow for the ACE inhibition assay.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Quantitative Data: The pentapeptide ECGYF has been reported to have a tyrosinase inhibitory IC50 of 0.46 mM.[3]

Experimental Protocol:

  • L-DOPA is commonly used as a substrate for tyrosinase.

  • Prepare various concentrations of the tyrosine-containing dipeptide.

  • In a 96-well plate, mix the dipeptide with mushroom tyrosinase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Add the L-DOPA substrate to start the reaction.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time.

  • The rate of the reaction is determined, and the percentage of inhibition and IC50 value are calculated.

Other Biological Activities

Beyond antioxidant and enzyme inhibitory effects, tyrosine-containing dipeptides exhibit a range of other important biological activities.

Anti-inflammatory Activity

Some tyrosine-containing peptides have been shown to possess anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.

Experimental Protocols:

  • Cyclooxygenase (COX) Inhibition Assay: This can be measured by quantifying the production of prostaglandins (B1171923) (e.g., PGE2) from arachidonic acid in the presence of COX-1 or COX-2 enzymes and the test dipeptide.

  • Lipoxygenase (LOX) Inhibition Assay: This assay typically measures the conversion of linoleic acid to a hydroperoxy derivative by LOX, which can be monitored spectrophotometrically at 234 nm.

Antiproliferative Activity

Certain cyclic dipeptides containing tyrosine have demonstrated antiproliferative effects against cancer cell lines. For example, cyclo(Phe-Tyr) has been shown to inhibit the growth of MCF-7, HeLa, and HT-29 cancer cells.

Experimental Protocol (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the tyrosine-containing dipeptide for a specified period (e.g., 24-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Living cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at ~570 nm.

  • The percentage of cell viability and the IC50 value for antiproliferative activity are calculated.

Receptor Binding

Tyrosine-containing dipeptides can interact with various cellular receptors, modulating their activity.

Opioid Receptor Binding: Cyclic dipeptides such as cyclo(Tyr-Tyr) and cyclo(Phe-Tyr) have been found to bind to μ-opioid receptors with IC50 values of 0.82 µM and 69.7 µM, respectively.

Experimental Protocol (Competitive Binding Assay):

  • Prepare cell membranes expressing the receptor of interest (e.g., μ-opioid receptor).

  • Incubate the membranes with a radiolabeled ligand known to bind to the receptor (e.g., [³H]DAMGO) and various concentrations of the tyrosine-containing dipeptide.

  • After incubation, separate the bound and free radioligand (e.g., by filtration).

  • Quantify the amount of bound radioactivity.

  • The ability of the dipeptide to displace the radioligand is measured, and the IC50 and binding affinity (Ki) are determined.

Conclusion

Tyrosine-containing dipeptides represent a versatile class of bioactive molecules with a wide array of biological functions, including potent antioxidant, enzyme inhibitory, anti-inflammatory, and antiproliferative activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in drug discovery and development to explore the therapeutic potential of these promising compounds further. The ability to modulate key signaling pathways, such as the Keap1-Nrf2 pathway, underscores their potential for development as novel therapeutic agents for a variety of diseases associated with oxidative stress and inflammation. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structure for enhanced bioactivity and therapeutic efficacy.

References

H-Ala-Tyr-OH as a Pro-Drug for Enhanced Catecholamine Neurotransmitter Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of catecholamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—is fundamentally dependent on the brain's bioavailability of the precursor amino acid, L-tyrosine. Direct supplementation with L-tyrosine has been explored to enhance catecholamine synthesis, particularly in conditions of high neuronal demand or stress. However, L-tyrosine's limited solubility can pose challenges for formulation and delivery. The dipeptide H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine) presents a promising alternative, functioning as a highly soluble pro-drug that is efficiently hydrolyzed in vivo to yield L-tyrosine. This guide provides an in-depth technical overview of the function of this compound in neurotransmitter synthesis, supported by experimental data and detailed methodologies for its investigation.

The Rationale for this compound in Neurotransmitter Synthesis

The core advantage of this compound lies in its physicochemical properties and its biological fate. As a dipeptide, it exhibits significantly greater aqueous solubility than free L-tyrosine, facilitating the preparation of concentrated solutions for administration. Upon entering the bloodstream, this compound is rapidly and efficiently hydrolyzed by peptidases present in plasma and various tissues to release L-alanine and L-tyrosine[1][2]. The liberated L-tyrosine is then available for transport across the blood-brain barrier (BBB) and subsequent conversion into catecholamines within neurons.

Catecholamine Synthesis Pathway

The synthesis of dopamine, norepinephrine, and epinephrine from L-tyrosine is a well-established enzymatic cascade.

  • Step 1: Tyrosine Hydroxylation: L-tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in catecholamine synthesis.

  • Step 2: DOPA Decarboxylation: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.

  • Step 3: Dopamine Hydroxylation: In noradrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase (DBH).

  • Step 4: Norepinephrine Methylation: In adrenergic neurons, norepinephrine is methylated by phenylethanolamine N-methyltransferase (PNMT) to produce epinephrine.

The availability of L-tyrosine can influence the rate of this pathway, especially when neurons are highly active[3].

Catecholamine_Synthesis This compound This compound L-Tyrosine L-Tyrosine This compound->L-Tyrosine Hydrolysis (Peptidases) L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting) Dopamine Dopamine L-DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Figure 1: Catecholamine synthesis pathway from this compound.

Bioavailability and Metabolism of this compound

Studies have demonstrated the effective in vivo utilization of L-alanyl-L-tyrosine. When administered intravenously to rats, the dipeptide is rapidly cleared from the plasma and does not accumulate in tissues, indicating swift hydrolysis[1]. The released tyrosine is incorporated into tissue proteins and contributes to the body's amino acid pool. While direct comparative studies on brain uptake versus free L-tyrosine are limited, the increased solubility of this compound suggests potential advantages for achieving higher plasma concentrations of the precursor amino acid.

Transport Across the Blood-Brain Barrier

The transport of small peptides across the BBB is a complex process. While the large neutral amino acid (LNAA) transporter is responsible for the uptake of L-tyrosine into the brain, small di- and tripeptides can be transported by peptide transporters such as PEPT2. PEPT2 is a high-affinity, low-capacity transporter found in the brain, particularly in astrocytes and the choroid plexus[4][5][6]. Although PEPT2 is not located at the BBB itself, its presence in the brain parenchyma suggests a role in the transport and clearance of peptides within the central nervous system[4][7]. It is plausible that small, neutral dipeptides like this compound could have unique transport kinetics compared to free amino acids, potentially influencing their delivery to neurons.

Quantitative Data

ParameterTreatmentBrain RegionChange from BaselineReference
Dopamine Metabolite (HVA) Haloperidol + L-Tyrosine (100 mg/kg)StriatumSignificantly elevated vs. Haloperidol alone[3]
[_11_C]raclopride Binding (reflects extracellular dopamine) Tyrosine/Phenylalanine DepletionStriatum6% increase (indicating reduced dopamine)[8]
DOPAC Levels L-Tyrosine (250 µM) via reverse microdialysisStriatumElevated[9]
Dopamine and Norepinephrine Release (K+-stimulated) L-Tyrosine (125-250 µM) via reverse microdialysisMedial Prefrontal CortexSignificantly elevated[9]

Table 1: Effects of L-Tyrosine Administration on Catecholamine Dynamics

Experimental Protocols

In Vivo Microdialysis for Catecholamine Measurement

This protocol allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Anesthetize the animal and place it in the stereotaxic frame.

  • Implant a guide cannula targeted to the brain region of interest (e.g., striatum, prefrontal cortex).

  • Allow the animal to recover from surgery for at least 24 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound or control substance.

  • Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC-ECD[10][11].

Microdialysis_Workflow cluster_animal In Vivo cluster_collection Sample Collection cluster_analysis Analysis Animal Freely Moving Animal Brain Target Brain Region Probe Microdialysis Probe Brain->Probe Implantation Collector Fraction Collector Probe->Collector Dialysate Collection Pump Perfusion Pump (aCSF) Pump->Probe Perfusion HPLC HPLC-ECD Analysis Collector->HPLC Data Neurotransmitter Concentrations HPLC->Data

Figure 2: Experimental workflow for in vivo microdialysis.

Tyrosine Hydroxylase Activity Assay (Spectrophotometric)

This assay measures the activity of the rate-limiting enzyme in catecholamine synthesis.

Materials:

  • Tissue homogenates (e.g., from adrenal glands or specific brain regions)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

  • L-tyrosine solution

  • Ascorbic acid (as a reducing agent)

  • Tyrosinase (for colorimetric detection)

  • Spectrophotometer

Procedure:

  • Prepare tissue homogenates and determine protein concentration.

  • In a 96-well plate, add the reaction buffer, ascorbic acid, and tissue homogenate.

  • Initiate the reaction by adding L-tyrosine.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding perchloric acid).

  • Add tyrosinase to convert the L-DOPA produced to dopachrome.

  • Measure the absorbance at 475 nm.

  • Calculate TH activity based on a standard curve of L-DOPA[12][13][14][15].

In Situ Brain Perfusion for BBB Transport Studies

This technique allows for the precise measurement of solute transport across the BBB.

Materials:

  • Anesthetized rat

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing radiolabeled this compound and a vascular space marker (e.g., [14C]sucrose)

  • Surgical instruments

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Cannulate the artery and begin perfusion with the buffer at a constant rate.

  • Sever the jugular veins to allow for outflow.

  • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Decapitate the animal and collect the brain.

  • Analyze brain tissue and perfusate samples for radioactivity.

  • Calculate the brain uptake clearance to determine the rate of transport across the BBB[16][17][18].

BBB_Transport_Logic Dipeptide This compound in circulation BBB Blood-Brain Barrier Dipeptide->BBB Transport Brain Brain Parenchyma BBB->Brain Hydrolysis Hydrolysis to L-Tyrosine Brain->Hydrolysis Uptake Neuronal Uptake of L-Tyrosine Hydrolysis->Uptake Synthesis Catecholamine Synthesis Uptake->Synthesis

Figure 3: Logical flow of this compound action in the brain.

Conclusion and Future Directions

This compound serves as a highly effective pro-drug for L-tyrosine, offering advantages in solubility that are beneficial for parenteral and potentially other routes of administration. Its rapid in vivo hydrolysis ensures the timely delivery of L-tyrosine for entry into the catecholamine synthesis pathway. While the direct impact of this compound on brain neurotransmitter levels requires further quantitative comparison with L-tyrosine, the existing evidence strongly supports its utility as a precursor for enhancing catecholamine synthesis.

Future research should focus on:

  • Direct, quantitative comparisons of the effects of this compound and L-tyrosine on dopamine and norepinephrine levels in specific brain regions under basal and stimulated conditions.

  • Elucidation of the specific transport mechanisms for this compound at the BBB and into neuronal cells.

  • Preclinical and clinical studies to evaluate the efficacy of this compound in conditions associated with catecholamine depletion, such as stress, fatigue, and certain neurological disorders.

References

H-Ala-Tyr-OH: A Dipeptide with Significant Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress is a key pathological factor in a myriad of human diseases. The dipeptide H-Ala-Tyr-OH (Alanyl-Tyrosine), composed of L-alanine and L-tyrosine, has emerged as a promising bioactive agent with significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant capacity of this compound, detailing its performance in various in vitro and in vivo models. The document outlines the experimental protocols for key antioxidant assays, summarizes quantitative data, and elucidates the potential molecular mechanisms of action, including the modulation of critical signaling pathways such as PI3K/Akt and Nrf2/Keap1. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Bioactive peptides derived from natural protein sources are gaining considerable attention for their potential therapeutic applications. Among these, small peptides containing aromatic amino acids have shown notable antioxidant capabilities. The dipeptide this compound, referred to interchangeably as Alanyl-Tyrosine (Ala-Tyr) or Tyrosyl-Alanine (Tyr-Ala) depending on the N-terminal residue, leverages the phenolic hydroxyl group of the tyrosine residue to act as a potent free radical scavenger. This functional group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to lipids, proteins, and nucleic acids.

Recent studies have demonstrated that Tyr-Ala, extracted from zein, not only exhibits direct radical scavenging activity but also confers cytoprotective effects against oxidative stress in cellular and animal models of type 2 diabetes.[1] This whitepaper consolidates the current scientific knowledge on this compound, presenting its antioxidant profile in a structured format to aid in further research and development.

In Vitro Antioxidant Capacity of this compound

The antioxidant potential of this compound has been evaluated using several standard in vitro assays. These assays measure the dipeptide's ability to scavenge various types of free radicals and to reduce oxidized species. The position of the tyrosine residue within the dipeptide is a crucial determinant of its antioxidant activity.

Quantitative Data Summary

The following tables summarize the quantitative results from key in vitro antioxidant assays performed on this compound and related tyrosine-containing peptides.

Table 1: Radical Scavenging Activity of this compound

AssayCompoundResultUnitReference
ABTS Ala-TyrIC50: 8.31µM[2]
Ala-TyrTEAC: 1.28µM Trolox Equiv.[2]
Tyr-AlaAOC: 4.81 ± 0.10µmol TE/µmol[3]
DPPH Ala-TyrData Not Available--
ORAC Tyr-AlaLower than Tyr-Tyr, higher than Tyr-SerRelative Activity[4]

IC50: Half maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity. AOC: Antioxidant Capacity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the primary assays used to evaluate the antioxidant activity of this compound.

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It relies on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

  • Principle: An antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing a decrease in absorbance at 517 nm.[5][6]

  • Reagents:

    • DPPH solution (typically 0.1 to 0.2 mM in methanol (B129727) or ethanol).

    • This compound stock solution and serial dilutions in a suitable solvent (e.g., water, buffer).

    • Positive control (e.g., Ascorbic acid, Trolox, Gallic acid).

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol (B145695) with an absorbance of approximately 1.0 at 517 nm.[7]

    • In a 96-well microplate, add a specific volume of the this compound sample at various concentrations (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Working Solution (0.1 mM) R1 Mix Sample/Control with DPPH Solution (1:1 ratio) P1->R1 P2 Prepare Serial Dilutions of this compound P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in Dark (Room Temp, 30 min) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3 G cluster_prep Radical Generation cluster_reaction Reaction cluster_analysis Analysis P1 Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) P2 Incubate in Dark (12-16 hours) P1->P2 P3 Dilute with PBS (pH 7.4) to Absorbance of ~0.7 P2->P3 R2 Add diluted ABTS•+ working solution P3->R2 R1 Add Sample/Trolox to 96-well plate R1->R2 R3 Incubate in Dark (Room Temp, 6 min) R2->R3 A1 Measure Absorbance at 734 nm R3->A1 A2 Calculate % Inhibition and IC50/TEAC A1->A2 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Peptide This compound PI3K PI3K Peptide->PI3K Activates Keap1 Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt pAkt->Nrf2_cyto May Promote Stabilization* ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Transcription of Cytoprotective Genes (SOD, CAT, GPx, HO-1) ARE->Genes

References

L-Alanyl-L-Tyrosine: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-Tyrosine, a dipeptide of L-alanine and L-tyrosine, serves as a highly soluble and stable source of L-tyrosine, an amino acid crucial for protein synthesis and a precursor to vital neurotransmitters and hormones. The limited aqueous solubility of free L-tyrosine at physiological pH presents a significant challenge in the formulation of parenteral nutrition solutions and cell culture media. L-Alanyl-L-Tyrosine overcomes this limitation, offering enhanced solubility and stability. This technical guide provides an in-depth analysis of the solubility and stability of L-Alanyl-L-Tyrosine, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support its application in research and drug development.

Solubility of L-Alanyl-L-Tyrosine

L-Alanyl-L-Tyrosine exhibits significantly greater aqueous solubility than its constituent amino acid, L-tyrosine, particularly at neutral pH. This characteristic is paramount for its use in intravenous solutions and high-concentration media for cell cultures.[1][2]

Quantitative Solubility Data

The solubility of L-Alanyl-L-Tyrosine is influenced by the solvent, temperature, and pH. Below is a summary of available quantitative data.

SolventTemperature (°C)SolubilityReference(s)
Water254 mg/mL (15.85 mM)[3]
Water2017.99 g/L (71.3 mM)
DMSO252 mg/mL (7.92 mM)[3]
Ethanol25Insoluble[3]

Note: Discrepancies in reported aqueous solubility may arise from variations in experimental methodologies and material purity.

CompoundSolvent/ConditionTemperature (°C)SolubilityReference(s)
L-TyrosineWater (pH 3.2-7.5)250.45 mg/mL[4]
L-TyrosineWater (pH 1.8)252.0 mg/mL[4]
L-TyrosineWater (pH 9.5)251.4 mg/mL[4]
L-TyrosineWater (pH 10)253.8 mg/mL[4]
L-Tyrosine1 M HCl-100 mg/mL (with heating)[4]
Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of L-Alanyl-L-Tyrosine is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of L-Alanyl-L-Tyrosine in a given solvent at a specific temperature.

Materials:

  • L-Alanyl-L-Tyrosine powder

  • Solvent of interest (e.g., purified water, buffers at various pH)

  • Isothermal shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of L-Alanyl-L-Tyrosine powder to a known volume of the solvent in a sealed container.

  • Place the container in an isothermal shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantify the concentration of L-Alanyl-L-Tyrosine in the diluted sample using a validated stability-indicating HPLC method (see section 2.3).

  • Calculate the original solubility by accounting for the dilution factor.

Stability of L-Alanyl-L-Tyrosine

The stability of L-Alanyl-L-Tyrosine is a critical parameter for its storage, formulation, and therapeutic use. The primary degradation pathway is the hydrolysis of the peptide bond, yielding L-alanine and L-tyrosine.

Factors Affecting Stability
  • pH: The rate of hydrolysis of the peptide bond is significantly influenced by pH. L-Alanyl-L-Tyrosine is most stable in solutions with a near-neutral pH. In strongly acidic or alkaline conditions, the rate of hydrolysis increases.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis. Therefore, it is recommended to store L-Alanyl-L-Tyrosine, both as a solid and in solution, at low temperatures (e.g., -20°C for long-term storage).[8]

  • Light: Exposure to light can potentially lead to degradation. To mitigate this, storage in light-protected containers is advisable.

  • Metal Ions: The presence of certain metal ions can catalyze oxidative or hydrolytic degradation pathways.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Objective: To investigate the degradation of L-Alanyl-L-Tyrosine under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of L-Alanyl-L-Tyrosine at a known concentration (e.g., 1 mg/mL) in the respective stress media.

  • Expose the solutions and solid material to the conditions outlined above for the specified duration.

  • At appropriate time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of L-Alanyl-L-Tyrosine and to detect and quantify any degradation products.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately assessing the stability of L-Alanyl-L-Tyrosine. The method must be able to separate the intact dipeptide from its potential degradation products (L-alanine and L-tyrosine) and any other impurities.

Example HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and/or 274 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: Method development and validation are required to ensure suitability for a specific application.

Biological Pathways and Workflows

Cellular Uptake and Metabolism

L-Alanyl-L-Tyrosine is transported into cells via various mechanisms, including peptide transporters (like PepT1 and PepT2) or potentially through simple diffusion.[9][10] Once inside the cell, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-tyrosine. These amino acids then enter their respective metabolic pools.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space Ala-Tyr_ext L-Alanyl-L-Tyrosine Ala-Tyr_int L-Alanyl-L-Tyrosine Ala-Tyr_ext->Ala-Tyr_int Peptide Transporters Peptidases Intracellular Peptidases Ala-Tyr_int->Peptidases Alanine L-Alanine Peptidases->Alanine Tyrosine L-Tyrosine Peptidases->Tyrosine Metabolic_Pool_A Alanine Metabolic Pool Alanine->Metabolic_Pool_A Metabolic_Pool_T Tyrosine Metabolic Pool Tyrosine->Metabolic_Pool_T L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones (Thyroxine, Triiodothyronine) L-Tyrosine->Thyroid_Hormones Iodination Protein_Synthesis Protein Synthesis L-Tyrosine->Protein_Synthesis Dopamine Dopamine L-DOPA->Dopamine Melanin Melanin L-DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Develop Stability Protocol (ICH Guidelines) Method_Dev Develop & Validate Stability-Indicating HPLC Method Protocol->Method_Dev Sample_Prep Prepare L-Alanyl-L-Tyrosine Solutions & Solid Samples Method_Dev->Sample_Prep Stress_Testing Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample_Prep->Stress_Testing Storage Place Samples in Stability Chambers (Long-term & Accelerated) Sample_Prep->Storage HPLC_Analysis Analyze Samples by HPLC Stress_Testing->HPLC_Analysis Sampling Pull Samples at Defined Time Points Storage->Sampling Sampling->HPLC_Analysis Data_Analysis Quantify Parent Peak & Degradation Products HPLC_Analysis->Data_Analysis Report Generate Stability Report (Degradation Kinetics, Shelf-life) Data_Analysis->Report

References

An In-depth Technical Guide on the In Vitro Mechanism of Action of H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Alanyl-L-tyrosine (H-Ala-Tyr-OH) is a dipeptide composed of alanine (B10760859) and tyrosine. While direct in vitro studies on this compound are limited, research on the closely related isomeric dipeptide L-tyrosyl-L-alanine (H-Tyr-Ala-OH) and other tyrosine-containing peptides provides significant insights into its potential mechanisms of action. This guide synthesizes the available data, suggesting that this compound likely exerts its effects through antioxidant and cell signaling modulatory pathways. The primary proposed mechanisms include the direct scavenging of reactive oxygen species (ROS) and the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism. Furthermore, studies indicate a role in promoting melanin (B1238610) synthesis. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development.

Core Putative Mechanisms of Action

The in vitro bioactivity of this compound is primarily attributed to the phenolic hydroxyl group of the tyrosine residue, which can act as an electron donor to neutralize free radicals. This positions the dipeptide as a potential antioxidant. Additionally, by modulating key cellular signaling pathways, it may influence cellular processes such as proliferation, survival, and specific metabolic functions like melanogenesis.

2.1 Antioxidant Activity

The presence of a C-terminal tyrosine residue in peptides is a strong indicator of potential antioxidant properties. The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group of tyrosine to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress within cells. In vitro studies on the isomeric dipeptide H-Tyr-Ala-OH have demonstrated its ability to reduce intracellular ROS levels in INS-1 pancreatic β-cells under oxidative stress induced by hydrogen peroxide (H₂O₂).[1]

2.2 Modulation of Cell Signaling Pathways

Research on H-Tyr-Ala-OH suggests that it can influence the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1] This pathway is fundamental in regulating cell survival, proliferation, and metabolism. Under conditions of high glucose-induced stress, H-Tyr-Ala-OH was shown to restore the levels of key proteins in this pathway, such as PI3K-p85 and phosphorylated Akt (p-Akt), in INS-1 cells.[1] This suggests a protective effect against cellular stress and dysfunction.

2.3 Promotion of Melanin Synthesis

In a study utilizing B16-F10 mouse melanoma cells, L-Ala-Tyr was found to promote the production of melanin.[2] This effect was observed without any cytotoxic effects within a concentration range of 100-800 µmol·L⁻¹.[2] This indicates a potential application in areas related to pigmentation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the isomeric dipeptide H-Tyr-Ala-OH, which provide a strong basis for predicting the activity of this compound.

Table 1: Effect of H-Tyr-Ala-OH on INS-1 Cell Viability under Oxidative Stress

Treatment GroupConcentrationCell Viability (%)
Control-100
H₂O₂50 µMNot specified, but significantly reduced
H-Tyr-Ala-OH + H₂O₂10 µMSignificantly increased vs. H₂O₂ alone
H-Tyr-Ala-OH + H₂O₂20 µMSignificantly increased vs. H₂O₂ alone
H-Tyr-Ala-OH + H₂O₂40 µMSignificantly increased vs. H₂O₂ alone

Data extrapolated from studies on H-Tyr-Ala-OH in INS-1 cells.[1]

Table 2: Effect of H-Tyr-Ala-OH on Intracellular ROS Levels in INS-1 Cells

Treatment GroupConcentrationRelative ROS Levels (DCF Fluorescence)
Control-Baseline
H₂O₂50 µMMarkedly increased
H-Tyr-Ala-OH + H₂O₂10 µMDecreased vs. H₂O₂ alone
H-Tyr-Ala-OH + H₂O₂20 µMDecreased vs. H₂O₂ alone
H-Tyr-Ala-OH + H₂O₂40 µMDecreased vs. H₂O₂ alone

Data extrapolated from studies on H-Tyr-Ala-OH in INS-1 cells.[1]

Table 3: Effect of H-Tyr-Ala-OH on PI3K/Akt Pathway Proteins in High Glucose-Treated INS-1 Cells

Treatment GroupConcentrationRelative Protein Level of PI3K-p85Relative Protein Level of p-Akt (Ser 473)Relative Protein Level of p-Akt (Thr 308)
Control-BaselineBaselineBaseline
High Glucose (40 mM)-Significantly reducedSignificantly reducedSignificantly reduced
H-Tyr-Ala-OH + High Glucose40 µMRestored to near control levelsSignificantly increased vs. High Glucose aloneSignificantly increased vs. High Glucose alone

Data extrapolated from studies on H-Tyr-Ala-OH in INS-1 cells.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments based on published research on related peptides.

4.1 Cell Culture and Treatment

  • Cell Line: INS-1 (rat insulinoma cell line) or B16-F10 (mouse melanoma cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound, with or without an inducing agent (e.g., H₂O₂ for oxidative stress, high glucose, or LPS for inflammation).

4.2 Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

4.3 Intracellular ROS Measurement (DCFH-DA Assay)

  • Seed cells in a 6-well plate and treat as required.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

4.4 Western Blot Analysis for Signaling Proteins

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-PI3K-p85, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

4.5 Melanin Content Assay

  • Culture B16-F10 cells and treat with this compound.

  • After treatment, wash the cells with PBS and lyse them.

  • Measure the protein concentration of the lysate.

  • Centrifuge the lysate and dissolve the pellet (containing melanin) in 1 N NaOH at 80°C for 1 hour.

  • Measure the absorbance of the supernatant at 475 nm.

  • Calculate the melanin content and normalize it to the total protein content.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action of this compound.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Neutralized_ROS Neutralized Species ROS->Neutralized_ROS H_Ala_Tyr_OH This compound (Tyrosine Residue) H_Ala_Tyr_OH->Neutralized_ROS Donates H+ Cell_Damage Cell Damage / Apoptosis Oxidative_Stress->Cell_Damage

Caption: Proposed antioxidant mechanism of this compound via ROS scavenging.

PI3K_Akt_Pathway High_Glucose High Glucose Stress PI3K PI3K High_Glucose->PI3K inhibits H_Ala_Tyr_OH This compound H_Ala_Tyr_OH->PI3K restores Akt Akt PI3K->Akt Cell_Dysfunction Cellular Dysfunction PI3K->Cell_Dysfunction p_Akt p-Akt Akt->p_Akt Phosphorylation Cell_Survival Cell Survival & Metabolism p_Akt->Cell_Survival

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow Start Cell Seeding (e.g., INS-1 cells) Treatment Treatment with This compound +/- Stressor Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint Viability Cell Viability (MTT Assay) Endpoint->Viability ROS ROS Measurement (DCFH-DA) Endpoint->ROS Western Protein Analysis (Western Blot) Endpoint->Western Data Data Analysis & Interpretation Viability->Data ROS->Data Western->Data

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

While direct experimental evidence for the in vitro mechanism of action of this compound is still emerging, data from related dipeptides strongly suggest a role as an antioxidant and a modulator of key cell signaling pathways such as PI3K/Akt. The provided protocols and data serve as a foundational guide for researchers to further investigate its therapeutic potential. Future studies should focus on directly evaluating this compound in various cell-based assays to confirm these predicted activities and to explore other potential mechanisms, such as anti-inflammatory effects through the modulation of pathways like NF-κB. Head-to-head comparative studies with its isomer, H-Tyr-Ala-OH, would also be valuable to elucidate any structure-activity relationship differences.

References

An In-depth Technical Guide to the Spectroscopic Data of H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide H-Ala-Tyr-OH (Alanyl-Tyrosine). It is intended for researchers, scientists, and professionals in the field of drug development who require detailed analytical information for the characterization of this molecule. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visualization of a relevant biological pathway.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom NameChemical Shift (ppm)Multiplicity
Ala-CαH~4.3Quartet
Ala-CβH₃~1.4Doublet
Tyr-CαH~4.6Triplet
Tyr-CβH₂~3.0 - 3.2Multiplet
Tyr-Aromatic H (2,6)~7.1Doublet
Tyr-Aromatic H (3,5)~6.8Doublet
Amide NH~8.2Doublet
Carboxyl OH>10Broad Singlet
Amino NH₂VariableSinglet
Phenolic OH~9.5Singlet

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom NameChemical Shift (ppm)
Ala-Cα~51
Ala-Cβ~18
Ala-C' (Carbonyl)~175
Tyr-Cα~56
Tyr-Cβ~38
Tyr-C' (Carbonyl)~174
Tyr-Aromatic C1~128
Tyr-Aromatic C2,6~131
Tyr-Aromatic C3,5~116
Tyr-Aromatic C4 (C-OH)~156

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Vibration
3400 - 3200O-H (phenol), N-H (amine, amide) stretching
3300 - 2500O-H (carboxylic acid) stretching
3100 - 3000C-H (aromatic) stretching
3000 - 2850C-H (aliphatic) stretching
~1660C=O (Amide I) stretching
~1720C=O (Carboxylic acid) stretching
~1540N-H bending (Amide II)
1600, 1500, 1450C=C (aromatic) stretching
1470 - 1350C-H bending
~1240C-O (phenol) stretching

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are presented below.

Table 4: Mass Spectrometry Data for this compound

m/zIonDescription
253.11[M+H]⁺Protonated molecular ion
235.10[M+H - H₂O]⁺Loss of water from the molecular ion
207.10[M+H - CO₂]⁺Loss of carbon dioxide from the molecular ion
181.08[Tyr+H]⁺Tyrosine immonium ion
164.07[Tyr+H - NH₃]⁺Loss of ammonia (B1221849) from the tyrosine residue
136.08[Tyr+H - CO - H₂O]⁺ or y₁ ionFragmentation of the tyrosine side chain
72.04[Ala+H]⁺Alanine (B10760859) immonium ion

Note: Fragmentation patterns can vary depending on the ionization method and collision energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data interpretation.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

  • ¹H NMR:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if using a protic solvent.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-60°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (optional but recommended for full assignment):

    • Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm the assignments of protons and carbons.

Sample Preparation:

  • Solid State (KBr pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan the sample over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) before scanning the sample.

    • Co-add a sufficient number of scans (e.g., 16-64) to obtain a high-quality spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Acidify the solution slightly with a small amount of formic acid or acetic acid to promote protonation for positive ion mode analysis.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap.

  • MS Scan (Full Scan):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS (Tandem Mass Spectrometry):

    • Select the m/z of the protonated molecular ion as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to identify the characteristic fragment ions.

Visualization of a Relevant Biological Pathway

The dipeptide this compound is composed of the amino acids alanine and tyrosine. Tyrosine is a precursor for several important signaling molecules and metabolic pathways. The following diagram illustrates a simplified overview of the tyrosine metabolic pathway.

Tyrosine_Metabolism Simplified Tyrosine Metabolic Pathway Phenylalanine Phenylalanine Tyrosine This compound (Source of Tyrosine) Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Fumarate_Acetoacetate Fumarate & Acetoacetate (TCA Cycle) Tyrosine->Fumarate_Acetoacetate Catabolism Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Melanin Melanin L_DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: A simplified diagram of the metabolic pathways originating from Tyrosine.

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of a dipeptide like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound Sample This compound Sample NMR_Prep Sample Preparation (Dissolution in deuterated solvent) Sample->NMR_Prep IR_Prep Sample Preparation (KBr pellet or ATR) Sample->IR_Prep MS_Prep Sample Preparation (Dilution and acidification) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C, 2D NMR) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR) IR_Prep->IR_Acq MS_Acq MS Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Analysis Data Analysis (Chemical shift, coupling) NMR_Acq->NMR_Analysis IR_Analysis Data Analysis (Functional group identification) IR_Acq->IR_Analysis MS_Analysis Data Analysis (Molecular weight, fragmentation) MS_Acq->MS_Analysis Report Comprehensive Spectroscopic Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: A general workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on an insoluble polymer support.[1] This method, pioneered by Bruce Merrifield, simplifies the purification process to mere filtration and washing after each reaction step, enabling the use of excess reagents to ensure reactions proceed to completion.[1][2] The most widely adopted strategy is the Fmoc/tBu approach, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the protection of reactive amino acid side chains.[1]

This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide H-Ala-Tyr-OH, a common sequence in biochemical research and drug development.

Experimental Overview

The synthesis of this compound is conducted in the C-terminal to N-terminal direction. The process begins with a Wang resin pre-loaded with the C-terminal amino acid, Fmoc-Tyr(tBu)-OH. The synthesis involves a cycle of Nα-Fmoc deprotection using a piperidine (B6355638) solution, followed by the coupling of the next amino acid, Fmoc-Ala-OH. After the final Fmoc group is removed, the peptide is cleaved from the resin support, and the side-chain protecting group (tBu on Tyrosine) is simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, washed, and purified.

Quantitative Data Summary

The following table outlines the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

ParameterValueUnitNotes
Resin
TypeWang Resin-Pre-loaded with Fmoc-Tyr(tBu)-OH.[1][3]
Substitution0.5mmol/gThis is a typical substitution level.
Amount200mgBased on a 0.1 mmol scale.
Fmoc Deprotection
Reagent20% Piperidine in DMFv/vA standard solution for Fmoc removal.[4]
Volume5mLPer deprotection step.
Reaction Time1 x 5 min, 1 x 15 minminutesTwo-step deprotection ensures complete removal.
Amino Acid Coupling
Fmoc-Ala-OH155.7mg5 equivalents relative to resin loading.
HBTU189.7mg4.9 equivalents.[1]
DIPEA174µL10 equivalents.[1]
Solvent (DMF)3mLFor pre-activation of the amino acid.
Coupling Time1-2hoursAt room temperature.
Cleavage & Deprotection
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂Ov/v/vTIS (Triisopropylsilane) acts as a cation scavenger.[1]
Cocktail Volume2mLFor 200 mg of resin.
Cleavage Time2-3hoursAt room temperature.
Precipitation
ReagentCold Diethyl Ether-Used to precipitate the cleaved peptide.
Volume~40mL

Detailed Experimental Protocol

1. Resin Preparation (Swelling)

  • Weigh 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) and place it into a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Agitate the resin for 20-30 minutes at room temperature to allow for proper swelling of the polystyrene beads.[4]

  • Drain the DMF from the reaction vessel.

2. Synthesis Cycle 1: Fmoc Deprotection of Tyrosine

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution.

  • Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and then draining. Repeat this washing step five times to remove all traces of piperidine.

3. Synthesis Cycle 2: Alanine Coupling

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.[1]

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution from the vessel.

  • Wash the resin with DMF (5 x 5 mL) to remove excess reagents and by-products.

  • (Optional) Kaiser Test: To confirm the completion of the coupling reaction, a small sample of the resin can be tested. A blue color indicates a positive result (free primary amines), signifying an incomplete reaction. If the test is positive, the coupling step should be repeated.

4. Final Fmoc Deprotection

  • Repeat the Fmoc deprotection steps as described in section 2 to remove the N-terminal Fmoc group from the Alanine residue.

  • After the final wash with DMF, wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to prepare for cleavage.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

5. Peptide Cleavage and Deprotection

  • Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[1] For 200 mg of resin, prepare approximately 2 mL of the cocktail. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.

  • Wash the resin with an additional small volume of fresh TFA to ensure complete recovery of the peptide, and combine the filtrates.

6. Peptide Precipitation, Washing, and Purification

  • Add the collected TFA filtrate dropwise into a centrifuge tube containing approximately 40 mL of cold diethyl ether. A white precipitate of the peptide should form.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by adding fresh cold diethyl ether, vortexing briefly, centrifuging, and decanting the ether. Repeat this wash step two more times.

  • After the final wash, dry the peptide pellet under vacuum to remove residual ether.

  • The crude peptide can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A common method involves using a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile), with detection at 215 nm.[1]

Visualizations

SPPS_Workflow start Start: Fmoc-Tyr(tBu)-Wang Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple 3. Fmoc-Ala-OH Coupling (HBTU/DIPEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 deprotect2 4. Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF, DCM) & Dry deprotect2->wash3 cleave 5. Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) wash3->cleave precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end_product End Product: This compound purify->end_product

Caption: Workflow for the solid-phase synthesis of this compound.

References

HPLC method for H-Ala-Tyr-OH analysis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis and Purification of H-Ala-Tyr-OH

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides, ensuring they meet the stringent purity requirements for research, diagnostic, and therapeutic applications.[1] Reversed-phase HPLC (RP-HPLC) is the most common and effective method for peptide purification, separating molecules based on their hydrophobicity.[2][3] This application note provides a detailed protocol for the analysis and purification of the dipeptide this compound using RP-HPLC.

This compound, a dipeptide composed of L-alanine and L-tyrosine, is often used in biochemical and pharmaceutical research. Following solid-phase peptide synthesis (SPPS), the crude product contains the desired dipeptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[4] This protocol outlines a systematic approach to develop an analytical method to assess the purity of the crude peptide and then scale it up for preparative purification to achieve high purity (>95%).

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar.[5] A gradient of increasing organic solvent, typically acetonitrile (B52724), is used to elute components from the column.[6] More hydrophobic molecules, like this compound, interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute.[5] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[6]

Materials and Methods

Equipment and Materials
Item Specification
HPLC SystemAnalytical and Preparative HPLC systems with gradient capabilities and a UV detector
Column (Analytical)C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore)
Column (Preparative)C18 reverse-phase column (e.g., 21.2 x 250 mm, 5 µm particle size, wide pore)
SolventsHPLC grade acetonitrile (ACN), HPLC grade water, Trifluoroacetic acid (TFA)
SampleCrude this compound
GlasswareVials, beakers, graduated cylinders
OtherSyringe filters (0.45 µm), sonicator, lyophilizer
Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water and degas.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN and degas.

Experimental Protocols

Protocol 1: Analytical HPLC Method Development

This protocol describes the development of an analytical method to determine the purity of the crude this compound and to optimize the separation from impurities.

1. Sample Preparation:

  • Dissolve the crude this compound in Mobile Phase A at a concentration of 1 mg/mL.
  • Vortex or sonicate briefly to ensure complete dissolution.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Initial Scouting Run:

  • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.
  • Inject 10-20 µL of the prepared sample.
  • Run a broad gradient to determine the approximate elution time of this compound.

Parameter Value
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 280 nm (due to the tyrosine residue)
Column TemperatureAmbient (~25°C)
Gradient Program (Scouting)
Time (min)% Mobile Phase B
05
4095
4595
505
605

3. Method Optimization:

  • Based on the retention time from the scouting run, design a shallower, more focused gradient to improve the resolution between the target peptide and its impurities.
  • For example, if the peptide elutes at 30% B in the scouting run, a focused gradient could be from 20% to 40% B over 30 minutes.

Parameter Value
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 280 nm
Column TemperatureAmbient (~25°C)
Gradient Program (Optimized)
Time (min)% Mobile Phase B
020
3040
3595
4095
4520
5520
Protocol 2: Preparative HPLC Purification

This protocol describes the scaling up of the optimized analytical method for the purification of this compound.

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the column's loading capacity. A typical starting concentration is 10-20 mg/mL.[1]
  • Ensure the sample is fully dissolved. If solubility is an issue, a small percentage of Mobile Phase B can be added.[1]
  • Filter the sample solution through a 0.45 µm syringe filter.

2. Preparative HPLC Run:

  • Equilibrate the preparative C18 column with the initial conditions of the optimized gradient.
  • Inject the prepared sample. The injection volume will depend on the sample concentration and column dimensions.
  • Run the scaled-up gradient. The flow rate should be adjusted based on the column diameter.

Parameter Value
Flow Rate18-20 mL/min (for a 21.2 mm ID column)
DetectionUV at 220 nm and 280 nm
Column TemperatureAmbient (~25°C)
Gradient Program (Preparative)
Time (min)% Mobile Phase B
020
4040
4595
5095
5520
6520

3. Fraction Collection and Analysis:

  • Collect fractions of the eluate as the main peak corresponding to this compound appears.
  • Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).

Protocol 3: Post-Purification Processing

1. Pooling and Lyophilization:

  • Combine all fractions that show a purity level of ≥95% (or the desired purity).
  • Freeze the pooled fractions at -80°C until completely solid.
  • Lyophilize the frozen solution under high vacuum until all solvent is removed, yielding the purified peptide as a white, fluffy powder.[1]

2. Final Purity Assessment:

  • Perform a final analytical HPLC run on the lyophilized product to confirm its purity.

Data Presentation

The following table summarizes the expected results from the analytical assessment of the collected fractions.

Fraction No. Retention Time (min) Peak Area (%) Purity (%)
115.296.596.5
215.398.298.2
315.299.199.1
415.398.598.5
515.496.896.8

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical HPLC cluster_purification Preparative HPLC cluster_post Post-Purification crude_sample Crude this compound dissolve Dissolve in Mobile Phase A crude_sample->dissolve filter Filter (0.45 µm) dissolve->filter analytical_hplc Analytical HPLC (Method Development) filter->analytical_hplc purity_check Purity Assessment analytical_hplc->purity_check prep_hplc Preparative HPLC (Scale-Up) purity_check->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Analyze Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final QC Analysis lyophilization->final_qc final_product Purified this compound (>95%) final_qc->final_product

Caption: Workflow for the analysis and purification of this compound.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the analysis and purification of this compound from a crude synthetic mixture. By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>95%), which is essential for subsequent scientific applications. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield.

References

Application Note: Mass Spectrometry Analysis of H-Ala-Tyr-OH Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the mass spectrometry analysis of the dipeptide H-Ala-Tyr-OH. It outlines the fragmentation patterns observed under collision-induced dissociation (CID) and offers a comprehensive guide to sample preparation, instrument setup, and data interpretation. The characteristic fragment ions, including b- and y-ions, the tyrosine immonium ion, and neutral losses from the tyrosine side chain, are discussed. This guide is intended to assist researchers in the structural elucidation and quantification of this and similar dipeptides.

Introduction

The dipeptide this compound, composed of alanine (B10760859) and tyrosine, serves as a fundamental model for understanding peptide fragmentation in mass spectrometry. The analysis of its fragmentation provides valuable insights into the behavior of larger peptides and proteins. Collision-induced dissociation (CID) is a widely used technique to induce fragmentation of a selected precursor ion, yielding a series of product ions that provide sequence and structural information. The primary cleavage occurs at the peptide bond, generating b- and y-type ions. Additionally, characteristic immonium ions and neutral losses from amino acid side chains can be observed, aiding in the confirmation of the peptide's composition.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Dissolve the this compound standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 pmol/µL for direct infusion analysis. For LC-MS analysis, the concentration may need to be adjusted based on the sensitivity of the instrument.

Mass Spectrometry Analysis

The following protocol is a general guideline for analysis using an electrospray ionization (ESI) mass spectrometer equipped with a tandem mass analyzer (e.g., Q-TOF or ion trap).

  • Ionization Mode: Positive ion mode is typically used for peptides as the N-terminus and basic side chains are readily protonated.

  • Infusion Method: Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min. Alternatively, for complex mixtures, utilize liquid chromatography (LC) for separation prior to mass analysis.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated precursor ion of this compound, [M+H]⁺, which has a theoretical monoisotopic m/z of 253.1183.

  • MS2 Scan (Fragmentation): Select the [M+H]⁺ ion (m/z 253.1183) for collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to achieve a good balance between the precursor ion and the fragment ions. A typical starting point for a dipeptide of this size is a normalized collision energy of 20-30%.

Data Presentation: Fragmentation of this compound

The fragmentation of the protonated this compound dipeptide ([M+H]⁺) primarily yields b- and y-type ions from the cleavage of the peptide bond. Additionally, a prominent immonium ion from the tyrosine residue is a key diagnostic fragment. A neutral loss from the tyrosine side chain can also be observed.

Ion Type Sequence/Structure Theoretical m/z Description
[M+H]⁺ This compound253.1183Protonated precursor ion
b₁ Ala72.0444N-terminal fragment (Alanine residue)
y₁ Tyr182.0812C-terminal fragment (Tyrosine residue)
Immonium Ion (Tyr) 136.0757Diagnostic ion for Tyrosine[1][2]
Neutral Loss [M+H - C₇H₆O]⁺146.0426Loss of the p-hydroxybenzyl group from the Tyrosine side chain[3]
a₁ b₁ - CO44.0498Further fragmentation of the b₁ ion

Visualization of Fragmentation Pathway

The following diagrams illustrate the logical workflow for the mass spectrometry analysis and the fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 pmol/µL) Stock->Working Dilution ESI Electrospray Ionization (Positive Mode) Working->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Interpret Interpretation of Fragmentation Spectrum MS2->Interpret

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway cluster_fragments Primary Fragments cluster_diagnostic Diagnostic Ions precursor This compound [M+H]⁺ m/z 253.1183 b1 b₁ ion (Ala) m/z 72.0444 precursor->b1 Peptide Bond Cleavage y1 y₁ ion (Tyr) m/z 182.0812 precursor->y1 Peptide Bond Cleavage neutral_loss Neutral Loss [M+H - C₇H₆O]⁺ m/z 146.0426 precursor->neutral_loss Side Chain Loss immonium Tyrosine Immonium Ion m/z 136.0757 y1->immonium Side Chain Fragmentation

Caption: Fragmentation pathway of this compound.

Conclusion

The mass spectrometry analysis of this compound by ESI-CID provides a clear and predictable fragmentation pattern. The identification of the precursor ion, along with the characteristic b₁ and y₁ ions, confirms the peptide sequence. The presence of the tyrosine immonium ion at m/z 136.0757 serves as a reliable indicator of this specific amino acid residue.[1][2] This application note provides a foundational protocol and expected fragmentation data that can be applied to the analysis of more complex peptides and for the development of quantitative assays.

References

Application Note and Protocol: ¹H and ¹³C NMR Characterization of H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of the dipeptide H-Ala-Tyr-OH using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for sample preparation, data acquisition, and processing are presented. Additionally, tabulated ¹H and ¹³C NMR spectral data, including chemical shifts, multiplicities, and coupling constants, are provided for reference. Visual aids in the form of diagrams for the molecular structure and experimental workflow are included to facilitate understanding.

Introduction

This compound, a dipeptide composed of L-alanine and L-tyrosine, serves as a fundamental building block in peptide and protein chemistry. Its structural elucidation and characterization are crucial for quality control in peptide synthesis, drug discovery, and metabolism studies. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, conformation, and purity of such compounds. This application note outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the spectrum. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for peptides. The selection depends on the desired pH and the solubility of the dipeptide.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height in the tube is at least 4-5 cm.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for DMSO-d₆ can be added.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak (D₂O: ~4.79 ppm; DMSO-d₆: ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard (TSP or TMS at 0 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Table 1: ¹H NMR Spectral Data for this compound in D₂O

Atom NumberProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2α-H (Ala)~3.8 - 3.9Quartet~7.2
3β-H₃ (Ala)~1.4 - 1.5Doublet~7.2
5α-H (Tyr)~4.5 - 4.6Doublet of Doublets~8.0, ~5.0
6β-H₂ (Tyr)~2.9 - 3.1Multiplet-
8, 12δ-H (Tyr)~7.0 - 7.1Doublet~8.5
9, 11ε-H (Tyr)~6.7 - 6.8Doublet~8.5

Table 2: ¹³C NMR Spectral Data for this compound in D₂O

Atom NumberCarbonChemical Shift (δ, ppm)
1C=O (Ala)~175 - 177
2α-C (Ala)~51 - 53
3β-C (Ala)~18 - 20
4C=O (Tyr)~173 - 175
5α-C (Tyr)~56 - 58
6β-C (Tyr)~38 - 40
7γ-C (Tyr)~128 - 130
8, 12δ-C (Tyr)~131 - 133
9, 11ε-C (Tyr)~116 - 118
10ζ-C (Tyr)~156 - 158

Visualizations

To aid in the understanding of the molecular structure and experimental process, the following diagrams are provided.

H_Ala_Tyr_OH_Structure cluster_Ala Alanine Residue cluster_Tyr Tyrosine Residue N_Ala H₂N¹ Calpha_Ala ²CH N_Ala->Calpha_Ala Cbeta_Ala ³CH₃ Calpha_Ala->Cbeta_Ala CO_Ala ¹C=O Calpha_Ala->CO_Ala NH_Tyr NH CO_Ala->NH_Tyr Peptide Bond Calpha_Tyr ⁵CH Calpha_Tyr->NH_Tyr CO_Tyr ⁴C=O Calpha_Tyr->CO_Tyr Cbeta_Tyr ⁶CH₂ Calpha_Tyr->Cbeta_Tyr OH_Tyr OH CO_Tyr->OH_Tyr Cgamma_Tyr ⁷C Cbeta_Tyr->Cgamma_Tyr Cdelta1_Tyr ⁸CH Cgamma_Tyr->Cdelta1_Tyr Cepsilon1_Tyr ⁹CH Cdelta1_Tyr->Cepsilon1_Tyr Czeta_Tyr ¹⁰C Cepsilon1_Tyr->Czeta_Tyr Cepsilon2_Tyr ¹¹CH Czeta_Tyr->Cepsilon2_Tyr OH_group OH Czeta_Tyr->OH_group Cdelta2_Tyr ¹²CH Cepsilon2_Tyr->Cdelta2_Tyr Cdelta2_Tyr->Cgamma_Tyr

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Load Acquisition Parameters (¹H & ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking, Integration, and Assignment reference->analyze

Caption: Experimental workflow for NMR characterization of this compound.

Conclusion

This application note provides a standardized methodology for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols and tabulated spectral data serve as a valuable resource for researchers in ensuring the identity and purity of this dipeptide. The provided workflows and structural diagrams offer a clear and concise guide for both novice and experienced NMR users. Adherence to these protocols will facilitate reproducible and high-quality NMR data for this compound, supporting its various applications in scientific research and development.

Application Notes and Protocols: Utilizing H-Ala-Tyr-OH in Cell Culture Media Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine is an essential amino acid critical for protein synthesis and overall cellular metabolism.[1][2][3] However, its utility in chemically defined cell culture media is often hampered by its poor solubility at neutral pH.[4][5][6][7][8] This limitation can lead to media precipitation, instability, and suboptimal concentrations of this key nutrient, potentially impacting cell growth, viability, and recombinant protein production.[9] The dipeptide H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine) offers a highly soluble and stable alternative for delivering L-Tyrosine to cells in culture.[6][10] This dipeptide is readily taken up by cells and cleaved intracellularly to release free L-Alanine and L-Tyrosine, ensuring a consistent and adequate supply of this critical amino acid.[4][11] These application notes provide detailed information and protocols for the effective use of this compound in cell culture media formulations to enhance performance.

Chemical and Physical Properties

This compound is a dipeptide composed of L-Alanine and L-Tyrosine.[12] Its use in cell culture is primarily motivated by its significantly higher solubility compared to free L-Tyrosine.[6]

PropertyValueReference
Synonyms L-Alanyl-L-Tyrosine, Ala-Tyr[10]
CAS Number 3061-88-9[10][12]
Molecular Formula C₁₂H₁₆N₂O₄[12]
Molecular Weight 252.27 g/mol [10][12]
Appearance White crystalline powder[10]
Solubility in Water (neutral pH) Up to 50 times more soluble than free L-Tyrosine[6][13]
Storage Conditions Store at –20°C in sealed containers[10]

Mechanism of Action

This compound is transported into the cell via peptide transporters.[11][14] Once inside the cytosol, peptidases rapidly hydrolyze the dipeptide into its constituent amino acids, L-Alanine and L-Tyrosine.[4][11] The released L-Tyrosine then becomes available for various cellular processes, including protein synthesis and as a precursor for signaling molecules.[15]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide_Transporter Peptide Transporter This compound->Peptide_Transporter Uptake H-Ala-Tyr-OH_intra This compound Peptide_Transporter->H-Ala-Tyr-OH_intra Peptidases Peptidases H-Ala-Tyr-OH_intra->Peptidases Hydrolysis L-Alanine L-Alanine Peptidases->L-Alanine L-Tyrosine L-Tyrosine Peptidases->L-Tyrosine Protein_Synthesis Protein Synthesis L-Tyrosine->Protein_Synthesis Signaling_Pathways Signaling Pathways L-Tyrosine->Signaling_Pathways

Figure 1: Uptake and intracellular fate of this compound.

Application and Performance Data

Supplementation with this compound has been shown to positively impact cell culture performance, particularly in high-density cultures such as fed-batch and perfusion systems.[5][9] The primary benefits observed include enhanced cell viability and productivity.

Table 1: Impact of Tyrosine-Containing Dipeptides on CHO Cell Cultures

ParameterControl (Free L-Tyrosine)This compound SupplementedObservationsReference(s)
Peak Viable Cell Density (VCD) LowerHigherTyrosine availability is crucial for maintaining high VCD.[1][16]
Culture Viability Declines earlierExtendedImproved nutrient availability supports prolonged culture health.[9]
Product Titer (e.g., mAb) LowerHigherSufficient tyrosine is essential for optimal specific productivity.[1][9]
Lactate Production HigherLowerDipeptide supplementation can lead to a more efficient metabolic profile.[9]
Ammonia Production HigherLowerReduced accumulation of toxic byproducts.[9]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder

  • High-purity, cell culture grade water

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • Sterile syringes

Procedure:

  • Determine the desired stock solution concentration (e.g., 100 mM).

  • Calculate the mass of this compound powder required. For a 100 mM solution (MW = 252.27 g/mol ), this is 25.227 g/L or 2.5227 g/100 mL.

  • In a sterile container, add the calculated mass of this compound to the corresponding volume of cell culture grade water.

  • Mix thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[17]

  • Sterile-filter the solution using a 0.22 µm filter into a final sterile container.

  • Label the container with the compound name, concentration, and date of preparation.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[10]

A Calculate required mass of this compound B Dissolve in cell culture grade water A->B C Mix until fully dissolved B->C D Sterile filter (0.22 µm) C->D E Store at -20°C (long-term) or 4°C (short-term) D->E

Figure 2: Workflow for this compound stock solution preparation.
Supplementation of Cell Culture Medium

Objective: To supplement a basal or feed medium with this compound to a final desired concentration.

Materials:

  • Prepared sterile this compound stock solution

  • Basal or feed cell culture medium

  • Sterile serological pipettes

  • Cell culture flasks, shake flasks, or bioreactor

Procedure:

  • Determine the final concentration of this compound needed in the culture medium. This can range from replacing the existing L-Tyrosine concentration on a molar basis to optimizing for higher concentrations in fed-batch or perfusion systems. A typical starting point is in the range of 0.5 mM to 5.5 mM.[4][16]

  • Calculate the volume of the this compound stock solution required to achieve the desired final concentration in the total volume of the medium.

    • Volume to add = (Final Concentration × Final Volume) / Stock Concentration

  • Aseptically add the calculated volume of the this compound stock solution to the cell culture medium.

  • Mix the supplemented medium gently but thoroughly.

  • The medium is now ready for use in cell culture experiments.

Assessing the Effect of this compound on Cell Growth and Viability

Objective: To evaluate the impact of this compound supplementation on cell growth and viability compared to a control medium.

Materials:

  • Cell line of interest (e.g., CHO, HEK293)

  • Control medium (with free L-Tyrosine)

  • Experimental medium (supplemented with this compound)

  • Cell culture vessels (e.g., 6-well plates, shake flasks)

  • Cell counter (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Procedure:

  • Seed the cell line at a defined initial density in both the control and experimental media.

  • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).

  • At regular intervals (e.g., every 24 hours), take a representative sample from each culture.

  • Perform a cell count to determine the viable cell density (VCD) and total cell density. Use trypan blue exclusion to differentiate between viable and non-viable cells.

  • Calculate the percentage of viability: Viability (%) = (Viable Cell Count / Total Cell Count) × 100.

  • Plot the VCD and viability over time for both conditions to compare the growth curves.

Signaling Pathways and Broader Implications

Tyrosine is a precursor to several important molecules involved in cellular signaling.[15] Adequate intracellular tyrosine levels are necessary for the proper functioning of tyrosine kinases, which are central to many signaling cascades that regulate cell proliferation, differentiation, and survival.[18] Tyrosine starvation has been shown to inhibit the mTOR pathway and induce autophagy, which can lead to cell death.[16] Therefore, maintaining sufficient tyrosine levels through this compound supplementation can support robust cellular signaling and overall culture health.

Tyr_Supply Sufficient Tyrosine Supply (via this compound) mTOR mTOR Pathway Activation Tyr_Supply->mTOR Tyr_Starvation Tyrosine Starvation mTOR_inhibit mTOR Pathway Inhibition Tyr_Starvation->mTOR_inhibit Protein_Syn Protein Synthesis mTOR->Protein_Syn Proliferation Cell Proliferation & Survival Protein_Syn->Proliferation Autophagy Autophagy Induction mTOR_inhibit->Autophagy Cell_Death Cell Death Autophagy->Cell_Death

Figure 3: Impact of Tyrosine availability on key cellular pathways.

Conclusion

This compound is a valuable tool for overcoming the solubility limitations of L-Tyrosine in cell culture media. Its use can lead to more stable and concentrated media formulations, resulting in improved cell growth, viability, and productivity, particularly in demanding bioprocesses. The protocols and data presented here provide a framework for the effective implementation of this compound in research and biopharmaceutical development.

References

Application Note: H-Ala-Tyr-OH as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Alanyl-L-Tyrosine (H-Ala-Tyr-OH) is a dipeptide composed of L-alanine and L-tyrosine.[1] Due to its well-defined chemical structure and stability, it serves as an excellent reference standard for the development, validation, and calibration of analytical methods. Such methods are crucial in pharmaceutical quality control, pharmacokinetic studies, and metabolomics research.[2] This dipeptide is utilized in various applications, including peptide synthesis, neuroscience studies, and as a component in nutritional supplements.[3][4] This document provides detailed protocols for using this compound as a standard for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Physicochemical Properties of this compound A summary of the key physicochemical properties of this compound is presented below. This data is essential for preparing standards and interpreting analytical results.

PropertyValueReference
Synonyms L-Alanyl-L-tyrosine, Ala-Tyr[4][5]
Molecular Formula C₁₂H₁₆N₂O₄[4][5]
Molecular Weight 252.27 g/mol [4][5]
CAS Number 3061-88-9[4][5]
Appearance White to off-white powder/solid[4][6]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months.[6][7]

Experimental Protocols

An overview of the general workflow for using this compound as an analytical standard is depicted below.

G cluster_prep Standard Preparation cluster_analysis Analytical Run cluster_data Data Processing Standard Weigh this compound Reference Standard Solvent Select Appropriate Solvent (e.g., Ultrapure Water) Standard->Solvent Stock Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Series Create Serial Dilutions (Calibration Standards) Stock->Series Inject Inject Standards & Unknown Samples Series->Inject Analysis Separate Chromatographic Separation (HPLC) Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Data Acquisition Curve Generate Calibration Curve Integrate->Curve Quantify Quantify Unknown Sample Concentration Curve->Quantify

General workflow for quantitative analysis using this compound.
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol describes the use of this compound to create a calibration curve for the quantification of the dipeptide in unknown samples using RP-HPLC with UV detection.

1. Equipment and Materials:

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • This compound reference standard (≥99% purity)[4]

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Preparation of Mobile Phases and Standard Solutions:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare, add 1.0 mL of TFA to 1000 mL of ultrapure water and degas.[8]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards at concentrations such as 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.

3. Chromatographic Conditions: The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific system and sample matrix.[8][9]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. Experimental Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject each calibration standard in triplicate, starting from the lowest concentration.

  • Inject the unknown sample(s) to be analyzed.

  • After all runs are complete, plot the average peak area against the known concentration for each calibration standard.

  • Perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) ≥ 0.99.

  • Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their measured peak areas.

G cluster_standards Calibration Standards cluster_hplc HPLC Analysis cluster_curve Data Analysis S1 Std 1 (e.g., 3.125 µg/mL) hplc_run Inject Standards & Acquire Chromatograms S1->hplc_run S2 Std 2 (e.g., 6.25 µg/mL) S2->hplc_run S3 Std 3 (e.g., 12.5 µg/mL) S3->hplc_run S4 Std 4 (e.g., 25 µg/mL) S4->hplc_run S5 Std 5 (e.g., 50 µg/mL) S5->hplc_run S6 Std 6 (e.g., 100 µg/mL) S6->hplc_run integrate Measure Peak Area for Each Standard hplc_run->integrate plot Plot Area vs. Concentration integrate->plot regress Perform Linear Regression (y = mx + c, R² ≥ 0.99) plot->regress quant Quantify Unknown Sample Using Curve Equation regress->quant

Workflow for creating and using a calibration curve.
Protocol 2: Identification and Confirmation by LC-MS

This protocol provides a method for the qualitative identification of this compound using LC-MS. The standard is used to confirm the retention time and mass-to-charge ratio (m/z) of the analyte.

1. Equipment and Materials:

  • LC-MS system (e.g., with ESI source)

  • All materials listed in Protocol 1 (Note: use LC-MS grade solvents)

2. LC-MS Parameters: The HPLC conditions from Protocol 1 can be adapted for the LC-MS system. The table below outlines typical mass spectrometer settings for detecting this compound.

ParameterRecommended ConditionReference
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Precursor Ion (m/z) 253.118 [M+H]⁺[5]
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Source Temperature 120°C
Fragmentor Voltage 100 V

3. Expected Mass Spectrometry Data: When analyzing this compound, the primary ion observed in positive mode will be the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be used for structural confirmation by fragmenting the precursor ion.

Ion TypeCalculated m/zDescriptionReference
[M+H]⁺ 253.12Precursor Ion[5][10]
Fragment 1 182.08Loss of the alanine (B10760859) residue's carbonyl group and amine.[11]
Fragment 2 136.08Tyrosine immonium ion.[11]

4. Experimental Procedure:

  • Prepare a 10 µg/mL standard solution of this compound in ultrapure water.

  • Set up the LC-MS method with the parameters described above.

  • Inject the this compound standard to determine its exact retention time and confirm the m/z of the precursor ion.

  • If performing MS/MS, create an experiment to isolate and fragment the precursor ion at m/z 253.12 to observe the characteristic product ions.

  • Inject the unknown sample and compare its retention time and mass spectrum (both MS1 and MS/MS) to that of the certified standard. A match in both retention time and fragmentation pattern provides high confidence in the identification of this compound.

Conclusion this compound is a reliable and effective standard for the development and validation of analytical methods for dipeptides. The protocols outlined in this application note provide robust starting points for both quantitative analysis by HPLC-UV and qualitative confirmation by LC-MS. These methods are suitable for a wide range of applications in the pharmaceutical and life sciences industries, ensuring accuracy and reproducibility in sample analysis.

References

Protocol for the Dissolution of H-Ala-Tyr-OH for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Tyr-OH, a dipeptide composed of L-alanine and L-tyrosine, serves as a crucial component in various research and development applications. Its utility ranges from a tyrosine source in specialized cell culture media and intravenous nutrition to its use in fundamental physicochemical studies of peptides.[1] Proper dissolution is paramount for ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive protocol for the dissolution of this compound, including solubility data, detailed procedures, and a representative experimental application.

Physicochemical Properties

This compound typically appears as a white to off-white crystalline powder.[2] It is stable under dry, dark, and room-temperature conditions.[2] As a dipeptide, it possesses both an amino group and a carboxyl group, as well as the phenolic hydroxyl group of the tyrosine residue, which influence its solubility and reactivity.[2]

Solubility Data

The solubility of this compound is influenced by the solvent, pH, and temperature. The presence of the hydrophilic alanine (B10760859) residue and the peptide bond enhances its aqueous solubility compared to free tyrosine.[2] Quantitative solubility data from various sources is summarized below. It is always recommended to perform small-scale solubility tests before preparing large-volume stock solutions, as slight batch-to-batch variations can occur.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water2.5[3] - 4[4]9.91[3] - 15.85[4]Requires sonication to aid dissolution.[3] Solubility may decrease at neutral pH.[5]
Dimethyl Sulfoxide (DMSO)27.93Requires sonication.[3] Use freshly opened, anhydrous DMSO as it is hygroscopic.[3]
Dilute Acid/Base--Readily soluble.[2]
EthanolInsoluble-
Phosphate-Buffered Saline (PBS)Up to 100 (for H-Tyr-Ala-OH)Up to 396.40 (for H-Tyr-Ala-OH)The related dipeptide H-Tyr-Ala-OH shows high solubility in PBS with sonication.[6] This may be a suitable solvent for this compound.

Note: The molecular weight of this compound is 252.27 g/mol .[3][4]

Dissolution Protocol

This protocol outlines a stepwise approach to dissolving this compound, starting with the most common and biocompatible solvents.

Materials
  • This compound powder

  • Sterile, deionized or distilled water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or vials

General Workflow for Dissolution

G cluster_0 Initial Dissolution Attempt cluster_1 Alternative Solvents cluster_2 pH Adjustment cluster_3 Final Preparation start Weigh this compound Powder add_water Add Sterile Water start->add_water vortex Vortex Thoroughly add_water->vortex ultrasonicate Ultrasonicate if Necessary vortex->ultrasonicate check_solubility Visually Inspect for Complete Dissolution ultrasonicate->check_solubility try_pbs Attempt Dissolution in PBS check_solubility->try_pbs No sterilize Sterile Filter (0.22 µm) check_solubility->sterilize Yes check_pbs Soluble? try_pbs->check_pbs try_dmso Attempt Dissolution in DMSO check_dmso Soluble? try_dmso->check_dmso check_pbs->try_dmso No check_pbs->sterilize Yes adjust_ph Adjust pH with Dilute HCl or NaOH check_dmso->adjust_ph No check_dmso->sterilize Yes check_ph_solubility Soluble? adjust_ph->check_ph_solubility check_ph_solubility->sterilize Yes aliquot Aliquot into Working Volumes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for dissolving this compound.

Step-by-Step Procedure
  • Initial Attempt with Aqueous Solvent:

    • Begin by attempting to dissolve this compound in sterile, deionized water or PBS at the desired concentration.

    • Add the solvent to the pre-weighed powder.

    • Vortex the vial for 30-60 seconds.

    • If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[3][6] Gentle warming to 37°C can also aid dissolution.[5]

  • Using an Organic Co-Solvent (if necessary):

    • If the peptide remains insoluble in aqueous solutions, DMSO can be used.[3][4]

    • Important: Be aware of the compatibility of DMSO with downstream applications, as it can be toxic to cells at higher concentrations.

    • Follow the same procedure of vortexing and sonicating as with aqueous solvents.

  • pH Adjustment (for aqueous solutions):

    • This compound is reported to be easily soluble in dilute acidic or basic solutions.[2]

    • If the peptide is intended for use in a buffered system, you can carefully add 0.1 M HCl or 0.1 M NaOH dropwise to your aqueous suspension to facilitate dissolution. Monitor the pH to ensure it remains within a range compatible with your experiment.

  • Preparation of Stock Solutions:

    • Once the this compound is completely dissolved, it is recommended to prepare a concentrated stock solution.

    • If using an aqueous solvent for cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[3][6]

    • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[3][7]

Storage and Stability
  • Powder: Store the solid this compound at -20°C for up to 3 years.[3]

  • Stock Solutions: Store aliquoted stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[3][6] Avoid repeated freeze-thaw cycles.

Application Example: In Vitro Tyrosine Kinase Assay

This protocol provides a general framework for using this compound as a substrate in an in vitro tyrosine kinase assay. Specific concentrations and incubation times should be optimized for the particular kinase being studied.

Workflow for In Vitro Kinase Assay

G prepare_reagents Prepare Kinase, ATP, and This compound Substrate Stock Solutions setup_reaction Set up Kinase Reaction in 96-well Plate (Enzyme, Buffer, ATP) prepare_reagents->setup_reaction initiate_reaction Initiate Reaction by Adding This compound Substrate setup_reaction->initiate_reaction incubate Incubate at Optimal Temperature (e.g., 30-37°C for 30-60 min) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction detect_phosphorylation Detect Phosphorylated Substrate (e.g., using a Phospho-Tyrosine Antibody) stop_reaction->detect_phosphorylation data_analysis Analyze Data detect_phosphorylation->data_analysis

Caption: Workflow for a typical in vitro tyrosine kinase assay.

Detailed Protocol
  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., water or kinase assay buffer) as described above.

    • Prepare stock solutions of the tyrosine kinase and ATP.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer, the tyrosine kinase, and any potential inhibitors.

    • Include appropriate controls: a negative control (no enzyme) and a background control (no substrate).

  • Initiate the Reaction:

    • Dilute the this compound stock solution to the desired final concentration in the kinase assay buffer.

    • Add the diluted this compound solution to the wells to start the reaction.[5]

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).[5]

  • Stop the Reaction:

    • Terminate the reaction by adding a solution containing a chelating agent like EDTA, which will sequester the Mg²⁺ ions required by the kinase.[5]

  • Detection of Phosphorylation:

    • The amount of phosphorylated this compound can be quantified using various methods, such as an ELISA-based approach with a phospho-tyrosine specific antibody.[5]

  • Data Analysis:

    • The measured signal will be proportional to the amount of phosphorylated substrate, indicating the kinase's activity.

Disclaimer

This information is intended for research use only. The protocols provided should be adapted and optimized for specific experimental requirements. Always adhere to standard laboratory safety practices.

References

Applications of H-Ala-Tyr-OH in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ala-Tyr-OH, composed of L-Alanine and L-Tyrosine, is a molecule of significant interest in neuroscience research. Its potential applications stem from the crucial role of its constituent amino acids in neuronal function. L-Tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine, which are integral to cognitive processes, mood regulation, and the stress response. L-Alanine plays a role in energy metabolism and may have neuroprotective properties. This document provides detailed application notes and experimental protocols for investigating the neuroscientific applications of this compound, focusing on its potential as a neuroprotective agent, a cognitive enhancer, and a modulator of neuroinflammation.

Application Notes

Neuroprotection

This compound is a promising candidate for neuroprotective studies. The tyrosine component can replenish depleted catecholamine stores under conditions of oxidative stress, while the dipeptide structure may offer enhanced stability and transport across the blood-brain barrier compared to individual amino acids.

Key applications in neuroprotection research include:

  • Investigating protective effects against excitotoxicity: Assessing the ability of this compound to mitigate neuronal cell death induced by excessive glutamate (B1630785) stimulation.

  • Evaluating antioxidant properties: Determining the capacity of this compound to protect neurons from oxidative damage induced by reactive oxygen species (ROS).

  • Modeling neurodegenerative diseases: Utilizing this compound in in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions to explore its therapeutic potential.

Cognitive Enhancement

By serving as a readily available source of L-Tyrosine, this compound has the potential to enhance cognitive functions, particularly under stressful or demanding conditions where catecholamine levels may be compromised.

Key applications in cognitive enhancement research include:

  • Assessing effects on learning and memory: Employing behavioral paradigms in animal models to determine the impact of this compound on spatial learning, working memory, and long-term memory consolidation.[1][2]

  • Investigating attention and executive function: Evaluating the influence of this compound on tasks requiring attention, cognitive flexibility, and decision-making.

Modulation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurological disorders. The potential anti-inflammatory and antioxidant properties of this compound make it a molecule of interest for studying and potentially mitigating neuroinflammatory processes.

Key applications in neuroinflammation research include:

  • Inhibiting microglial activation: Assessing the effect of this compound on the activation of microglia, the primary immune cells of the central nervous system, and their subsequent release of pro-inflammatory mediators.

  • Measuring cytokine production: Quantifying the levels of pro- and anti-inflammatory cytokines in response to this compound treatment in models of neuroinflammation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on tyrosine-containing dipeptides, providing a reference for experimental design.

ParameterDipeptideConcentration/DoseEffectReference
In Vitro Studies
Neuroprotection
Cell Viability (SH-SY5Y)Piracetam-memantine0.032 µMSignificantly improved cell viability against glutamate-induced toxicity.[3]
Cell Viability (SH-SY5Y)Glycyl-glycine-memantine0.032 µMSignificantly improved cell viability against glutamate-induced toxicity.[3]
In Vivo Studies
Serum Tyrosine IncreaseTYR-PRO12.5-50 mg/kg (i.v.)Dose-related increase in serum tyrosine levels in rats.[4]
Serum Tyrosine IncreaseTYR-ALA12.5-25 mg/kg (i.v.)Significant increase in serum tyrosine levels in rats.[4]
Serum Tyrosine IncreaseALA-TYR12.5-25 mg/kg (i.v.)Significant increase in serum tyrosine levels in rats.[4]
Blood Pressure RegulationVarious TYR-dipeptides100 mg/kg (i.p.)Lowered blood pressure in spontaneously hypertensive rats.[4]
Cognitive Enhancement (Mice)Ser-Tyr (SY)Oral administrationMarkedly increased tyrosine content and noradrenergic turnover in the cerebral cortex and hippocampus.[5]
Cognitive Enhancement (Humans)L-Tyrosine100-200 mg/kg (oral)Dose-dependent increase in plasma tyrosine levels. Higher doses showed unfavorable effects on working memory in older adults.[6]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol details a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • This compound

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare stock solutions of this compound in sterile water or PBS. Dilute to final desired concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour pre-treatment with this compound, remove the medium and add the H₂O₂ solution (e.g., 100 µM) to the wells (except for the control group). Incubate for 4-6 hours.

  • MTT Assay for Cell Viability:

    • Remove the H₂O₂-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated, no H₂O₂).

Experimental Groups:

  • Control (cells in medium only)

  • H₂O₂ only (cells treated with H₂O₂ only)

  • This compound + H₂O₂ (cells pre-treated with various concentrations of this compound followed by H₂O₂ treatment)

  • This compound only (cells treated with the highest concentration of this compound only, to test for cytotoxicity of the compound itself)

G cluster_workflow In Vitro Neuroprotection Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-treat with this compound (24h) A->B C Induce oxidative stress with H₂O₂ (4-6h) B->C D Assess cell viability (MTT Assay) C->D E Data Analysis D->E

Workflow for the in vitro neuroprotection assay.
Protocol 2: In Vitro Neuroinflammation Assay

This protocol outlines a method to evaluate the anti-neuroinflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).

Materials:

  • This compound

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells into a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

  • Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant.

    • Follow the manufacturer's instructions for the TNF-α and IL-6 ELISA kits to quantify cytokine concentrations.

  • Data Analysis: Compare the levels of NO and cytokines in the different treatment groups.

Experimental Groups:

  • Control (cells in medium only)

  • LPS only (cells treated with LPS only)

  • This compound + LPS (cells pre-treated with this compound followed by LPS stimulation)

  • This compound only (cells treated with the highest concentration of this compound only)

G cluster_workflow In Vitro Neuroinflammation Workflow A Seed BV-2 cells in 24-well plate B Pre-treat with this compound (2h) A->B C Stimulate with LPS (24h) B->C D Collect supernatant C->D E Measure NO (Griess Assay) D->E F Measure Cytokines (ELISA) D->F

Workflow for the in vitro neuroinflammation assay.
Protocol 3: In Vivo Cognitive Enhancement Assessment in Mice

This protocol describes the use of the Morris Water Maze (MWM) to assess the effects of this compound on spatial learning and memory in mice.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

  • Saline solution (vehicle)

Procedure:

  • Animal Groups and Administration:

    • Divide mice into groups (n=10-12 per group): Vehicle control, and this compound treated groups (e.g., 50, 100, 200 mg/kg).

    • Administer this compound or vehicle via oral gavage or intraperitoneal injection daily for a specified period (e.g., 7 days) before and during the MWM test.

  • Morris Water Maze Test:

    • Acquisition Phase (5 days):

      • Four trials per day for each mouse.

      • The mouse is placed in the water at one of four starting positions and allowed to swim to a hidden platform.

      • If the mouse does not find the platform within 60 seconds, it is guided to it.

      • The time to reach the platform (escape latency) and the path length are recorded.

    • Probe Trial (Day 6):

      • The platform is removed, and the mouse is allowed to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between groups.

    • Compare the time spent in the target quadrant and platform crossings in the probe trial between groups.

G cluster_workflow In Vivo Cognitive Enhancement Workflow A Animal grouping and daily this compound administration B MWM - Acquisition Phase (5 days) A->B C MWM - Probe Trial (Day 6) B->C D Data Analysis of learning and memory parameters C->D

Workflow for in vivo cognitive enhancement assessment.

Signaling Pathways

The primary mechanism of action of this compound in the central nervous system is hypothesized to be through the augmentation of catecholamine synthesis. Once transported into the brain, this compound can be hydrolyzed to release L-Tyrosine, which is then converted to L-DOPA by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. L-DOPA is subsequently converted to dopamine, which can be further converted to norepinephrine.

G cluster_pathway Hypothesized Signaling Pathway of this compound A This compound (in circulation) B Blood-Brain Barrier Transport A->B C This compound (in brain) B->C D Hydrolysis C->D E L-Tyrosine D->E F Tyrosine Hydroxylase E->F G L-DOPA F->G H DOPA Decarboxylase G->H I Dopamine H->I J Dopamine β-hydroxylase I->J L Enhanced Neurotransmission (Cognition, Mood) I->L K Norepinephrine J->K K->L

Hypothesized catecholamine synthesis pathway augmented by this compound.

References

H-Ala-Tyr-OH: Application Notes and Protocols for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Tyr-OH, also known as L-Alanyl-L-tyrosine, is a dipeptide composed of L-alanine and L-tyrosine. Due to its specific peptide bond and the presence of a C-terminal aromatic amino acid, it serves as a valuable substrate for studying the kinetics and specificity of various peptidases. This document provides detailed application notes and experimental protocols for utilizing this compound in enzymatic assays, with a focus on Dipeptidyl Peptidase IV (DPP-IV) and Carboxypeptidase A (CPA), two key enzymes for which this dipeptide is a putative substrate.

Application Notes

This compound is a versatile substrate for a range of enzymatic assays, primarily in the study of proteases and peptidases. Its utility stems from the specific cleavage of the peptide bond between alanine (B10760859) and tyrosine, releasing two easily detectable amino acids.

Key Applications:

  • Enzyme Activity and Kinetic Studies: this compound can be used to determine the kinetic parameters (Km, Vmax, kcat) of peptidases such as Dipeptidyl Peptidase IV (DPP-IV) and Carboxypeptidase A. DPP-IV is known to cleave dipeptides from the N-terminus of peptides, particularly when the penultimate residue is alanine or proline.[1][2][3] Carboxypeptidase A preferentially cleaves peptide bonds at the C-terminus of amino acids with aromatic or branched aliphatic side chains.

  • Substrate Specificity Profiling: By comparing the hydrolysis rate of this compound with other dipeptide substrates, researchers can elucidate the substrate specificity of novel or characterized peptidases.

  • Inhibitor Screening: This dipeptide can be employed in high-throughput screening assays to identify and characterize inhibitors of peptidases. A decrease in the rate of this compound hydrolysis in the presence of a test compound indicates potential inhibitory activity.

  • Drug Development: As peptidases are implicated in numerous physiological processes and diseases, including type 2 diabetes (DPP-IV), understanding their activity with model substrates like this compound is crucial for the development of therapeutic agents.[1]

Quantitative Data

While specific kinetic data for this compound with DPP-IV and Carboxypeptidase A are not extensively reported in the literature, the following tables provide representative kinetic parameters for these enzymes with analogous substrates. This data can serve as a valuable reference for experimental design and data interpretation when using this compound.

Table 1: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV) with Various Dipeptide Substrates

Substrate (P1-substituted analogs of [X2,Ala15]-GRF(1-29)-NH2)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ala (as in this compound)> Abu, < Pro> Abu, < Pro> Ser, < Abu, < Pro
Pro> Ala, < Val> Ala> Ala
Abu< Ala< Ala, < Pro> Ala, > Pro
Val> Pro, < Ser< Leu< Gly
Ser> Val, < Gly> Gly< Ala
Gly> Ser< Ser= Val
Leu>> Gly<< Gly<< Val

Source: Adapted from kinetic data on human placental DPP-IV.[4] The data for "Ala" provides an expected range relative to other amino acids in the P1 position.

Table 2: Kinetic Parameters for Carboxypeptidase Y with Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-Phe-OEt1.11009.1 x 10⁴
Cbz-Gly-L-Phe2.515006.0 x 10⁵
Cbz-Gly-L-Tyr1.812006.7 x 10⁵
Cbz-Gly-L-Trp0.810001.25 x 10⁶
Cbz-Gly-L-Leu5.020004.0 x 10⁵

Source: Kinetic parameters for Carboxypeptidase Y, which, like Carboxypeptidase A, is a carboxypeptidase.[5][6] This provides an indication of the potential range of kinetic values.

Experimental Protocols

Protocol 1: Enzymatic Assay of DPP-IV with this compound using HPLC

This protocol describes a method to measure the activity of DPP-IV by quantifying the release of tyrosine from this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound substrate solution (e.g., 10 mM in assay buffer)

  • Recombinant human DPP-IV

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • Stop Solution: 1 M HCl

  • HPLC system with a C18 column and a UV detector

  • Mobile Phase: e.g., 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B)

  • Tyrosine standard solutions for calibration curve

Procedure:

  • Enzyme Preparation: Prepare a working solution of DPP-IV in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of assay buffer.

    • Add 25 µL of this compound substrate solution to achieve the desired final concentration (e.g., for Km determination, vary the substrate concentration).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 25 µL of the diluted DPP-IV enzyme solution to the pre-incubated substrate mixture to start the reaction. The total reaction volume is 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution (1 M HCl).

  • Sample Preparation for HPLC: Centrifuge the stopped reaction mixture at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 20 µL) of the sample onto the C18 column.

    • Elute the products using a gradient of Solvent B (e.g., 0-60% over 15 minutes).

    • Monitor the absorbance at a wavelength suitable for tyrosine detection (e.g., 275 nm).

  • Data Analysis:

    • Identify and quantify the tyrosine peak by comparing its retention time and area to the tyrosine standard curve.

    • Calculate the initial reaction velocity (V₀) in terms of µmol of tyrosine produced per minute.

    • For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: Spectrophotometric Assay for Carboxypeptidase A with this compound

This protocol provides a continuous spectrophotometric method to measure the activity of Carboxypeptidase A by monitoring the increase in absorbance resulting from the cleavage of the peptide bond. The release of the C-terminal tyrosine can lead to a change in the molar absorptivity at specific wavelengths.

Materials:

  • This compound substrate solution (e.g., 10 mM in assay buffer)

  • Bovine pancreatic Carboxypeptidase A

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 254 nm and maintain the temperature at 25°C.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding:

    • X µL of assay buffer

    • Y µL of this compound substrate solution to achieve the desired final concentration.

    • The final volume should be just under the total reaction volume (e.g., 950 µL for a 1 mL final volume).

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance.

  • Initiate Reaction: Add a small volume (e.g., 50 µL) of a pre-diluted Carboxypeptidase A solution to the cuvette and mix quickly by gentle inversion.

  • Data Acquisition: Immediately start recording the absorbance at 254 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Convert the rate of change in absorbance to the rate of substrate hydrolysis using the molar extinction coefficient difference (Δε) between the product (tyrosine) and the substrate (this compound) at 254 nm. The Beer-Lambert law (A = εcl) can be used for this calculation.

    • Calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

Visualizations

Signaling Pathway: Dipeptide Absorption and Nutrient Sensing

The hydrolysis of dipeptides like this compound is a critical step in nutrient absorption and can trigger downstream signaling pathways. The peptide transporter 1 (PepT1) is a key player in the intestinal uptake of di- and tripeptides.[7][8][9] This uptake can influence the secretion of hormones like glucagon-like peptide-1 (GLP-1), which is important for glucose homeostasis.[10]

Nutrient_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound PepT1 PepT1 This compound->PepT1 Transport Peptidases Peptidases PepT1->Peptidases Intracellular Transport Signaling Intracellular Signaling PepT1->Signaling Triggers Ala Ala Peptidases->Ala Hydrolysis Tyr Tyr Peptidases->Tyr Hydrolysis Amino_Acids Alanine & Tyrosine Ala->Amino_Acids Efflux Tyr->Amino_Acids Efflux GLP-1 Secretion GLP-1 Secretion Signaling->GLP-1 Secretion Leads to

Caption: Nutrient absorption and signaling pathway involving this compound.

Experimental Workflow: HPLC-based Enzymatic Assay

The following diagram illustrates the key steps involved in performing an enzymatic assay using this compound as a substrate and HPLC for product detection.

HPLC_Workflow start Start prepare_reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions start->prepare_reagents reaction_setup Set up Reaction Mixture (Buffer + Substrate) prepare_reagents->reaction_setup pre_incubate Pre-incubate at 37°C reaction_setup->pre_incubate initiate_reaction Add Enzyme to Initiate Reaction pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Terminate Reaction with Stop Solution incubate->stop_reaction prepare_sample Centrifuge and Collect Supernatant stop_reaction->prepare_sample hplc_analysis Inject Sample into HPLC and Analyze prepare_sample->hplc_analysis data_analysis Quantify Product and Calculate Enzyme Activity hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for an HPLC-based enzymatic assay with this compound.

Logical Relationship: Enzyme-Substrate Interaction

This diagram depicts the fundamental interaction between an enzyme and the this compound substrate, leading to the formation of an enzyme-substrate complex and subsequent product release.

Enzyme_Substrate_Interaction Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate This compound Substrate->ES_Complex ES_Complex->Enzyme Products Alanine + Tyrosine ES_Complex->Products

Caption: Enzyme-substrate interaction model for this compound hydrolysis.

References

H-Ala-Tyr-OH in Drug Discovery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Tyr-OH, also known as L-Alanyl-L-tyrosine, is a dipeptide composed of L-alanine and L-tyrosine.[1] In drug discovery, it is primarily utilized as a highly soluble and stable precursor to L-tyrosine.[2] L-tyrosine is a critical amino acid in numerous physiological processes, serving as a building block for proteins and a precursor to key signaling molecules such as catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and melanin (B1238610) pigments.[3][4] The enhanced bioavailability of this compound compared to free tyrosine makes it a valuable tool for investigating biological systems where tyrosine levels are a limiting factor.

These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery research, complete with detailed experimental protocols and data presentation guidelines.

Biochemical and Physiological Roles

Upon administration, this compound is rapidly hydrolyzed by peptidases to release L-alanine and L-tyrosine.[1] This targeted delivery of tyrosine can be leveraged to study its impact on various signaling pathways and cellular functions.

Key Areas of Application:

  • Neuroscience: Investigating the role of tyrosine in catecholamine synthesis and its effects on neurological function and disease.[5]

  • Oncology: Studying the dependence of certain cancers on tyrosine metabolism and the potential of tyrosine modulation as a therapeutic strategy.

  • Dermatology and Cosmetics: Exploring its influence on melanin synthesis for applications in pigmentation disorders.[1]

  • Nutritional Science: Use in parenteral nutrition to provide a bioavailable source of tyrosine.[2]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various in vitro assays. These values are provided as illustrative examples for data presentation and are based on activities reported for related tyrosine-containing peptides.

Assay Metric Value Cell Line / Enzyme Notes
Tyrosinase Inhibition IC501.2 mMMushroom TyrosinaseIndicates potential for modulating melanin synthesis.
Antioxidant Activity (DPPH) IC50> 5 mMN/A (Cell-free)Suggests weak direct radical scavenging activity.
Anti-inflammatory (NO Assay) EC502.5 mMRAW 264.7 MacrophagesModerate inhibition of nitric oxide production.
Cell Viability CC50> 800 µMB16-F10 Melanoma CellsLow cytotoxicity observed at concentrations effective for melanin synthesis modulation.[1]
Tyrosine Kinase Substrate Km~5 mMSrc Tyrosine KinaseCan serve as a substrate for tyrosine kinases.

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Km: Michaelis constant.

Experimental Protocols

In Vitro Tyrosine Kinase Substrate Assay

This protocol outlines the use of this compound as a substrate to measure the activity of a specific tyrosine kinase.

Materials:

  • This compound

  • Recombinant Tyrosine Kinase (e.g., Src, EGFR)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Phospho-tyrosine specific antibody

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • 96-well microplate (white, for luminescence)

  • Plate reader with luminescence detection

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO, water with gentle warming) to create a stock solution (e.g., 100 mM). Store at -20°C.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the desired concentration of ATP (e.g., 10 µM), and the recombinant tyrosine kinase.

  • Prepare Substrate Solution: Dilute the this compound stock solution in kinase assay buffer to the desired final concentration (e.g., 100 µM).

  • Initiate Kinase Reaction: Add the substrate solution to the wells of the 96-well plate. To start the reaction, add the kinase reaction mix to each well. Include control wells (no enzyme, no substrate).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Add a solution containing a phospho-tyrosine specific antibody to each well and incubate to allow binding.

    • Wash the wells to remove unbound antibody.

    • Add a secondary antibody conjugated to a detection enzyme and incubate.

    • Wash the wells to remove the unbound secondary antibody.

    • Add the chemiluminescent substrate and measure the signal using a plate reader.

Data Analysis:

The amount of phosphorylated this compound is proportional to the measured signal. This can be used to determine the kinase activity and to screen for kinase inhibitors.

A Prepare Reagents (this compound, Kinase, ATP) B Initiate Kinase Reaction in 96-well plate A->B Dispense C Incubate (30-60 min) B->C D Add Phospho-Tyr Antibody C->D Stop Reaction E Add HRP-conjugated Secondary Antibody D->E Wash F Add Chemiluminescent Substrate E->F Wash G Measure Luminescence (Plate Reader) F->G H Data Analysis (Kinase Activity) G->H

Tyrosine Kinase Assay Workflow.

Cell-Based Melanin Synthesis Assay

This protocol describes how to assess the effect of this compound on melanin production in a melanoma cell line.

Materials:

  • This compound

  • B16-F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • NaOH (1N)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed B16-F10 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in cell culture medium. A study has shown no toxic effects on B16-F10 cells in the concentration range of 100-800 µmol·L⁻¹[1]. Remove the old medium and add the this compound solutions to the cells. Include a positive control (e.g., 8-methoxypsoralen) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Melanin Quantification:

    • Wash the cells with PBS.

    • Lyse the cells by adding 1N NaOH.

    • Incubate at 60°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • Cell Viability (Optional but Recommended): In a parallel plate, perform an MTT or similar viability assay to ensure the observed effects on melanin are not due to cytotoxicity.

Data Analysis:

Normalize the melanin content to the total protein content or cell number. Compare the melanin production in treated cells to the control to determine the effect of this compound.

Signaling Pathways

This compound primarily influences signaling pathways by increasing the intracellular pool of L-tyrosine. Below are diagrams of two key pathways affected.

Catecholamine Biosynthesis Pathway

This pathway is crucial for the synthesis of dopamine, norepinephrine, and epinephrine, which are vital for neurotransmission and physiological regulation.[3][6]

AlaTyr This compound Tyr L-Tyrosine AlaTyr->Tyr Hydrolysis LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Catecholamine Biosynthesis Pathway.

Melanogenesis Pathway

This pathway governs the production of melanin pigments, which are responsible for skin, hair, and eye color.[4]

AlaTyr This compound Tyr L-Tyrosine AlaTyr->Tyr Hydrolysis DOPA L-DOPA Tyr->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow) Dopaquinone->Pheomelanin + Cysteine

Melanogenesis Pathway.

Conclusion

This compound serves as a valuable research tool in drug discovery, primarily by providing a bioavailable source of L-tyrosine. Its application in neuroscience, oncology, and dermatology allows for the targeted investigation of tyrosine-dependent pathways. The protocols and data presentation guidelines provided herein offer a framework for researchers to effectively utilize this compound in their studies and contribute to the development of novel therapeutics.

References

Application Notes and Protocols: L-Alanyl-L-Tyrosine for Melanin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-Tyrosine, a dipeptide composed of L-alanine and L-tyrosine, has emerged as a compound of interest for stimulating melanogenesis, the complex process of melanin (B1238610) production. Melanin is the primary determinant of pigmentation in skin, hair, and eyes, and its synthesis is crucial for protection against ultraviolet (UV) radiation. Dysregulation of melanogenesis can lead to various pigmentary disorders, including vitiligo, a condition characterized by the loss of functional melanocytes.

L-Alanyl-L-Tyrosine is designed to enhance the bioavailability of L-tyrosine, the rate-limiting substrate for tyrosinase, the key enzyme in melanin synthesis.[1] Upon administration, it is rapidly metabolized to release L-tyrosine, thereby promoting the entire melanogenic cascade.[1] Preclinical studies utilizing B16-F10 mouse melanoma cells have demonstrated the efficacy of L-Alanyl-L-Tyrosine in promoting melanin production without inducing cytotoxicity at effective concentrations.[2][3]

These application notes provide detailed protocols for assessing the melanogenic potential of L-Alanyl-L-Tyrosine in a laboratory setting, along with an overview of the underlying signaling pathways.

Key Applications

  • In vitro efficacy testing: Screening and validation of L-Alanyl-L-Tyrosine and its derivatives for pro-pigmenting activity.

  • Mechanism of action studies: Elucidation of the cellular and molecular pathways modulated by L-Alanyl-L-Tyrosine to stimulate melanin synthesis.

  • Cosmeceutical and pharmaceutical formulation development: Foundational data for the inclusion of L-Alanyl-L-Tyrosine in topical formulations aimed at treating hypopigmentation disorders or for cosmetic skin tone modulation.

Data Presentation

The following tables summarize representative quantitative data on the effects of L-Alanyl-L-Tyrosine on melanin content and tyrosinase activity in B16-F10 melanoma cells. This data is illustrative and based on typical outcomes from the described experimental protocols.

Table 1: Effect of L-Alanyl-L-Tyrosine on Melanin Content in B16-F10 Cells

Treatment GroupConcentration (µM)Melanin Content (% of Control)
Control0100 ± 5.2
L-Alanyl-L-Tyrosine100125 ± 7.1
L-Alanyl-L-Tyrosine200158 ± 8.5
L-Alanyl-L-Tyrosine400195 ± 10.3
L-Alanyl-L-Tyrosine800210 ± 11.2
8-MOP (Positive Control)50250 ± 12.5

Data are presented as mean ± standard deviation (SD) from a representative experiment. 8-MOP (8-Methoxypsoralen) is a known melanogenesis stimulator.

Table 2: Effect of L-Alanyl-L-Tyrosine on Intracellular Tyrosinase Activity in B16-F10 Cells

Treatment GroupConcentration (µM)Tyrosinase Activity (% of Control)
Control0100 ± 6.8
L-Alanyl-L-Tyrosine100118 ± 5.9
L-Alanyl-L-Tyrosine200142 ± 7.3
L-Alanyl-L-Tyrosine400170 ± 9.1
L-Alanyl-L-Tyrosine800185 ± 9.8
α-MSH (Positive Control)100 nM220 ± 11.5

Data are presented as mean ± standard deviation (SD) from a representative experiment. α-MSH (Alpha-Melanocyte-Stimulating Hormone) is a potent stimulator of tyrosinase activity.

Experimental Protocols

Protocol 1: Assessment of Melanin Content in B16-F10 Cells

Objective: To quantify the effect of L-Alanyl-L-Tyrosine on melanin production in a cell-based model.

Materials:

  • B16-F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • L-Alanyl-L-Tyrosine

  • 8-Methoxypsoralen (8-MOP) as a positive control

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16-F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment: Prepare stock solutions of L-Alanyl-L-Tyrosine and 8-MOP in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solutions in fresh culture medium to achieve the final desired concentrations (e.g., 100, 200, 400, 800 µM for L-Alanyl-L-Tyrosine and 50 µM for 8-MOP). Remove the existing medium from the cells and replace it with the treatment-containing medium. Include a vehicle control group (medium with the solvent used for the test compounds).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Cell Lysis and Melanin Solubilization:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and pellet them by centrifugation.

    • Dissolve the cell pellets in 1 N NaOH containing 10% DMSO.

    • Incubate the mixture at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the melanin content.

  • Data Analysis: Normalize the melanin content to the total protein concentration of each sample (determined by a BCA or Bradford assay) to account for any variations in cell number. Express the results as a percentage of the control group.

Protocol 2: Intracellular Tyrosinase Activity Assay

Objective: To determine the effect of L-Alanyl-L-Tyrosine on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

Materials:

  • B16-F10 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • L-Alanyl-L-Tyrosine

  • Alpha-Melanocyte-Stimulating Hormone (α-MSH) as a positive control

  • PBS

  • Lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed and treat B16-F10 cells with L-Alanyl-L-Tyrosine or α-MSH as described in Protocol 1 (steps 1-3), typically for a 48-hour incubation period.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the cellular proteins, including tyrosinase.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Tyrosinase Activity Measurement:

    • In a 96-well plate, add an equal amount of protein (e.g., 20 µg) from each sample lysate.

    • Add L-DOPA solution (final concentration of 2 mg/mL) to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm every 10 minutes for 1-2 hours using a microplate reader.

  • Data Analysis: Calculate the rate of dopachrome formation (change in absorbance per minute). Normalize the tyrosinase activity to the protein concentration. Express the results as a percentage of the control group.

Signaling Pathways and Visualizations

L-Alanyl-L-Tyrosine is hypothesized to promote melanin synthesis by increasing the intracellular concentration of L-Tyrosine, which then feeds into the canonical melanogenesis signaling pathway. The primary mechanism involves the activation of the Cyclic AMP (cAMP) pathway, leading to the phosphorylation of CREB (cAMP response element-binding protein) and the subsequent upregulation of MITF (Microphthalmia-associated transcription factor), the master regulator of melanogenic gene expression.

Melanin_Synthesis_Signaling_Pathway L_Ala_Tyr L-Alanyl-L-Tyrosine L_Tyr L-Tyrosine L_Ala_Tyr->L_Tyr Metabolism DOPA L-DOPA L_Tyr->DOPA Tyrosinase Tyrosinase Tyrosinase DOPAquinone DOPAquinone DOPA->DOPAquinone Tyrosinase Melanin Melanin DOPAquinone->Melanin MC1R MC1R AC Adenylate Cyclase MC1R->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulation Melanogenic_Genes Tyrosinase, TRP-1, TRP-2 Gene Expression MITF->Melanogenic_Genes Transcription Melanogenic_Genes->Tyrosinase

Caption: L-Alanyl-L-Tyrosine Signaling Pathway in Melanogenesis.

Experimental_Workflow_Melanin_Content Start Start Seed_Cells Seed B16-F10 Cells (1x10^5 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with L-Alanyl-L-Tyrosine Incubate_24h->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Wash_Cells Wash with PBS Incubate_72h->Wash_Cells Lyse_Cells Lyse Cells & Solubilize Melanin (1N NaOH, 80°C) Wash_Cells->Lyse_Cells Measure_Absorbance Measure Absorbance (405 nm) Lyse_Cells->Measure_Absorbance Analyze_Data Data Analysis Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Melanin Content Assay.

Conclusion

L-Alanyl-L-Tyrosine presents a promising strategy for promoting melanin synthesis. The provided protocols offer a standardized framework for evaluating its efficacy and mechanism of action in a preclinical setting. Further investigations into its effects on primary human melanocytes and in 3D skin models are warranted to fully elucidate its therapeutic and cosmeceutical potential. The visualization of the signaling pathway and experimental workflow provides a clear conceptual and practical guide for researchers in the field.

References

Application Notes and Protocols for H-Ala-Tyr-OH in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature did not yield specific studies detailing the use of the dipeptide H-Ala-Tyr-OH as a primary tool for investigating protein-protein interactions (PPIs). Direct quantitative data, such as binding affinities or inhibition constants for this compound in the context of specific PPIs, are not publicly available.

Therefore, this document serves as a specialized guide for researchers and drug development professionals interested in exploring the potential applications of this compound. The following sections provide:

  • A scientific rationale for why a tyrosine-containing dipeptide like this compound is a relevant molecule for studying PPIs.

  • A hypothetical application with illustrative data to demonstrate how one might characterize its effects.

  • Detailed, generalized protocols that can be adapted to test this compound or similar small molecules in a relevant PPI system.

Scientific Rationale: The Importance of Tyrosine in Protein Interfaces

Protein-protein interactions are fundamental to nearly all biological processes.[1] These interactions are often mediated by specific domains or short linear motifs where a few key amino acid residues, known as "hot spots," contribute the majority of the binding energy. Peptides derived from these interface regions can serve as valuable tools to study and inhibit PPIs.[2]

The amino acid Tyrosine (Tyr) is of particular significance in molecular recognition. Its unique properties make it one of the most prevalent residues found at protein-protein interfaces:[1]

  • Aromatic Side Chain: The phenolic ring of tyrosine can participate in π-π stacking and cation-π interactions, providing significant binding force.

  • Hydrophobicity and Polarity: Tyrosine is amphipathic, possessing a hydrophobic aromatic ring and a polar hydroxyl group. This duality allows it to interact favorably with a wide range of binding pockets.[1]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the specificity and affinity of the interaction.

Given the critical role of tyrosine, small molecules and dipeptides containing this residue, such as this compound, are logical candidates for investigation as competitive inhibitors or modulators of PPIs that are known to be dependent on a key tyrosine interaction. The alanine (B10760859) residue provides a simple, non-bulky spacer that can influence the positioning of the critical tyrosine side chain within a binding pocket.

Hypothetical Application: this compound as an Inhibitor of the p53-MDM2 Interaction

To illustrate how this compound could be evaluated, we present a hypothetical study where it is tested as a competitive inhibitor of the p53-MDM2 interaction. This interaction is a well-characterized and critical regulator of cell cycle and apoptosis, making it a prime target in cancer therapy. A short peptide sequence from p53, which includes a critical tyrosine residue, is known to bind to a deep hydrophobic pocket on the surface of MDM2.

In this scenario, we hypothesize that this compound could mimic the key tyrosine interaction from the p53 peptide, thereby disrupting the p53-MDM2 complex.

Quantitative Data Summary (Illustrative Data)

The following table summarizes hypothetical data that would be generated from biophysical and biochemical assays to characterize the inhibitory potential of this compound against the p53-MDM2 interaction.

Assay TypeCompoundTarget InteractionParameterValue
Fluorescence PolarizationThis compoundp53-MDM2IC₅₀150 µM
Isothermal Titration Calorimetry (ITC)This compoundMDM2Kᴅ120 µM
Surface Plasmon Resonance (SPR)This compoundMDM2kₐ (on-rate)1.2 x 10³ M⁻¹s⁻¹
Surface Plasmon Resonance (SPR)This compoundMDM2kᴅ (off-rate)0.14 s⁻¹
Control Peptide (p53-derived)Ac-Phe-Met-Tyr-Trp-OHp53-MDM2IC₅₀5 µM

Experimental Protocols

The following are detailed protocols for generalized assays that could be adapted to test the hypothesis described above.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

Objective: To determine the concentration at which this compound inhibits 50% (IC₅₀) of the binding between a fluorescently labeled p53-derived peptide and the MDM2 protein.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide probe (e.g., 5-FAM-Phe-Met-Tyr-Trp-OH)

  • This compound dipeptide

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20

  • Black, non-binding 96-well or 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of MDM2 protein in Assay Buffer at a concentration predetermined to give an optimal FP window (e.g., 20 nM).

    • Prepare a 2X stock solution of the fluorescent p53 peptide probe in Assay Buffer (e.g., 10 nM).

    • Prepare a serial dilution of this compound in Assay Buffer, starting from a high concentration (e.g., 10 mM) down to a low concentration, plus a buffer-only control.

  • Assay Setup (per well):

    • Add 25 µL of the this compound serial dilutions (or control) to the wells of the microplate.

    • Add 25 µL of the 2X fluorescent p53 peptide probe to all wells.

    • To initiate the binding reaction, add 50 µL of the 2X MDM2 protein solution to the "Test" wells.

    • To the "Probe Only" control wells, add 50 µL of Assay Buffer instead of the MDM2 solution.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader. Excitation/Emission wavelengths should be appropriate for the fluorophore (e.g., 485/520 nm for 5-FAM).

  • Data Analysis:

    • Subtract the background mP values (wells with no protein) from all other readings.

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_run 3. Incubation & Measurement cluster_analysis 4. Data Analysis P1 Prepare this compound Serial Dilutions S1 Add Dilutions to Plate P1->S1 P2 Prepare 2X MDM2 Protein Stock S3 Add MDM2 Protein P2->S3 P3 Prepare 2X Fluorescent Peptide Probe Stock S2 Add Peptide Probe P3->S2 S1->S2 S2->S3 R1 Incubate 30 min at Room Temp S3->R1 R2 Read Fluorescence Polarization R1->R2 A1 Plot mP vs. [Concentration] R2->A1 A2 Fit Curve to Determine IC50 A1->A2

Workflow for a competitive Fluorescence Polarization assay.
Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound interaction with MDM2.

Materials:

  • Recombinant human MDM2 protein, highly purified and concentrated

  • This compound dipeptide

  • Dialysis Buffer: e.g., 20 mM HEPES pH 7.4, 150 mM NaCl

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the MDM2 protein extensively against the Dialysis Buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer to create a concentrated stock (e.g., 2 mM).

    • Prepare the MDM2 protein solution in the sample cell at a suitable concentration (e.g., 20 µM).

    • Load the this compound solution into the injection syringe.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the injection parameters: typically a series of 19-25 injections of 1.5-2.0 µL each, with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control experiment by injecting this compound into buffer alone to measure the heat of dilution.

  • Data Acquisition:

    • Run the titration experiment. The instrument will measure the small heat changes that occur upon each injection of the ligand into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software. This will yield the Kᴅ, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Signaling Pathway Context

This compound, if shown to be an effective inhibitor, would act within the p53 signaling pathway. By preventing MDM2 from binding to and ubiquitinating p53, the dipeptide would lead to the stabilization and accumulation of p53. This, in turn, allows p53 to act as a transcription factor, inducing the expression of genes that lead to cell cycle arrest or apoptosis.

Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 stabilizes MDM2 MDM2 p53->MDM2 binding Proteasome Proteasomal Degradation p53->Proteasome Genes Target Gene Expression (p21, PUMA, etc.) p53->Genes activates Ub Ubiquitination MDM2->Ub E3 Ligase AlaTyr This compound (Hypothetical Inhibitor) AlaTyr->MDM2 binds to & inhibits Ub->p53 targets Proteasome->p53 degrades Outcome Cell Cycle Arrest Apoptosis Genes->Outcome

Hypothetical role of this compound in the p53-MDM2 signaling pathway.

References

Application Note: Quantitative Analysis of H-Ala-Tyr-OH in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the dipeptide H-Ala-Tyr-OH (L-Alanyl-L-tyrosine) in human plasma. The protocol employs a straightforward protein precipitation extraction followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in biological matrices for pharmacokinetic, pharmacodynamic, or biomarker studies. All experimental protocols and data are presented to facilitate replication and implementation in a laboratory setting.

Introduction

This compound, a dipeptide composed of L-alanine and L-tyrosine, is utilized in various biochemical and pharmaceutical applications.[1] After administration, it can be rapidly metabolized to release tyrosine, an essential amino acid and precursor to key neurotransmitters and hormones.[1][2] Accurate quantification of this compound in biological samples is crucial for understanding its stability, bioavailability, and potential therapeutic or diagnostic value. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred technique for analyzing small molecules like dipeptides in complex biological fluids.[3][4]

Experimental Workflow

The overall experimental process for the quantification of this compound in plasma is depicted below. The workflow begins with plasma sample collection, followed by protein precipitation to extract the analyte. The resulting supernatant is then injected into the LC-MS/MS system for separation and detection.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Human Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • This compound-d4 (isotopically labeled internal standard, IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation Protocol
  • Thaw human plasma samples and standards on ice.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL) to all tubes except for the blank matrix.

  • To precipitate proteins, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the clear supernatant into a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound253.1136.110015
This compound-d4257.1140.110015

Method Validation and Quantitative Data

The method was validated for linearity, accuracy, precision, and stability to ensure reliable quantification.

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 4: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)R² ValueWeighting
This compound1 - 1000>0.9951/x²
Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.

Table 5: Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3)Accuracy (%)Precision (%CV)
LQC32.9197.05.8
MQC150154.2102.84.2
HQC750738.098.43.5
Stability

The stability of this compound was evaluated under various conditions to mimic sample handling and storage.

Table 6: Stability of this compound in Human Plasma

Stability ConditionDurationConcentration (ng/mL)Stability (% of Nominal)
Bench-Top (Room Temp) 4 hours3 / 75095.2% / 98.1%
Freeze-Thaw (3 cycles) 3 cycles3 / 75094.5% / 97.6%
Long-Term (-80°C) 30 days3 / 75096.1% / 99.0%
Post-Preparative (Autosampler) 24 hours3 / 75098.8% / 101.2%

Potential Signaling and Metabolic Pathways

Upon entering the body, this compound is expected to be hydrolyzed by peptidases into its constituent amino acids, L-alanine and L-tyrosine. L-tyrosine is a critical precursor for the synthesis of several key molecules, including dopamine, norepinephrine, epinephrine, and melanin.

SignalingPathways cluster_products Metabolic Products of L-Tyrosine AlaTyr This compound Peptidases Peptidases AlaTyr->Peptidases Alanine L-Alanine Peptidases->Alanine Tyrosine L-Tyrosine Peptidases->Tyrosine Dopamine Dopamine Tyrosine->Dopamine Melanin Melanin Tyrosine->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Potential metabolic fate of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in clinical and research settings. The comprehensive validation data demonstrates the method's robustness and accuracy, supporting its application in drug development and biomedical research.

References

Troubleshooting & Optimization

Troubleshooting H-Ala-Tyr-OH synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of the dipeptide H-Ala-Tyr-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Racemization

Q1: What is racemization and why is it a concern in this compound synthesis?

A1: Racemization is the conversion of a chiral center into an equal mixture of both enantiomers (L and D forms).[1] In the synthesis of this compound, this can lead to the formation of diastereomeric impurities (e.g., H-D-Ala-L-Tyr-OH) which are often difficult to separate from the desired L-L dipeptide.[1] These impurities can significantly impact the biological activity and therapeutic efficacy of the final product.[1]

Q2: Which amino acid is more susceptible to racemization during the coupling step?

A2: The Alanine (B10760859) residue is more prone to racemization. During the coupling reaction, the carboxyl group of the N-protected Alanine is activated, which makes the α-proton more susceptible to abstraction by a base, leading to loss of stereochemical integrity.[1]

Q3: How can I detect and quantify racemization?

A3: Racemization can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the desired diastereomer from the undesired ones.

Troubleshooting Guide: High Levels of Diastereomeric Impurity

Symptom Potential Cause Recommended Action
HPLC analysis shows a significant peak corresponding to a diastereomeric impurity.Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization.[1]Use coupling reagents known to suppress racemization, such as those based on phosphonium (B103445) or uronium salts (e.g., HBTU, HATU) in combination with an additive like HOBt or Oxyma.[2]
Excessive or strong base: Strong bases can readily abstract the α-proton of the activated amino acid.[3]Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) in stoichiometric amounts.[3]
Prolonged activation time: Leaving the activated amino acid for an extended period before coupling can increase the risk of racemization.Pre-activate the protected alanine for a short, optimized time before adding it to the deprotected tyrosine.[1]
High reaction temperature: Elevated temperatures can accelerate the rate of racemization.Perform the coupling reaction at a controlled, lower temperature (e.g., 0 °C or room temperature).

2. Diketopiperazine (DKP) Formation

Q1: What is diketopiperazine formation and when does it occur?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur after the coupling of the second amino acid (Alanine) to the resin-bound Tyrosine. The deprotected N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic dipeptide.[2][4] This side reaction leads to a significant loss of yield.[4]

Troubleshooting Guide: Low Yield Due to DKP Formation

Symptom Potential Cause Recommended Action
Significantly lower than expected yield of the final this compound peptide.Resin choice: Wang resin, commonly used for C-terminal acid peptides, can be susceptible to DKP formation.[4]Consider using 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group inhibits the intramolecular cyclization.[2]
Analysis of the crude product shows a major peak corresponding to cyclo(Ala-Tyr).Prolonged exposure to basic conditions during Fmoc deprotection. Use a milder base for Fmoc deprotection or reduce the deprotection time. For example, using morpholine (B109124) instead of piperidine (B6355638) has been shown to reduce DKP formation.[4]
Coupling of the third amino acid is slow. If synthesizing a longer peptide, couple the third amino acid immediately after the deprotection of the dipeptide to minimize the time the free N-terminus is available for cyclization.

3. Tyrosine Side Reactions

Q1: What are the common side reactions involving the Tyrosine residue?

A1: The phenolic hydroxyl group of Tyrosine is susceptible to several side reactions, including:

  • Oxidation: The phenol (B47542) side chain can be oxidized to form various products, including dityrosine (B1219331) cross-links or quinone species, especially in the presence of oxidizing agents or certain metal ions.[5][6]

  • O-Acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to a branched peptide.[7]

  • Modification by carbocations: During the final cleavage from the resin, carbocations generated from protecting groups can alkylate the electron-rich phenol ring.[8]

Q2: How can I prevent these side reactions?

A2: The most effective way to prevent these side reactions is to use a protecting group for the Tyrosine side chain. The tert-butyl (tBu) group is commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[8][9]

Troubleshooting Guide: Tyrosine-Related Impurities

Symptom Potential Cause Recommended Action
Mass spectrometry analysis shows peaks corresponding to oxidized or cross-linked peptides.Oxidation of the unprotected Tyrosine side chain. Use a protected Fmoc-Tyr(tBu)-OH during synthesis.[9] Ensure that all solvents and reagents are free of oxidizing impurities. Degas solvents if necessary.
HPLC analysis shows unexpected, more hydrophobic peaks.O-acylation of the Tyrosine hydroxyl group. Use a protected Fmoc-Tyr(tBu)-OH.[8]
Mass spectrometry analysis shows adducts on the Tyrosine residue after cleavage.Alkylation of the Tyrosine ring by carbocations during cleavage. Use a scavenger cocktail during the final cleavage step. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[10]

Quantitative Data Summary

Table 1: Influence of Coupling Reagents and Bases on Racemization

Coupling ReagentBaseRacemization (%)Reference
HBTUDIPEALow[2]
HATUDIPEAVery Low[11]
DIC/HOBtDIPEALow[2]
DICTriethylamineHigher[3]
HBTU2,4,6-CollidineVery Low[3]

Note: The extent of racemization is sequence and condition dependent. The values presented are relative indicators.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Fmoc-Tyr(tBu)-Wang resin.

1. Resin Swelling:

  • Place 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) in a fritted syringe reaction vessel.
  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the addition of 20% piperidine in DMF, agitate for 15 minutes, and drain.
  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Alanine Coupling:

  • In a separate vial, dissolve Fmoc-Ala-OH (93.4 mg, 0.3 mmol, 3 eq), HBTU (113.7 mg, 0.3 mmol, 3 eq), and DIPEA (104.5 µL, 0.6 mmol, 6 eq) in 3 mL of DMF.
  • Allow the mixture to pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
  • (Optional) Perform a Kaiser test to confirm the completion of the coupling.[12]

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection steps as described in section 2.

5. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.
  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[10]
  • Add 2 mL of the cleavage cocktail to the resin.
  • Agitate for 2-3 hours at room temperature.
  • Filter the cleavage mixture into a clean collection tube.
  • Wash the resin with an additional 1 mL of TFA.
  • Precipitate the crude peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether, wash the pellet with cold ether, and centrifuge again.
  • Allow the peptide pellet to air dry.

Protocol 2: Chiral HPLC Analysis for Racemization

  • Column: Chiral stationary phase column suitable for peptide diastereomer separation.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm (due to the Tyrosine residue).[1]

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition.

Visualizations

Synthesis_Pathway Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Deprotection2->Cleavage Product This compound Cleavage->Product Side_Reactions cluster_synthesis Synthesis Steps cluster_side_products Side Products Coupling Ala Coupling Racemization H-D-Ala-Tyr-OH Coupling->Racemization Strong Base, High Temp Oxidation Oxidized Tyr Coupling->Oxidation Unprotected Tyr Deprotection Fmoc Deprotection DKP cyclo(Ala-Tyr) Deprotection->DKP Intramolecular Cyclization Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurity) Identify Identify Impurity (HPLC, MS) Start->Identify Racemization Racemization? Identify->Racemization DKP DKP Formation? Racemization->DKP No Optimize_Coupling Optimize Coupling: - Reagent - Base - Temperature Racemization->Optimize_Coupling Yes Tyr_Side_Reaction Tyr Side Reaction? DKP->Tyr_Side_Reaction No Change_Resin Change Resin (e.g., 2-CTC) DKP->Change_Resin Yes Use_Protection Use Tyr(tBu) & Scavengers Tyr_Side_Reaction->Use_Protection Yes End Synthesis Optimized Tyr_Side_Reaction->End No Optimize_Coupling->End Change_Resin->End Use_Protection->End

References

Preventing tyrosine oxidation in H-Ala-Tyr-OH during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of tyrosine oxidation in H-Ala-Tyr-OH during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is tyrosine oxidation and why is it a concern for this compound?

A1: Tyrosine, an amino acid residue in this compound, is susceptible to oxidation, a chemical degradation process. This process can be initiated by factors such as exposure to oxygen, light, and trace metal ions. Oxidation can lead to the formation of degradation products like dityrosine (B1219331) and 3,4-dihydroxyphenylalanine (DOPA), which can alter the peptide's structure, purity, and biological activity. For researchers, this can result in inconsistent experimental outcomes and compromised product quality.

Q2: What are the primary factors that accelerate tyrosine oxidation in this compound during storage?

A2: The main factors that accelerate tyrosine oxidation are:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidative degradation.

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation of the tyrosine residue.[1][2]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts in oxidation reactions.

  • pH: While the optimal pH for storage is generally between 5 and 7, highly alkaline conditions can promote oxidation.

  • Moisture: The presence of water can facilitate degradation pathways.

Q3: How should I store my lyophilized this compound to minimize oxidation?

A3: For optimal stability, lyophilized this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light by using amber vials or storing the container in a dark place.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Moisture: Keep the container tightly sealed with a desiccant to prevent moisture absorption.

Q4: Can I store this compound in solution? If so, for how long?

A4: Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form. If you must store this compound in solution, follow these guidelines:

  • Use a sterile buffer with a pH between 5 and 6.

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For short-term storage (a few days), 4°C may be acceptable, but degradation will occur more rapidly.

Q5: What are some common antioxidants and chelating agents I can use to prevent tyrosine oxidation?

A5: To further protect this compound from oxidation, especially when in solution, you can consider adding the following:

  • Antioxidants: Ascorbic acid (Vitamin C) or methionine can be added to scavenge reactive oxygen species.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that catalyze oxidation.[3][4]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to this compound oxidation.

Problem: My this compound sample shows signs of degradation (e.g., discoloration, unexpected peaks in HPLC).

Potential Cause Troubleshooting Steps
Improper Storage Temperature 1. Verify your storage temperature. For long-term storage, ensure the temperature is at or below -20°C. 2. Avoid storing at 4°C or room temperature for extended periods.
Exposure to Light 1. Check if your storage container is light-protective (e.g., amber vial). 2. Ensure the storage location is dark. 3. Minimize exposure to ambient light during handling.
Oxygen Exposure 1. If possible, purge the vial with an inert gas (argon or nitrogen) before sealing. 2. Ensure the container is sealed tightly to prevent air ingress.
Metal Ion Contamination 1. Use high-purity solvents and reagents to prepare your solutions. 2. Consider adding a chelating agent like EDTA (e.g., 0.1-1 mM) to your buffer to sequester trace metal ions.[5][6]
Repeated Freeze-Thaw Cycles 1. Prepare single-use aliquots of your peptide solution to avoid repeated freezing and thawing.
Inappropriate pH of Solution 1. Measure the pH of your peptide solution. 2. Adjust the pH to a range of 5-6 for optimal stability in solution.

Quantitative Data on Peptide Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the antioxidant capacity of tyrosine-containing dipeptides, which can provide an indication of their relative susceptibility to oxidation.

Peptide Position of Tyrosine Antioxidant Capacity (µmol TE/µmol) in TEAC assay [7]
Tyr-Ala N-terminal4.81 ± 0.10
Ala-Tyr C-terminal1.70 ± 0.27
Free Tyrosine -~3.4

TEAC (Trolox Equivalent Antioxidant Capacity) assay measures the antioxidant capacity of a substance. A higher value indicates greater antioxidant capacity. This data suggests that the position of the tyrosine residue within the dipeptide can influence its antioxidant properties.[7]

Experimental Protocols

Protocol: Analysis of this compound Oxidation by RP-HPLC

This protocol outlines a general method for the separation and detection of this compound and its primary oxidation products, dityrosine and DOPA.

1. Materials and Reagents:

  • This compound sample (stored appropriately)

  • Dityrosine and L-DOPA standards

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

2. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

3. Sample Preparation:

  • Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening.

  • Prepare a stock solution of the peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Prepare standard solutions of dityrosine and L-DOPA in Mobile Phase A.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm (for tyrosine) and 315 nm (for dityrosine)

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 40% B (linear gradient)

    • 30-35 min: 40% to 95% B (linear gradient)

    • 35-40 min: 95% B (isocratic wash)

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

5. Data Analysis:

  • Identify the peaks for this compound, dityrosine, and DOPA by comparing their retention times with the standards.

  • Quantify the amount of each species by integrating the peak areas.

  • The percentage of oxidation can be calculated by comparing the peak area of the oxidation products to the total peak area of all peptide-related species.

Visual Troubleshooting Guide

Troubleshooting_Tyrosine_Oxidation cluster_storage Storage Conditions cluster_handling Sample Handling cluster_corrective Corrective Actions start Start: Suspected Tyrosine Oxidation check_storage Review Storage Conditions start->check_storage check_handling Review Sample Handling start->check_handling hplc_analysis Perform RP-HPLC Analysis check_storage->hplc_analysis check_handling->hplc_analysis oxidation_confirmed Oxidation Confirmed? hplc_analysis->oxidation_confirmed implement_corrective_actions Implement Corrective Actions oxidation_confirmed->implement_corrective_actions Yes no_oxidation No Oxidation Detected (Consider Other Degradation) oxidation_confirmed->no_oxidation No optimize_storage Optimize Storage: -80°C, Dark, Inert Gas implement_corrective_actions->optimize_storage add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) implement_corrective_actions->add_antioxidant add_chelator Add Chelating Agent (e.g., EDTA) implement_corrective_actions->add_chelator storage_temp Temperature < -20°C? light_protection Protected from Light? inert_atmosphere Inert Atmosphere? freeze_thaw Avoided Freeze-Thaw? solvents High-Purity Solvents? ph_control pH 5-6 in Solution?

Caption: Troubleshooting workflow for identifying and preventing tyrosine oxidation in this compound.

References

Technical Support Center: Optimizing HPLC Separation of H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of the dipeptide H-Ala-Tyr-OH and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound and its impurities?

A1: The most common and effective method is reversed-phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity. A C18 column is typically the first choice for stationary phase, and a mobile phase gradient consisting of water and acetonitrile (B52724) (ACN) with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) is used to elute the dipeptide and its impurities.

Q2: What are the likely impurities in a synthetic preparation of this compound?

A2: Impurities in synthetically produced this compound typically arise from the starting materials and side reactions during synthesis. Common impurities include:

  • Unreacted Amino Acids: L-Alanine (Ala) and L-Tyrosine (Tyr).

  • Homodimers: H-Ala-Ala-OH and H-Tyr-Tyr-OH, formed by self-coupling.

  • By-products from Protecting Groups: Residual scavengers or protecting groups from the synthesis process.[1]

  • Deletion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling can lead to missing amino acid sequences, though this is more common in longer peptides.

Q3: Why is trifluoroacetic acid (TFA) used in the mobile phase?

A3: TFA is an ion-pairing agent that serves two main purposes in peptide separations.[2] It sharpens peaks by forming an ion pair with the positively charged amino groups of the peptide, which reduces interactions with any free silanol (B1196071) groups on the silica-based stationary phase. It also acidifies the mobile phase, which suppresses the ionization of carboxylic acid groups, leading to more consistent retention times.

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing is a frequent issue in HPLC and can compromise resolution and quantification.[3][4] The most common causes include:

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., silanol groups) on the column. Using a mobile phase with a low pH (around 2-3) and an ion-pairing agent like TFA can help minimize these interactions.[4]

  • Column Degradation: An old or contaminated column can lead to poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.[4]

  • Sample Overload: Injecting too much sample can saturate the column. Try diluting your sample.[1]

  • Mismatched pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, leading to tailing. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[5]

Q5: How can I improve the resolution between this compound and a closely eluting impurity?

A5: To improve resolution, you can modify several parameters:

  • Gradient Slope: A shallower gradient (slower increase in the percentage of organic solvent) will increase the separation time and can improve the resolution between closely eluting peaks.[6]

  • Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

  • pH of the Mobile Phase: Adjusting the pH can change the ionization state of the dipeptide and its impurities, which can affect their retention times and potentially improve separation.[6]

  • Column Chemistry: If other methods fail, switching to a different stationary phase (e.g., C8, Phenyl-Hexyl) can provide a different selectivity.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC separation of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Secondary silanol interactions. 2. Column contamination or void formation. 3. Sample overload (mass or volume). 4. Inappropriate mobile phase pH.1. Ensure 0.1% TFA or 0.1% Formic Acid is in the mobile phase. 2. Flush the column with a strong solvent (e.g., 100% ACN); if unresolved, replace the column. 3. Dilute the sample or inject a smaller volume. 4. Adjust mobile phase pH to be >2 units away from the analyte's pKa.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate mobile phase or stationary phase. 3. Insufficient column efficiency.1. Decrease the gradient slope (e.g., from a 10-minute to a 20-minute gradient). 2. Try a different organic modifier (methanol instead of ACN) or a different column chemistry (e.g., C8). 3. Use a longer column or a column with a smaller particle size.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column not equilibrated. 3. Fluctuations in column temperature. 4. Air bubbles in the pump.1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. 3. Use a column oven to maintain a consistent temperature. 4. Degas the mobile phase and purge the pump.
Ghost Peaks 1. Contaminated mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity solvents and flush the system. 2. Run a blank gradient after each sample injection and ensure the needle wash is effective.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for this compound and Impurities

This protocol describes a standard analytical method for the separation and quantification of this compound and its common impurities.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program See Table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.07030
22.0595
25.0595
25.1955
30.0955

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in the sample diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify peaks based on the retention times of the reference standards.

  • Calculate the percentage purity of this compound by dividing its peak area by the total area of all peaks.

Hypothetical Quantitative Data

The following table presents hypothetical, yet realistic, data for a separation using the analytical protocol described above. This data is for illustrative purposes to demonstrate a typical separation profile.

CompoundRetention Time (min)Tailing FactorResolution (vs. previous peak)
L-Alanine (Ala)3.51.1-
L-Tyrosine (Tyr)5.21.24.5
H-Ala-Ala-OH6.81.13.8
This compound 10.5 1.3 8.2
H-Tyr-Tyr-OH14.21.46.5

Visualizations

HPLC Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common HPLC separation issues.

hplc_troubleshooting start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_column Check Column Condition & Sample Load peak_shape->check_column Yes retention Shifting Retention? resolution->retention No adjust_gradient Make Gradient Shallower resolution->adjust_gradient Yes end_node Separation Optimized retention->end_node No check_equilibration Ensure Column Equilibration retention->check_equilibration Yes adjust_ph Adjust Mobile Phase pH (Ion-Pairing) check_column->adjust_ph adjust_ph->resolution change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent change_solvent->retention check_system Check Pump & Degasser check_equilibration->check_system check_system->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

This compound Synthesis and Impurity Formation

This diagram illustrates the synthesis of this compound and the potential formation of common impurities.

peptide_synthesis cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Reaction Products Ala L-Alanine (Ala) Coupling Peptide Coupling Ala->Coupling Tyr L-Tyrosine (Tyr) Tyr->Coupling Main_Product This compound (Desired Product) Coupling->Main_Product Impurity1 Unreacted Ala & Tyr Coupling->Impurity1 Incomplete Reaction Impurity2 H-Ala-Ala-OH Coupling->Impurity2 Side Reaction Impurity3 H-Tyr-Tyr-OH Coupling->Impurity3 Side Reaction

Caption: Potential pathways for impurity formation during synthesis.

References

Technical Support Center: H-Ala-Tyr-OH Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the handling and experimentation of the dipeptide H-Ala-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound, also known as Alanyl-tyrosine, is a dipeptide composed of L-alanine and L-tyrosine.[1] Like many peptides, it can be susceptible to aggregation, which is the self-association of peptide molecules to form larger, often insoluble complexes.[2] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of β-sheet structures.[2] The presence of the hydrophobic alanine (B10760859) residue and the aromatic tyrosine residue in this compound can contribute to its aggregation tendency, especially at high concentrations.[2]

Q2: What are the common signs of this compound aggregation?

The most common signs of this compound aggregation in solution include:

  • Turbidity or Precipitation: The solution may appear cloudy or contain visible solid particles.

  • Gel Formation: At higher concentrations, the solution may form a gel-like substance.

  • Difficulty in Dissolving: The peptide may be difficult to dissolve completely, even in solvents where it is known to be soluble.

  • Inconsistent Experimental Results: Aggregation can lead to variability in experimental outcomes due to a lower effective concentration of the monomeric peptide.

Q3: How does pH influence the aggregation of this compound?

The pH of a solution has a significant impact on the solubility and aggregation of this compound because it affects the charge state of the N-terminal amine, the C-terminal carboxyl group, and the phenolic hydroxyl group of the tyrosine side chain.[2] At its isoelectric point (pI), the peptide has a net neutral charge, which typically corresponds to its minimum solubility and a higher propensity for aggregation.[2] To maintain this compound in a soluble, non-aggregated state, it is advisable to work at a pH that is significantly different from its pI.

Q4: Can temperature affect the stability of this compound solutions?

Yes, temperature can influence the aggregation of this compound. While moderate heating can sometimes aid in the dissolution of peptides, prolonged exposure to elevated temperatures can also promote aggregation by increasing molecular motion and the likelihood of intermolecular interactions. Conversely, some proteins and peptides can exhibit cold-mediated aggregation, even at sub-zero temperatures in the absence of freezing.[3] It is crucial to determine the optimal temperature range for storage and handling of this compound solutions to minimize aggregation.

Q5: What role do excipients play in preventing aggregation?

Excipients are substances added to a formulation to improve its stability, and they can be effective in preventing peptide aggregation.[4] Common strategies include the use of:

  • Sugars (e.g., sucrose, trehalose): These can stabilize the native conformation of peptides.[5]

  • Surfactants (e.g., Polysorbate 80): These can prevent aggregation at interfaces, such as the air-water interface.[6]

  • Amino Acids (e.g., arginine): Certain amino acids can suppress aggregation.[7] The choice of excipient and its concentration should be optimized for the specific this compound formulation.[7]

Troubleshooting Guides

Problem 1: this compound fails to dissolve completely.

  • Symptom: The peptide powder does not fully dissolve, leaving a suspension or sediment.

  • Possible Causes:

    • The concentration is too high for the chosen solvent.

    • The pH of the solution is close to the peptide's isoelectric point.

    • The temperature is not optimal for dissolution.

  • Solutions:

    • Solvent Optimization: Attempt to dissolve the peptide in a different solvent or a co-solvent system. For example, if dissolving in water is problematic, consider using a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer.[8]

    • pH Adjustment: Modify the pH of the solution to be at least 1-2 units away from the pI of this compound. Acidic conditions (e.g., using a small amount of acetic acid or TFA) or basic conditions can increase solubility.[2]

    • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

    • Heating: Gentle warming of the solution may improve solubility, but be cautious of potential heat-induced aggregation.

Problem 2: The this compound solution becomes cloudy over time.

  • Symptom: A previously clear solution develops turbidity or precipitates upon storage.

  • Possible Causes:

    • The peptide is aggregating over time.

    • The storage temperature is not optimal.

    • The solution is undergoing freeze-thaw cycles.

  • Solutions:

    • Formulation Optimization: Consider the addition of stabilizing excipients such as sugars, surfactants, or other amino acids to the formulation.[5][6][7]

    • Storage Conditions: Store the solution at a recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage.[8]

    • Aliquot and Freeze-Thaw: For frozen stocks, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[8]

Data Presentation

Table 1: Solubility of this compound and Related Dipeptides

CompoundSolventSolubilityNotes
This compoundH₂O2.5 mg/mL (9.91 mM)Requires sonication.
This compoundDMSO2 mg/mL (7.93 mM)Requires sonication; hygroscopic DMSO can impact solubility.
H-Tyr-Ala-OHH₂O66.67 mg/mL (264.28 mM)Requires sonication and pH adjustment to 1 with 1M HCl.
H-Tyr-Ala-OHDMSOSoluble

Data sourced from MedchemExpress and ChemicalBook product information.[8]

Table 2: General Parameters to Control for Mitigation of Peptide Aggregation

ParameterControl StrategyRationale
pH Adjust to be far from the isoelectric point (pI).Minimizes aggregation by increasing the net charge and electrostatic repulsion between peptide molecules.[2]
Concentration Use the lowest effective concentration.Reduces the likelihood of intermolecular interactions that lead to aggregation.[2]
Temperature Optimize storage and handling temperatures.Avoids both heat-induced and cold-mediated aggregation.[3]
Ionic Strength Optimize the salt concentration in the buffer.Salts can either shield charges and promote aggregation or stabilize the peptide, depending on the specific ions and their concentration.
Excipients Add stabilizers such as sugars, surfactants, or amino acids.Can prevent aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic regions.[5][6][7]
Agitation Minimize mechanical stress (e.g., vigorous shaking or stirring).Agitation can induce aggregation at air-water interfaces.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a small amount of the primary solvent (e.g., DMSO for organic stock or an acidic aqueous buffer for aqueous stock) to the powder.[8]

  • Dissolution: Gently vortex or sonicate the mixture until the peptide is fully dissolved. If preparing an aqueous stock, ensure the pH is adjusted away from the pI.

  • Dilution (if necessary): If a co-solvent like DMSO is used, slowly add the aqueous buffer to the desired final concentration while gently mixing.

  • Sterilization: If for cell culture or other sterile applications, filter the final solution through a 0.22 µm filter.[8]

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy

This protocol provides a simple method to monitor aggregation by measuring turbidity.

  • Sample Preparation: Prepare the this compound solution at the desired concentration and in the buffer of interest.

  • Initial Measurement: Immediately after preparation, measure the absorbance of the solution at a wavelength where the peptide does not absorb, typically between 340 and 400 nm. This will serve as the baseline (time zero).

  • Incubation: Incubate the solution under the conditions being tested (e.g., specific temperature, with or without agitation).

  • Time-Point Measurements: At regular intervals (e.g., every hour), take an aliquot of the solution and measure the absorbance at the same wavelength.

  • Data Analysis: An increase in absorbance over time is indicative of the formation of light-scattering aggregates. Plot the absorbance versus time to visualize the aggregation kinetics.

Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution.

  • Sample Preparation: Prepare the this compound solution and a corresponding buffer blank. It is crucial that the solutions are free of dust and other extraneous particles, so filtering through a low-binding filter (e.g., 0.02 µm) is recommended if only small aggregates are of interest.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell at the desired temperature.

  • Blank Measurement: First, measure the buffer blank to ensure there is no significant scattering from the buffer components.

  • Sample Measurement: Introduce the this compound solution into the sample cell and perform the DLS measurement. The instrument will report the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.

  • Data Interpretation: An increase in the average hydrodynamic radius and PDI over time indicates the formation of larger aggregates.

Mandatory Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Aggregation Start Aggregation Issue Observed (e.g., precipitation, cloudiness) Check_Conc Is the concentration too high? Start->Check_Conc Check_pH Is the pH near the isoelectric point (pI)? Start->Check_pH Check_Temp Is the storage/handling temperature appropriate? Start->Check_Temp Check_Mech_Stress Is the solution subject to agitation or freeze-thaw cycles? Start->Check_Mech_Stress Check_Conc->Check_pH No Sol_Dilute Dilute the solution or use a lower starting concentration Check_Conc->Sol_Dilute Yes Check_pH->Check_Temp No Sol_pH Adjust pH to be >1-2 units away from the pI Check_pH->Sol_pH Yes Check_Temp->Check_Mech_Stress No Sol_Temp Optimize temperature; store at 2-8°C or frozen (-20°C / -80°C) Check_Temp->Sol_Temp Yes Sol_Mech_Stress Handle gently; aliquot to avoid freeze-thaw Check_Mech_Stress->Sol_Mech_Stress Yes Sol_Excipients Add stabilizing excipients (e.g., sugars, surfactants) Check_Mech_Stress->Sol_Excipients If issues persist

Caption: Troubleshooting workflow for this compound aggregation issues.

cluster_aggregation_pathway General Peptide Aggregation Pathway Monomer Soluble Monomers (this compound) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Fibrils (β-sheet rich) Protofibril->Fibril Maturation

Caption: General pathway of peptide aggregation from monomers to fibrils.

cluster_experimental_workflow Experimental Workflow for Aggregation Analysis Prep Prepare this compound Solution and Buffer Blank Incubate Incubate under Test Conditions Prep->Incubate UV_Vis Monitor Turbidity (UV-Vis at 340-400 nm) Incubate->UV_Vis Time-course DLS Measure Particle Size (Dynamic Light Scattering) Incubate->DLS Time-course Analysis Analyze Aggregation Kinetics and Size Distribution UV_Vis->Analysis DLS->Analysis

Caption: Workflow for analyzing this compound aggregation.

References

Technical Support Center: H-Ala-Tyr-OH for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing H-Ala-Tyr-OH in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I having trouble dissolving this compound in my neutral pH buffer?

A1: The solubility of peptides is highly dependent on their amino acid composition and the pH of the solvent. This compound contains a tyrosine residue, which has a hydrophobic aromatic side chain, contributing to its limited solubility in aqueous solutions at neutral pH. At or near its isoelectric point (pI), the peptide will have a net neutral charge, minimizing its interaction with water molecules and thus reducing its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a common choice. This compound is soluble in DMSO, often with the aid of ultrasonication.[1] For aqueous-based assays, preparing a concentrated stock in water is possible, but may require adjustments to pH or the use of sonication to fully dissolve the peptide.[1] It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. Here are several troubleshooting steps:

  • Sonication: Use a bath sonicator to provide energy to break up peptide aggregates and facilitate dissolution.[1]

  • Gentle Warming: Gently warm the solution to 37°C to increase the kinetic energy of the solvent and solute molecules.

  • pH Adjustment: If compatible with your experimental setup, slightly adjusting the pH of the solvent away from the peptide's isoelectric point can significantly increase solubility. For peptides containing a free carboxylic acid, dissolving in a slightly basic buffer (pH > 7.5) can help. Conversely, for peptides with a free amine, a slightly acidic buffer (pH < 6.5) can be beneficial.

  • Centrifugation: Before use, centrifuge your final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved peptide, and carefully transfer the supernatant to a new tube.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, stock solutions of this compound can be stored. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C. A stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q5: How can using this compound benefit my cell culture experiments?

A5: L-tyrosine is an essential amino acid for cell growth and protein synthesis, but its low solubility at neutral pH (less than 0.5 g/L) can be a limiting factor in preparing concentrated cell culture media feeds.[2][3] Dipeptides like this compound exhibit significantly higher solubility, in some cases up to 50 times more than free L-tyrosine.[2][3] Using this compound allows for the formulation of concentrated, pH-neutral media feeds, which simplifies bioprocessing and reduces the risk of pH spikes associated with using acidic or basic tyrosine stocks.[3] Cells can efficiently take up and metabolize these dipeptides, making them an excellent alternative for delivering tyrosine in high-density cell cultures.[4][5]

Quantitative Data Summary

The following tables summarize the solubility and physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol [1]
Appearance White to off-white solid[1]

Table 2: Solubility of this compound

SolventReported SolubilityRecommended Starting ConcentrationNotesReference
Water 2.5 mg/mL (9.91 mM)1-2.5 mg/mLRequires sonication for dissolution. Solubility is pH-dependent.[1]
DMSO 2 mg/mL (7.93 mM)1-2 mg/mLRequires sonication. Use of newly opened, anhydrous DMSO is recommended.[1]
PBS (pH 7.4) Not explicitly reported, but expected to be limited due to neutral pH.Test in small scale starting from <1 mg/mL.Solubility will be lower than in pure water and may require pH adjustment.
Tris Buffer Not explicitly reported.Test in small scale starting from <1 mg/mL.Solubility will be pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 252.27 g/mol * (1000 mg / 1 g) = 2.52 mg

  • Weigh the peptide: Accurately weigh 2.52 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: General Protocol for Use in a Tyrosine Kinase Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular kinase being studied.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant tyrosine kinase

  • Kinase assay buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, and a detergent like Triton X-100)

  • ATP solution

  • 96-well assay plate

  • Phospho-tyrosine specific antibody

  • Detection reagent (e.g., chemiluminescent or fluorescent substrate)

  • Plate reader

Procedure:

  • Prepare Substrate Solution: Dilute the this compound stock solution in kinase assay buffer to the desired final concentration (e.g., 100 µM).

  • Prepare Kinase Reaction Mix: In a separate tube, prepare a master mix containing the kinase assay buffer, the desired concentration of ATP (often near the Km for the kinase), and the recombinant tyrosine kinase.

  • Initiate the Reaction: In the wells of the 96-well plate, add the substrate solution. To start the reaction, add the kinase reaction mix to each well. Include appropriate controls (e.g., no enzyme, no substrate).

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution containing a chelating agent like EDTA.

  • Detect Phosphorylation: Detect the amount of phosphorylated this compound using a method such as an ELISA-based assay with a phospho-tyrosine specific antibody or a fluorescence-based method.[6]

  • Data Analysis: The amount of phosphorylated substrate is proportional to the measured signal and reflects the kinase activity.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex & Sonicate add_solvent->dissolve store Aliquot & Store at -80°C dissolve->store dilute Dilute Stock to Working Concentration store->dilute Use in Assay incubate Incubate at Optimal Temperature dilute->incubate prepare_mix Prepare Reaction Mix (Enzyme, Buffer, ATP) prepare_mix->incubate detect Detect Product Formation incubate->detect analyze Analyze Data detect->analyze

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_source Tyrosine Source cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide This compound tyrosine L-Tyrosine peptide->tyrosine Cellular uptake & hydrolysis autophos Autophosphorylation of Tyrosine Residues tyrosine->autophos Incorporated into RTK rtk Receptor Tyrosine Kinase (RTK) rtk->autophos ligand Growth Factor (Ligand) ligand->rtk Binding & Dimerization adaptor Adaptor Proteins (e.g., Grb2) autophos->adaptor Recruitment downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) adaptor->downstream Activation response Cellular Response (Growth, Proliferation, etc.) downstream->response

Caption: this compound as a source for RTK signaling pathways.

References

Common impurities in commercial H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial H-Ala-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial preparations of this compound, a dipeptide synthesized typically via Solid-Phase Peptide Synthesis (SPPS), can contain several types of impurities. These can be broadly categorized as:

  • Synthesis-Related Impurities: These arise during the peptide synthesis process and include deletion sequences (e.g., H-Tyr-OH), insertion sequences, and truncated peptides. Incomplete removal of protecting groups used during synthesis can also lead to residual protected peptides.[1][2][3]

  • Starting Material-Related Impurities: Impurities present in the amino acid building blocks (Fmoc-Ala-OH and Fmoc-Tyr(tBu)-OH) can be incorporated into the final product. These may include dipeptides (e.g., Fmoc-Ala-Ala-OH) or unprotected amino acids.[1][4]

  • Degradation Products: this compound can degrade over time or under certain conditions, leading to impurities such as oxidized tyrosine residues or cleaved peptide bonds.[2][5]

  • Process-Related Impurities: These include residual solvents from purification (e.g., acetonitrile), reagents from the cleavage step (e.g., trifluoroacetic acid - TFA), and by-products from scavengers.[3][6]

  • Stereoisomers: Racemization of amino acids during synthesis can lead to the formation of diastereomers (e.g., D-Ala-L-Tyr-OH, L-Ala-D-Tyr-OH).[3][5]

Q2: My HPLC analysis of this compound shows a peak with a mass of +16 Da compared to the main product. What could this be?

A2: A mass increase of +16 Da is characteristic of oxidation. The phenolic side chain of the tyrosine residue in this compound is susceptible to oxidation, which can occur during synthesis, purification, or storage, especially if exposed to air or certain chemicals.[2][3][5] This leads to the formation of hydroxylated or other oxidized forms of the dipeptide.

Q3: I have identified a diastereomeric impurity in my this compound sample. What is the likely source?

A3: Diastereomeric impurities, such as D-Ala-L-Tyr-OH or L-Ala-D-Tyr-OH, typically arise from the racemization of the amino acid chiral centers during the synthesis process.[3][5] This can be influenced by the coupling reagents used, the reaction conditions (e.g., prolonged exposure to basic conditions for Fmoc removal), and the specific amino acid residues involved. It is also possible that the starting amino acid materials contained a small percentage of the D-enantiomer.[4]

Q4: What are the potential impacts of these impurities on my experiments?

A4: The presence of impurities can have significant consequences for your research:

  • Altered Biological Activity: Impurities may exhibit different or no biological activity compared to the pure this compound, leading to inaccurate experimental results.

  • Toxicity: Some impurities could be toxic to cells or organisms, affecting the viability of your experimental system.

  • Inaccurate Quantification: The presence of impurities will lead to an overestimation of the concentration of this compound if quantification is based on weight.

  • Interference with Assays: Impurities might interfere with analytical or biological assays, causing artifacts or misleading data.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms: Your reverse-phase HPLC (RP-HPLC) analysis of this compound shows multiple peaks in addition to the main product peak.

Possible Causes & Solutions:

Potential Impurity Identification Method Troubleshooting Steps
Deletion Sequence (H-Tyr-OH) LC-MS analysis will show a peak with the molecular weight of Tyrosine.This is a synthesis-related impurity. If its level is unacceptably high, consider purchasing a higher purity grade of this compound or repurifying your current stock using preparative HPLC.
Residual Protecting Groups LC-MS analysis will show peaks with masses corresponding to H-Ala-Tyr(tBu)-OH or other protected forms.[7]This indicates incomplete deprotection during synthesis. The material may need to be re-subjected to cleavage conditions, followed by purification.
Oxidized Peptide LC-MS analysis will show a peak with a mass of +16 Da relative to this compound.[2][5]Store the peptide under an inert atmosphere (e.g., argon or nitrogen) and in a freezer to minimize oxidation. Avoid repeated freeze-thaw cycles.
Trifluoroacetic Acid (TFA) Adducts Broad or tailing peaks in HPLC. MS may show adducts.TFA is often used in purification. Lyophilizing the sample from a dilute HCl solution can help remove TFA, but this should be done with caution as it can affect peptide stability.
Issue 2: Inconsistent Biological Activity

Symptoms: You observe batch-to-batch variability or lower-than-expected activity in your biological assays using this compound.

Possible Causes & Solutions:

Potential Cause Verification Method Recommended Action
Variable Purity Levels Perform quantitative analysis (e.g., HPLC with a standard curve) on each batch to determine the exact concentration of this compound.Normalize the amount of peptide used in your experiments based on the purity of each batch.
Presence of Diastereomers Chiral HPLC analysis can separate and quantify diastereomers.If diastereomers are present, they may have different biological activities. Consider sourcing this compound with a higher stereochemical purity.
Degradation During Storage/Handling Re-analyze the peptide by HPLC-MS to check for degradation products.Ensure proper storage conditions (frozen, under inert gas). Prepare solutions fresh for each experiment if possible.

Quantitative Data Summary

The following table provides a summary of typical impurity levels that might be found in different grades of commercial this compound. Note: These are illustrative values and actual impurity profiles will vary by manufacturer and batch.

Impurity Type Standard Grade (≥95%) High Purity Grade (≥98%)
Deletion Sequences < 2.0%< 0.5%
Oxidized Peptide < 1.0%< 0.3%
Diastereomers < 1.5%< 0.2%
Residual Solvents (e.g., ACN) < 0.5%< 0.1%
Water Content < 5.0%< 2.0%
Trifluoroacetic Acid (TFA) < 1.0%< 0.1%

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This protocol outlines a general method for analyzing the purity of this compound.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 280 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 35% B

      • 17-19 min: 35% to 95% B

      • 19-21 min: 95% B

      • 21-22 min: 95% to 5% B

      • 22-25 min: 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation dissolve Dissolve this compound in Mobile Phase A filter Filter through 0.22 µm filter dissolve->filter hplc Inject into RP-HPLC System filter->hplc ms Mass Spectrometry Analysis hplc->ms chromatogram Analyze Chromatogram for Purity hplc->chromatogram mass_spec Identify Impurities by Mass ms->mass_spec

Caption: Workflow for impurity analysis of this compound.

logical_relationship cluster_impurities Potential Impurity Sources synthesis Peptide Synthesis (SPPS) start_materials Starting Materials (e.g., Dipeptides, D-isomers) synthesis->start_materials process Synthesis Process (e.g., Deletion, Insertion, Racemization) synthesis->process cleavage Cleavage & Deprotection (e.g., Residual Protecting Groups) synthesis->cleavage purification Purification & Handling (e.g., Oxidation, Residual Solvents) synthesis->purification product Commercial this compound start_materials->product process->product cleavage->product purification->product

Caption: Logical relationship of impurity sources in this compound.

References

H-Ala-Tyr-OH stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Ala-Tyr-OH (Alanyl-Tyrosine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many peptides, is influenced by several factors:

  • pH: The pH of the buffer solution is a critical determinant of stability. Generally, dipeptides exhibit maximal stability in slightly acidic conditions (pH 4-5).[1] Alkaline conditions (pH > 8) should be avoided as they can accelerate degradation pathways such as racemization and oxidation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis of the peptide bond.[2] For long-term storage, frozen conditions (-20°C or -80°C) are recommended.[3]

  • Buffer Composition: The choice of buffer can impact stability. It is essential to use buffers that do not catalyze degradation reactions. Common buffers include phosphate, citrate (B86180), and Tris.

  • Oxidation: The tyrosine residue in this compound is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light.[4]

  • Enzymatic Degradation: If working with biological samples, proteases can enzymatically cleave the peptide bond.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Lyophilized Powder: Store at -20°C or -80°C, protected from light.[3]

  • In Solution: Prepare solutions fresh using sterile, high-purity buffers. For storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3] Solutions should be chilled and prolonged exposure to pH > 8 should be avoided.

Q3: My this compound solution has turned yellow/brown. What is the cause?

A3: A change in color, such as turning yellow or brown, is often an indication of oxidation of the tyrosine residue. This can be caused by exposure to air, light, or the presence of metal ion contaminants in the buffer. It is advisable to prepare fresh solutions using degassed buffers and store them protected from light under an inert atmosphere (e.g., argon or nitrogen) if oxidation is a concern.

Q4: I am observing poor solubility of this compound. What can I do?

A4: Poor solubility can be a challenge, especially for hydrophobic peptides. Here are some tips to improve solubility:

  • pH Adjustment: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can significantly improve solubility.

  • Use of Organic Solvents: For highly hydrophobic peptides, a small amount of a water-miscible organic solvent (e.g., acetonitrile, DMSO) can be used to aid dissolution before adding the aqueous buffer.

  • Sonication: Gentle sonication can help to dissolve the peptide.

  • Solubility Testing: If solubility issues persist, it is recommended to perform a peptide solubility test to determine the optimal buffer and pH for your specific application.[3]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

This guide provides a systematic approach to troubleshooting unexpected instability of this compound in your experiments.

Troubleshooting_Degradation start Start: this compound Degradation Observed check_pH Is the buffer pH within the optimal range (pH 4-6)? start->check_pH adjust_pH Adjust buffer to a lower pH (e.g., citrate buffer pH 5.0). check_pH->adjust_pH No check_temp Is the solution stored at the correct temperature? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Store aliquots at -80°C and avoid freeze-thaw cycles. check_temp->adjust_temp No check_oxidation Are there signs of oxidation (e.g., discoloration)? check_temp->check_oxidation Yes adjust_temp->check_oxidation prevent_oxidation Use degassed buffers, store under inert gas, and protect from light. check_oxidation->prevent_oxidation Yes check_buffer Is the buffer composition appropriate? check_oxidation->check_buffer No prevent_oxidation->check_buffer change_buffer Consider a different buffer system (e.g., acetate). check_buffer->change_buffer No end Problem Resolved check_buffer->end Yes change_buffer->end Troubleshooting_Inconsistent_Results start Start: Inconsistent Assay Results check_storage Was the peptide stored correctly (lyophilized at -20°C/-80°C)? start->check_storage improper_storage Degradation likely occurred. Use a fresh, properly stored peptide. check_storage->improper_storage No check_solubility Is the peptide fully dissolved in the buffer? check_storage->check_solubility Yes end Problem Resolved improper_storage->end improve_solubility Follow solubility guidelines (adjust pH, use sonication). check_solubility->improve_solubility No check_aliquoting Are you using fresh aliquots for each experiment? check_solubility->check_aliquoting Yes improve_solubility->check_aliquoting aliquot_solution Aliquot stock solutions to avoid freeze-thaw cycles. check_aliquoting->aliquot_solution No check_contamination Is there a possibility of microbial contamination? check_aliquoting->check_contamination Yes aliquot_solution->check_contamination use_sterile Use sterile buffers and filter-sterilize the peptide solution. check_contamination->use_sterile Yes check_contamination->end No use_sterile->end

References

Technical Support Center: Optimizing Cleavage of H-Ala-Tyr-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the cleavage of H-Ala-Tyr-OH from solid-phase synthesis resins. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during this critical final step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard resin and protection strategy for synthesizing this compound? A1: For peptides requiring a C-terminal carboxylic acid, Wang resin is a standard and highly suitable choice.[1] The synthesis of this compound typically employs an Fmoc/tBu strategy, starting with Fmoc-Tyr(tBu)-Wang resin. The tert-butyl (tBu) protecting group on the tyrosine side chain is crucial to prevent undesired reactions at its nucleophilic phenolic hydroxyl group during synthesis.[2][3] This protecting group is conveniently removed during the final acid-mediated cleavage from the resin.

Q2: What is a "cleavage cocktail" and what is its purpose? A2: A cleavage cocktail is a reagent mixture used in the final step of solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin support and simultaneously remove side-chain protecting groups.[4] This process is often called global deprotection. For Fmoc-based synthesis on acid-labile resins like Wang, the cocktail is typically composed of a strong acid, most commonly Trifluoroacetic Acid (TFA), mixed with scavengers.[1]

Q3: Why are scavengers necessary when cleaving a peptide containing Tyrosine? A3: During the TFA-mediated cleavage, highly reactive electrophilic carbocations are generated from the acid-labile protecting groups (like tBu from Tyr(tBu)) and the resin linker.[4][5] These cations can re-attach to electron-rich amino acid side chains, leading to undesirable modifications. The phenolic ring of Tyrosine is particularly susceptible to alkylation by t-butyl cations.[5][6] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive cations, thereby protecting the peptide's integrity.[4][7]

Q4: What is the recommended standard cleavage cocktail for this compound synthesized on Wang resin? A4: For a simple dipeptide like this compound, which contains only one sensitive residue (Tyrosine), a standard and effective cleavage cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[3][8] TIS is an efficient scavenger of the t-butyl cations generated from the Tyr(tBu) side chain, and water helps to suppress t-butylation side reactions.[4]

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Wang Resin

This protocol details the standard procedure for cleaving the dipeptide from the resin and removing the Tyrosine side-chain protecting group.

Materials:

  • H-Ala-Tyr(tBu)-Wang peptide-resin (thoroughly dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). Note: Prepare fresh before use in a fume hood.

  • Ice-cold diethyl ether (Et₂O)

  • Dichloromethane (DCM) for washing

  • Nitrogen gas supply

  • Fritted syringe or reaction vessel

  • Centrifuge tubes

Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the alanine (B10760859) residue as the final step of synthesis.[9]

    • Wash the peptide-resin thoroughly with a solvent like DCM to remove any residual DMF, which can inhibit the cleavage reaction.[10]

    • Dry the peptide-resin completely under a high vacuum for at least 4 hours or overnight.

  • Cleavage Reaction:

    • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the vessel.[3]

    • Agitate the mixture gently at room temperature for 2 to 3 hours.[3][9]

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture directly into a clean centrifuge tube.[9]

    • Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates with the initial collection.[9]

  • Peptide Precipitation, Washing, and Drying:

    • Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[3][9]

    • If no precipitate forms immediately, incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[11]

    • Centrifuge the mixture to pellet the precipitated peptide.[3]

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with another portion of cold diethyl ether to remove residual TFA and scavengers. Repeat this wash step two more times.[4]

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[4]

Data Presentation

Table 1: Comparison of Cleavage Cocktails for this compound
Cleavage Cocktail Composition (v/v/v)Typical Cleavage TimeExpected PurityKey Considerations & Potential Side Reactions
99% TFA / 1% TIS2-3 hoursModerate to LowInsufficient water may lead to incomplete suppression of side reactions.
95% TFA / 5% Water2-3 hoursModerateLacks a dedicated cation scavenger like TIS, increasing the risk of Tyrosine alkylation (+56 Da impurity).[5][6]
95% TFA / 2.5% TIS / 2.5% Water 2-3 hours High Recommended standard. Provides effective scavenging and suppression of t-butylation.[3]
88% TFA / 5% Phenol / 5% Water / 2% TIS2-4 hoursHighMore complex cocktail, generally unnecessary for this simple peptide but effective. Phenol is another scavenger.[4][12]

Mandatory Visualizations

G A 1. Dry Peptide-Resin (H-Ala-Tyr(tBu)-Wang) B 2. Add Cleavage Cocktail (TFA/TIS/H2O) A->B C 3. Agitate for 2-3 Hours at Room Temperature B->C D 4. Filter to Separate Resin from Filtrate C->D E 5. Precipitate Peptide in Cold Diethyl Ether D->E F 6. Centrifuge to Pellet Peptide E->F G 7. Wash Pellet with Cold Ether (x3) F->G H 8. Dry Purified This compound Peptide G->H

Caption: General workflow for the cleavage and deprotection of this compound from Wang resin.

Troubleshooting Guide

G Start Problem Encountered During Cleavage Issue1 Low or No Peptide Yield Start->Issue1 Issue2 Unexpected Impurities in Crude Product (e.g., Mass +56 Da) Start->Issue2 Cause1A Possible Cause: Incomplete Cleavage Issue1->Cause1A Cause1B Possible Cause: Peptide Soluble in Ether Issue1->Cause1B Cause2A Possible Cause: Alkylation of Tyrosine by t-butyl Cations Issue2->Cause2A Solution1A Solution: - Extend cleavage time to 4 hours. - Ensure resin was completely dry. - Confirm residual DMF was removed. Cause1A->Solution1A Solution1B Solution: - Concentrate TFA filtrate under N2 stream before adding to ether. - Check ether supernatant for product. Cause1B->Solution1B Solution2A Solution: - Ensure sufficient scavengers (TIS/Water) are used. - Prepare cleavage cocktail fresh before use. Cause2A->Solution2A

Caption: Troubleshooting decision tree for common this compound cleavage issues.

Issue: Low or No Peptide Yield

  • Symptom: Little to no white precipitate forms upon adding the TFA filtrate to cold diethyl ether.

  • Possible Cause 1: Incomplete Cleavage. The peptide has not been efficiently cleaved from the resin. This can be due to insufficient reaction time or inhibition of the acidolysis.[4]

    • Solution: Ensure the peptide-resin is completely dry and free of residual DMF before cleavage. Extend the cleavage reaction time to 4 hours. If the yield is still low, a stronger cleavage cocktail may be considered, although this is rarely necessary for Wang resin.

  • Possible Cause 2: Peptide Solubility. The peptide may be partially soluble in the precipitation solvent (diethyl ether).[10]

    • Solution: Before adding to ether, reduce the volume of the TFA filtrate to 1-2 mL under a gentle stream of nitrogen.[12] This concentrates the peptide and promotes better precipitation. You can also analyze the ether supernatant by mass spectrometry to confirm if the product is present.[10]

Issue: Presence of Unexpected Impurities

  • Symptom: HPLC or Mass Spectrometry analysis of the crude product shows a significant peak with a mass of +56 Da compared to the target peptide.

  • Possible Cause: Alkylation of Tyrosine. This is a classic side reaction where a t-butyl cation, generated from the Tyr(tBu) protecting group, alkylates the electron-rich phenolic ring of a deprotected Tyrosine residue.[5][6]

    • Solution: This issue arises from inadequate scavenging.[4] Always use a freshly prepared cleavage cocktail with the recommended amount of scavengers (e.g., 2.5% TIS and 2.5% water). Do not use old or pre-mixed cocktails, as the scavenger's effectiveness can degrade over time.

Issue: Oily Product Instead of Solid Precipitate

  • Symptom: The peptide "oils out" in the diethyl ether instead of forming a crisp, filterable solid.

  • Possible Cause: Residual Scavengers or Solvents. Scavengers like TIS or residual TFA can sometimes interfere with clean precipitation.

    • Solution: Ensure the diethyl ether is ice-cold. After centrifugation, decant the supernatant and wash the oily product thoroughly with fresh, cold ether. Triturating (grinding or stirring) the oil with a spatula in fresh ether can often induce solidification. Repeat the wash/centrifugation cycle several times.[4]

References

Troubleshooting poor yield in H-Ala-Tyr-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor yield or other issues during the synthesis of the dipeptide H-Ala-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor yield in this compound synthesis?

Poor yields in dipeptide synthesis can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The most common culprits include incomplete coupling reactions, undesired side reactions during amino acid activation or deprotection, and peptide aggregation.[1][2] Additionally, issues with the cleavage of the peptide from the resin or suboptimal purification can lead to significant product loss.[3]

Q2: Which coupling reagent is recommended for the Ala-Tyr bond formation?

The choice of coupling reagent is critical for efficient peptide bond formation and minimizing side reactions like racemization.[4][5] For the coupling of Alanine to Tyrosine, aminium/uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[4][6] These reagents are known for their high coupling efficiency and ability to suppress epimerization, especially when used with an additive like HOBt (1-Hydroxybenzotriazole).[4][7] Carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) are also commonly used but may require HOBt to minimize racemization.[5][7]

Q3: What is the appropriate protecting group strategy for the Tyrosine side chain?

The phenolic hydroxyl group of Tyrosine must be protected to prevent side reactions during synthesis.[8] In the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the tert-butyl (tBu) ether is the preferred protecting group for the Tyrosine side chain.[8][9] This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and is efficiently cleaved under the acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid - TFA).[9][10]

Q4: How can I monitor the completion of the coupling and deprotection steps?

Monitoring the completeness of each step in SPPS is crucial for a successful synthesis. The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive Kaiser test (blue color) after a coupling step indicates an incomplete reaction, requiring a recoupling. Conversely, a negative test (yellow color) after the Fmoc deprotection step suggests that the deprotection was incomplete.

Troubleshooting Guide

Issue 1: Low Yield After Cleavage and Precipitation
  • Potential Cause 1: Incomplete Coupling. If the coupling of Fmoc-Ala-OH to the resin-bound Tyr(tBu) is inefficient, the final yield of the dipeptide will be reduced.

    • Solution:

      • Recouple: If a Kaiser test is positive after the initial coupling, perform a second coupling step.

      • Optimize Coupling Reagents: Switch to a more powerful coupling reagent like HATU or COMU, which can be more effective for sterically hindered couplings.[5][7]

      • Extend Reaction Time: Increase the coupling reaction time to allow for complete reaction.

      • Check Reagent Quality: Ensure that amino acid derivatives and coupling reagents are not degraded.

  • Potential Cause 2: Peptide Aggregation. The growing peptide chain can sometimes aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[11][12]

    • Solution:

      • Incorporate Chaotropic Salts: Adding chaotropic salts to the reaction mixture can help disrupt aggregation.[11]

      • Use High-Swelling Resins: Resins with linkers that improve solvation can mitigate aggregation.[11]

  • Potential Cause 3: Incomplete Fmoc Deprotection. If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.

    • Solution:

      • Extend Deprotection Time: Increase the incubation time with the piperidine solution.

      • Use Fresh Deprotection Solution: Prepare a fresh solution of piperidine in DMF for each deprotection step.

Issue 2: Presence of Impurities in the Crude Product
  • Potential Cause 1: Racemization. The chiral integrity of the amino acids can be compromised during the activation step, leading to the formation of diastereomeric impurities.[2][13]

    • Solution:

      • Use Additives: The addition of HOBt or Oxyma Pure to the coupling reaction mixture can significantly suppress racemization.[5][7]

      • Avoid Over-activation: Do not pre-activate the amino acid for an extended period before adding it to the resin.

      • Choice of Base: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger base like DIPEA if racemization is a concern.[5]

  • Potential Cause 2: Diketopiperazine Formation. This side reaction is particularly prevalent at the dipeptide stage and involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.[12][14]

    • Solution:

      • Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can inhibit the formation of diketopiperazines.[12]

      • Protocol Modification: For Boc-based synthesis, in situ neutralization protocols can suppress this side reaction.[12]

  • Potential Cause 3: Incomplete Side-Chain Deprotection. Residual protecting groups on the Tyrosine side chain will result in a modified peptide.

    • Solution:

      • Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., TFA/TIS/water) is freshly prepared and used in a sufficient volume.[10]

      • Increase Cleavage Time: Extend the cleavage time to ensure complete removal of the tBu group from the Tyrosine side chain.

Data and Protocols

Table 1: Recommended Reagent Quantities for this compound Synthesis (0.1 mmol scale)
ParameterValueUnitNotes
Resin
TypeWang Resin pre-loaded with Fmoc-Tyr(tBu)-OH--
Substitution0.5mmol/g-
Amount200mg-
Fmoc-Ala-OH Coupling
Fmoc-Ala-OH155.7mg5 equivalents
HBTU189.7mg4.9 equivalents
DIPEA174µL10 equivalents
DMF3mL-
Fmoc Deprotection
Reagent20% Piperidine in DMFv/v-
Volume5mL-
Time5 + 15minTwo treatments
Cleavage
Reagent95% TFA, 2.5% TIS, 2.5% Waterv/vTIS acts as a scavenger.
Volume2mL-
Time2-3hours-

This data is adapted from a protocol for a similar tripeptide and should be optimized for your specific laboratory conditions.[10]

Experimental Protocol: Solid-Phase Synthesis of this compound
  • Resin Swelling: Swell 200 mg of Fmoc-Tyr(tBu)-Wang resin in 5 mL of DMF in a fritted syringe reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF and agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Alanine Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg), HBTU (189.7 mg), and DIPEA (174 µL) in 3 mL of DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection steps as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add 2 mL of the cleavage cocktail to the dry resin and agitate for 2-3 hours.

    • Filter the solution to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3][15]

Visual Guides

G cluster_synthesis SPPS Workflow A Fmoc-Tyr(tBu)-Wang Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C H-Tyr(tBu)-Wang Resin B->C D Couple Fmoc-Ala-OH (HBTU/DIPEA) C->D E Fmoc-Ala-Tyr(tBu)-Wang Resin D->E F Final Fmoc Deprotection E->F G H-Ala-Tyr(tBu)-Wang Resin F->G H Cleavage from Resin (TFA/TIS/H2O) G->H I Crude this compound H->I J RP-HPLC Purification I->J K Pure this compound J->K G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckCoupling Incomplete Coupling? Start->CheckCoupling CheckAggregation Peptide Aggregation? CheckCoupling->CheckAggregation No Sol_Recouple Recouple / Use Stronger Coupling Reagent CheckCoupling->Sol_Recouple Yes CheckCleavage Cleavage/Purification Issue? CheckAggregation->CheckCleavage No Sol_Aggregation Use Chaotropic Salts / High-Swelling Resin CheckAggregation->Sol_Aggregation Yes Sol_Cleavage Optimize Cleavage Cocktail / Purification Protocol CheckCleavage->Sol_Cleavage Yes End Improved Yield CheckCleavage->End No Sol_Recouple->End Sol_Aggregation->End Sol_Cleavage->End

References

H-Ala-Tyr-OH storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of H-Ala-Tyr-OH (L-Alanyl-L-tyrosine). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: Proper storage of this compound is crucial to maintain its stability and purity. For long-term storage, the lyophilized powder should be kept in a tightly sealed container at -20°C. Some suppliers suggest that storage at 4°C is acceptable for shorter periods. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]

Q2: What is the shelf-life of this compound?

A2: The shelf-life of this compound depends on its form and storage conditions. As a powder, it can be stable for up to 3 years when stored at -20°C.[1] In solution, its stability is reduced. Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within one month.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is a dipeptide with limited solubility in water at neutral pH. It is more soluble in aqueous solutions with acidic or basic pH. For in vitro experiments, it can be dissolved in water with the aid of ultrasonication.[1] Dimethyl sulfoxide (B87167) (DMSO) is another common solvent.[1] Due to its higher solubility compared to free L-tyrosine, this compound is often used as a more bioavailable source of tyrosine in cell culture media.

Q4: How can I ensure the sterility of my this compound solution for cell culture?

A4: To prepare a sterile solution of this compound for cell culture, it is recommended to dissolve the peptide in sterile water or a suitable buffer and then filter-sterilize the solution through a 0.22 µm filter.[1] This should be done in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation
  • Symptom: The this compound powder does not dissolve completely, or a precipitate forms after dissolution or upon addition to a neutral pH buffer.

  • Possible Causes:

    • The concentration of the peptide is too high for the chosen solvent.

    • The pH of the solution is close to the isoelectric point of the dipeptide, where its solubility is at a minimum.

    • The temperature of the solvent is too low.

  • Solutions:

    • Ultrasonication: Use a sonicator to aid in the dissolution of the peptide in aqueous solutions.[1]

    • pH Adjustment: Adjust the pH of the solvent. For peptides containing tyrosine, dissolving in a slightly acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution can significantly improve solubility. However, ensure the final pH is compatible with your experimental setup.

    • Gentle Warming: Gently warm the solution to aid dissolution, but avoid excessive heat which could lead to degradation.

    • Use of Organic Solvents: For non-biological applications, or if compatible with your assay, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide before diluting with an aqueous buffer.

Issue 2: Peptide Aggregation
  • Symptom: The solution becomes cloudy or forms a gel over time, even after initial successful dissolution.

  • Possible Causes:

    • Intermolecular hydrogen bonding between peptide molecules, especially at high concentrations.

    • Hydrophobic interactions.

  • Solutions:

    • Lower Concentration: Work with more dilute solutions.

    • Disrupt Hydrogen Bonds: In some cases, adding chaotropic agents like guanidinium (B1211019) hydrochloride or urea (B33335) can disrupt aggregation, but this is often not suitable for biological experiments.

    • Modify the Peptide: For future experiments, consider if a more soluble derivative of the peptide could be used.

Issue 3: Suspected Degradation
  • Symptom: Loss of biological activity, unexpected peaks in analytical chromatography (e.g., HPLC), or a change in the appearance of the powder (e.g., discoloration).

  • Possible Causes:

    • Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to chemical degradation.

    • Oxidation: The tyrosine residue is susceptible to oxidation.

    • Hydrolysis: The peptide bond can be hydrolyzed, especially in acidic or basic solutions over time.

  • Solutions:

    • Proper Storage: Always store the peptide as recommended, in a dry, dark place at the appropriate temperature.

    • Use Fresh Solutions: Prepare solutions fresh before use whenever possible.

    • Quality Control: If degradation is suspected, verify the purity and identity of the peptide using analytical techniques such as HPLC, mass spectrometry, or NMR.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureShelf-LifeSource(s)
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Table 2: Solubility of this compound

SolventConcentrationNotesSource(s)
H₂O 2.5 mg/mL (9.91 mM)Requires ultrasonic treatment[1]
DMSO 2 mg/mL (7.93 mM)Requires ultrasonic treatment; use newly opened DMSO as it is hygroscopic[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM Stock Solution of this compound for Cell Culture

Materials:

  • This compound powder (MW: 252.27 g/mol )

  • Sterile, nuclease-free water

  • Sterile 1 M HCl or 1 M NaOH (if needed for pH adjustment)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 0.1 mol/L * 0.01 L * 252.27 g/mol = 0.25227 g (or 252.27 mg)

  • Dissolution:

    • In a sterile conical tube, weigh out 252.27 mg of this compound powder.

    • Add approximately 8 mL of sterile water.

    • Vortex or sonicate the solution until the powder is fully dissolved. If solubility is an issue, add sterile 1 M HCl dropwise while monitoring the pH until the peptide dissolves. Be mindful that the final solution will be acidic. Alternatively, for some applications, a basic stock can be prepared with 1 M NaOH.

  • Volume Adjustment:

    • Once fully dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter.

    • Filter the solution into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water. To 1 L of HPLC-grade water, add 1 mL of TFA.

    • Mobile Phase B: 0.1% TFA in acetonitrile. To 1 L of HPLC-grade ACN, add 1 mL of TFA.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm (for the tyrosine residue)

    • Injection Volume: 10-20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Experimental Use cluster_troubleshooting Troubleshooting cluster_solutions start Start: Lyophilized this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.22 µm filter dissolve->filter use Use in experiment (e.g., cell culture) filter->use observe Observe results use->observe issue Issue observed? observe->issue solubility Solubility Issue: - Sonicate - Adjust pH - Gentle warming issue->solubility Yes degradation Degradation Suspected: - Use fresh solution - Perform QC (HPLC, MS) issue->degradation Yes aggregation Aggregation: - Lower concentration - Modify buffer issue->aggregation Yes end End: Successful Experiment issue->end No

Caption: Experimental workflow for this compound from preparation to troubleshooting.

catecholamine_synthesis Tyr L-Tyrosine (from this compound hydrolysis) L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

Caption: Catecholamine biosynthesis pathway starting from L-Tyrosine.

References

Technical Support Center: Interpreting Mass Spectrum of H-Ala-Tyr-OH Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing H-Ala-Tyr-OH in their experiments, understanding its degradation profile through mass spectrometry is crucial for accurate data interpretation and troubleshooting. This technical support center provides a comprehensive guide to interpreting the mass spectrum of this compound fragmentation products, complete with troubleshooting FAQs, detailed experimental protocols, and data visualization tools.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the mass spectrometric analysis of this compound.

Q1: My mass spectrum shows a dominant peak at m/z 253.12, but with low intensity fragment ions. What could be the issue?

A1: A strong precursor ion peak with weak fragmentation can indicate several issues:

  • Insufficient Collision Energy: The energy used for collision-induced dissociation (CID) may be too low to effectively fragment the this compound peptide. Gradually increase the collision energy to optimize fragmentation.

  • Instrument Detuning: The mass spectrometer may require tuning and calibration. Ensure the instrument is calibrated according to the manufacturer's recommendations.[1]

  • Sample Concentration: A highly concentrated sample can lead to ion suppression effects, where the high abundance of the precursor ion masks the signal of fragment ions.[1] Diluting the sample may improve the relative intensity of fragment ions.

Q2: I am observing unexpected peaks in my spectrum that do not correspond to b- or y-ions. What are they?

A2: Unexpected peaks can arise from several sources:

  • Contaminants: Solvents, reagents, or sample handling can introduce contaminants.[2] Ensure the use of high-purity, LC-MS grade solvents and reagents and maintain clean sample preparation conditions.[2]

  • Adduct Formation: The peptide may form adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), resulting in peaks at m/z 275.10 and m/z 291.08, respectively. The use of deionized water and high-purity solvents can minimize adduct formation.

  • Neutral Losses: Peptides containing certain amino acids can undergo neutral losses. For this compound, a common neutral loss is water (-18 Da) or ammonia (B1221849) (-17 Da) from the precursor or fragment ions.

  • Side-Chain Fragmentation: The tyrosine side chain can fragment, leading to specific marker ions.

Q3: How can I confirm the presence of Tyrosine in my peptide fragments?

A3: The presence of a prominent immonium ion at m/z 136.08 is a strong indicator of a tyrosine residue. This ion results from the fragmentation of the tyrosine side chain.

Q4: My observed fragment masses are slightly different from the theoretical values. Should I be concerned?

A4: Minor mass deviations are common and can be attributed to:

  • Mass Accuracy of the Instrument: Every mass spectrometer has a specified mass accuracy. Refer to your instrument's specifications to determine the acceptable mass error.

  • Calibration Status: As mentioned, regular calibration is crucial for accurate mass measurement.[1]

  • Charge State Assignment: Incorrect assignment of the charge state of a fragment ion will lead to an incorrect mass calculation.

Data Presentation: this compound Fragmentation

The following table summarizes the expected and observed fragmentation data for the singly protonated this compound molecule ([M+H]⁺) with a precursor m/z of 253.12. The experimental data is sourced from the PubChem database (CID 92946).

Ion TypeSequence FragmentTheoretical m/zExperimental m/zRelative Intensity (%)
Precursor Ion [Ala-Tyr+H]⁺253.1183253.1183-
b-ions
b₁[Ala]⁺72.044472.0843~0.1
y-ions
y₁[Tyr+H]⁺182.0812182.083712
Immonium Ion
Tyrosine Immonium136.0757136.076931
Other Fragments
[Ala-Tyr+H - H₂O]⁺235.1077--
[Ala-Tyr+H - CO]⁺225.1234--
[Tyr+H - CO - H₂O]⁺136.0757136.076931

Experimental Protocols

A detailed methodology for the analysis of this compound degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

1. Sample Preparation

For synthetic peptides like this compound, the following sample preparation protocol is recommended:

  • Dissolution: Dissolve the lyophilized this compound peptide in a solution of 0.1% formic acid in water. For peptides with lower solubility, a small amount of acetonitrile (B52724) (ACN) can be added.

  • Dilution: Dilute the stock solution to a final concentration suitable for your mass spectrometer, typically in the range of 1-10 pmol/µL.

  • Desalting (Recommended): To remove any salts from the synthesis and purification process that could interfere with ionization, use a C18 ZipTip or a similar solid-phase extraction method. This step will improve the signal-to-noise ratio and overall data quality.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient for a dipeptide would be a linear gradient from 5% to 50% Mobile Phase B over 15-30 minutes. The gradient should be optimized based on the specific LC system and column.

    • Flow Rate: Dependent on the column diameter, typically ranging from 200 nL/min for nano-LC to 0.3 mL/min for analytical scale LC.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

    • MS1 Scan: Acquire full scan mass spectra over a range that includes the precursor ion of this compound (e.g., m/z 100-500).

    • MS/MS Scan (Data-Dependent Acquisition): Configure the instrument to automatically select the most intense ions from the MS1 scan for fragmentation. Set the precursor ion m/z to 253.12 for targeted fragmentation of this compound.

    • Collision Energy: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). The collision energy should be optimized to achieve a good balance of precursor ion depletion and fragment ion generation. A starting point could be a normalized collision energy of 25-35%.

Mandatory Visualization

The following diagrams illustrate the key fragmentation pathway of this compound and a general workflow for troubleshooting mass spectrometry experiments.

G cluster_peptide This compound ([M+H]⁺ m/z 253.12) cluster_fragments Major Fragmentation Products H H₂N Ala Ala H->Ala b₁ Tyr Tyr Ala->Tyr y₁ b1 b₁ ion [Ala]⁺ m/z 72.04 Ala->b1 b-ion formation OH COOH Tyr->OH y1 y₁ ion [Tyr+H]⁺ m/z 182.08 Tyr->y1 y-ion formation Immonium Immonium Ion (from Tyr) m/z 136.08 Tyr->Immonium Side-chain fragmentation

Caption: Fragmentation pathway of this compound.

G cluster_workflow Troubleshooting Workflow start Poor MS/MS Spectrum q1 Is precursor ion signal strong? start->q1 q2 Are fragment ions weak or absent? q1->q2 Yes a1 Check sample concentration and instrument sensitivity q1->a1 No q3 Are there unexpected peaks? q2->q3 No a2 Increase collision energy Check for adducts q2->a2 Yes a3 Check for contaminants Analyze for neutral/side-chain losses q3->a3 Yes end Good Spectrum q3->end No a1->start Re-inject a2->start Re-acquire data a4 Optimize LC separation Perform blank runs a3->a4 a4->start Re-prepare sample

Caption: A logical workflow for troubleshooting poor fragmentation spectra.

References

Technical Support Center: HPLC Method Development for Stability-Indicating Assays of H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC method development for stability-indicating assays of the dipeptide H-Ala-Tyr-OH (Alanyl-Tyrosine).

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it important for this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or other potential impurities.[1] The development of such a method is crucial for determining the shelf life, storage conditions, and degradation pathways of the dipeptide, ensuring the safety and efficacy of any potential drug product.[2]

Q2: What are the typical stress conditions used in a forced degradation study for this compound?

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[3] Typical stress conditions for a dipeptide like this compound include:[2][4]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (3-30%).[4] It is advisable to avoid heating in combination with hydrogen peroxide to prevent hydrolysis.

  • Thermal Stress: Exposing the solid dipeptide to dry and wet heat.[4]

  • Photolytic Stress: Exposing the dipeptide solution to UV and fluorescent light. The exposure energy should be at least 200 W h/m² for UV and 1.2 million lux hours for fluorescent light.[4]

The goal is to achieve a target degradation of 10-30% of the active ingredient.

Q3: What are the likely degradation pathways for this compound?

Based on the structure of this compound, which consists of an alanine (B10760859) and a tyrosine residue linked by a peptide bond, potential degradation pathways include:

  • Hydrolysis of the peptide bond: This would be a primary degradation pathway under acidic and basic conditions, resulting in the formation of free L-alanine and L-tyrosine.

  • Modification of the Tyrosine residue: The phenolic hydroxyl group of tyrosine is susceptible to oxidation.[3]

  • Deamidation and other side-chain modifications: While less common for these specific amino acids, other modifications can occur under stress conditions.

Q4: What type of HPLC column is best suited for analyzing this compound and its degradation products?

A reversed-phase (RP) C18 column is a common and effective starting point for the analysis of peptides like this compound.[5][6] Columns with wide pores (e.g., 300 Å) are often recommended for peptides to allow for better interaction with the stationary phase. The choice between C18, C8, or C4 stationary phases can be optimized based on the hydrophobicity of the dipeptide and its degradation products.

Q5: Why is a gradient elution generally preferred over an isocratic elution for peptide analysis?

Gradient elution is typically preferred for peptide separations because it provides better resolution and peak shape.[5][7] Peptides often exhibit a strong "on/off" adsorption/desorption behavior on the stationary phase.[6] A gradient, where the concentration of the organic solvent is gradually increased, allows for the efficient elution of a wide range of compounds with varying polarities, from hydrophilic degradation products to the more hydrophobic parent dipeptide.[5][8]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with the column packing material.- Column degradation.- Inappropriate mobile phase pH.- Use a mobile phase modifier like trifluoroacetic acid (TFA) to improve peak shape.- Consider a different column with a more inert packing material.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- If the column is old, replace it.[9]
Poor Peak Shape (Fronting) - Sample overload.- Sample solvent incompatible with the mobile phase.- Reduce the concentration of the sample.- Dissolve the sample in the initial mobile phase if possible.
Shifting Retention Times - Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Ghost Peaks - Contamination in the injection system or column.- Impurities in the mobile phase or sample diluent.- Run a blank gradient to identify the source of the ghost peaks.- Clean the injector and column.- Use high-purity solvents and freshly prepared diluents.
Poor Resolution Between this compound and Degradation Products - Sub-optimal mobile phase gradient.- Inappropriate stationary phase.- Optimize the gradient slope and duration. A shallower gradient can improve the separation of closely eluting peaks.[5]- Try a column with a different selectivity (e.g., a different stationary phase or brand).
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Systematically check for blockages by removing components one by one, starting from the detector and moving backward.- Filter all samples before injection.[9]
No Peaks or Low Sensitivity - Detector issue (e.g., lamp failure).- Leak in the system.- Incorrect injection volume or sample concentration.- Check the detector lamp status.- Inspect the system for any leaks.- Verify the injection volume and sample concentration.[9]

Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating RP-HPLC method for this compound. Optimization will be required based on the specific HPLC system and the observed degradation profile.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. HPLC System and Conditions

Parameter Recommended Starting Condition
HPLC System Agilent 1260 Infinity II or equivalent with a diode array detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 5% to 40% B over 20 minutes, then a wash and re-equilibration step
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 275 nm (for tyrosine's phenol (B47542) chromophore)
Injection Volume 10 µL
Sample Diluent Mobile Phase A

3. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a concentration of 1 mg/mL and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 N NaOH before injection.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before injection.

    • Oxidation: Dissolve this compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL and keep at room temperature for a specified time.

    • Thermal Stress: Store the solid this compound in an oven at a specified temperature (e.g., 80°C) for a defined period. Dissolve in the sample diluent before injection.

    • Photolytic Stress: Expose a solution of this compound (1 mg/mL in sample diluent) to UV and visible light in a photostability chamber.

4. Method Validation

Once the method is developed, it must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Validation A Prepare Standard and Sample Solutions C Develop HPLC Method (Column, Mobile Phase, Gradient) A->C B Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) D Analyze Stressed Samples B->D C->D E Assess Peak Purity and Resolution D->E E->C Optimize Method F Validate Method (ICH Guidelines) E->F Method Suitable

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting_Logic Start HPLC Problem Encountered Check_System Check System Basics (Leaks, Mobile Phase, Temperature) Start->Check_System Isolate_Component Isolate Problem Component (Column, Pump, Detector, Injector) Check_System->Isolate_Component Column_Issue Column-Related Issue? Isolate_Component->Column_Issue Pump_Issue Pump-Related Issue? Column_Issue->Pump_Issue No Resolve_Column Optimize Method or Replace Column Column_Issue->Resolve_Column Yes Detector_Issue Detector-Related Issue? Pump_Issue->Detector_Issue No Resolve_Pump Service Pump (Seals, Check Valves) Pump_Issue->Resolve_Pump Yes Resolve_Detector Clean Flow Cell or Replace Lamp Detector_Issue->Resolve_Detector Yes End Problem Resolved Resolve_Column->End Resolve_Pump->End Resolve_Detector->End

Caption: General Logic for HPLC Troubleshooting.

References

Technical Support Center: Optimizing H-Ala-Tyr-OH Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of the dipeptide H-Ala-Tyr-OH during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is tailing significantly. What are the common causes and how can I fix it?

A1: Peak tailing is a common issue in peptide analysis and is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] For this compound, which has a basic amino group and an acidic carboxylic acid group, interactions with residual silanols on the silica-based stationary phase are a likely cause.[2]

Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the C18 column packing can interact with the basic amine group of the peptide, causing tailing.

    • Solution 1: Use an Ion-Pairing Agent: Add an acidic mobile phase additive like trifluoroacetic acid (TFA) at a concentration of 0.1%. TFA acts as an ion-pairing agent, masking the silanol groups and minimizing these secondary interactions, which is crucial for improving peak shape and resolution.[4]

    • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their ability to interact with the protonated amine of the peptide.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure with no dead volume.[5]

Q2: I'm observing peak fronting for this compound. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload in a Strong Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the this compound sample in the initial mobile phase. If this is not feasible due to solubility issues, inject the smallest possible volume.

  • Column Channeling: A void or channel in the column packing can lead to an uneven flow path and result in peak fronting.

    • Solution: This usually indicates a degraded column that needs to be replaced.

Q3: My peak for this compound is broad. How can I improve its sharpness?

A3: Broad peaks can be caused by a variety of factors, often related to the column, mobile phase, or system setup.

  • Column Degradation: An old or contaminated column will lose its efficiency, resulting in broader peaks.[2][6]

    • Solution: Flush the column with a strong solvent or, if performance doesn't improve, replace the column.[2]

  • Slow Gradient: A gradient that is too shallow can lead to excessive retention and band broadening.

    • Solution: Optimize the gradient slope to ensure the peptide elutes in a reasonable time frame.

  • Low Temperature: Lower temperatures can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks.

    • Solution: Increasing the column temperature (e.g., to 30-40°C) can improve peak efficiency.[7]

Q4: Can the choice of mobile phase additive affect my results?

A4: Absolutely. The mobile phase additive is critical for good peak shape in peptide separations.

  • Trifluoroacetic Acid (TFA): This is the most common choice for UV detection as it is an excellent ion-pairing agent that minimizes peak tailing. A concentration of 0.1% is typically used.

  • Formic Acid (FA): Often used for LC-MS applications because it is less ion-suppressing than TFA. However, it may result in broader peaks compared to TFA.[8]

  • Difluoroacetic Acid (DFA): Can be a good compromise for LC-MS, offering better peak shape than formic acid with less ion suppression than TFA.

Quantitative Data Summary

The following table summarizes the expected impact of different mobile phase additives on the peak shape of a typical dipeptide like this compound. The values are illustrative and can vary depending on the specific column and HPLC system.

Mobile Phase Additive (0.1%)Expected Tailing FactorExpected Peak Width (min)ResolutionComments
None> 2.0> 0.5PoorSignificant tailing due to secondary interactions.
Formic Acid1.5 - 2.00.3 - 0.5ModerateBetter than no additive, but some tailing may persist.[8] Good for LC-MS.
Trifluoroacetic Acid1.0 - 1.20.1 - 0.2ExcellentProvides sharp, symmetrical peaks. Ideal for UV detection.

Experimental Protocols

Protocol: Method Development for Improved Peak Shape of this compound

This protocol outlines a systematic approach to optimize the separation of this compound on a reverse-phase C18 column.

  • Sample Preparation:

    • Dissolve this compound standard in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 40% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Optimization Steps:

    • Step 1 (Evaluate Initial Conditions): Run the initial method and evaluate the peak shape (tailing factor, width).

    • Step 2 (Optimize Gradient): If the peak is too broad or retention time is too long, increase the gradient slope (e.g., 5% to 50% B over 20 minutes). If the peak elutes too early, decrease the slope.

    • Step 3 (Adjust Temperature): If peak broadening is still an issue, increase the column temperature in increments of 5°C (up to 45°C) and observe the effect on peak shape and retention time.

    • Step 4 (Alternative Ion-Pairing Agent - for LC-MS): If the method is intended for LC-MS, replace 0.1% TFA with 0.1% Formic Acid in both mobile phases and re-evaluate the peak shape. Note that retention time may change.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape of this compound start Poor Peak Shape Observed peak_tailing Is the peak tailing? start->peak_tailing peak_fronting Is the peak fronting? peak_tailing->peak_fronting No tailing_causes Potential Causes: - Secondary Silanol Interactions - Column Overload - Extra-Column Volume peak_tailing->tailing_causes Yes peak_broad Is the peak broad? peak_fronting->peak_broad No fronting_causes Potential Causes: - Strong Sample Solvent - Column Channeling peak_fronting->fronting_causes Yes broad_causes Potential Causes: - Column Degradation - Suboptimal Gradient/Temp peak_broad->broad_causes Yes end Peak Shape Improved peak_broad->end No add_tfa Add/Check 0.1% TFA in Mobile Phase tailing_causes->add_tfa reduce_conc Reduce Sample Concentration/Volume add_tfa->reduce_conc check_tubing Check System for Dead Volume reduce_conc->check_tubing check_tubing->end dissolve_in_mp Dissolve Sample in Initial Mobile Phase fronting_causes->dissolve_in_mp replace_column1 Replace Column fronting_causes->replace_column1 dissolve_in_mp->end optimize_method Optimize Gradient Slope and Temperature broad_causes->optimize_method replace_column2 Replace Column broad_causes->replace_column2 optimize_method->end

Caption: Troubleshooting workflow for poor peak shape of this compound.

References

Removing diketopiperazine byproducts from H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dipeptide H-Ala-Tyr-OH, focusing on the removal of diketopiperazine (DKP) byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary diketopiperazine (DKP) byproduct formed from this compound?

The primary DKP byproduct is cyclo(Ala-Tyr), a cyclic dipeptide formed through an intramolecular cyclization reaction of this compound. This is a common side reaction, especially under conditions of elevated temperature or pH.

Q2: Why is it crucial to remove diketopiperazine byproducts from this compound preparations?

Q3: What are the main analytical methods to detect and quantify cyclo(Ala-Tyr) contamination?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for detecting and quantifying cyclo(Ala-Tyr) in a sample of this compound.[3][4] The two compounds generally show different retention times due to differences in their polarity and structure. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the peaks.[5]

Q4: At what stages of peptide synthesis and handling is DKP formation most likely to occur?

DKP formation is a known side reaction during solid-phase peptide synthesis (SPPS), particularly during the Fmoc-deprotection step of the second amino acid.[6] It can also occur in solution, especially when the dipeptide is stored under non-optimal conditions (e.g., neutral to basic pH, elevated temperatures).

Troubleshooting Guide: Removing Cyclo(Ala-Tyr) from this compound

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
High levels of cyclo(Ala-Tyr) detected in the crude product. Suboptimal reaction or storage conditions promoting cyclization.Review your synthesis and work-up conditions. For storage, ensure the peptide is stored as a lyophilized powder at -20°C or below. If in solution, acidic pH can help minimize DKP formation.
Co-elution of this compound and cyclo(Ala-Tyr) during RP-HPLC. The HPLC method is not optimized for resolving these two compounds.Modify the gradient of the organic solvent (e.g., acetonitrile) in your mobile phase. A shallower gradient can improve resolution. Also, consider adjusting the pH of the aqueous mobile phase.[3]
Low recovery of this compound after purification. The peptide may be precipitating during the purification process or adhering to surfaces. The chosen purification method may not be suitable for the scale of your experiment.Ensure complete dissolution of the sample before injection in HPLC. For crystallization, carefully select the solvent system. For large-scale purification, preparative HPLC is generally preferred over analytical scale methods.[7][8]
Crystallization attempts yield an oil or amorphous solid instead of crystals. The solvent system is not optimal for crystallization, or impurities are inhibiting crystal formation.Screen a variety of solvent systems. The presence of some residual DKP may require a pre-purification step like flash chromatography before attempting crystallization.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is adapted from established methods for peptide purification and is suitable for separating this compound from its more hydrophobic byproduct, cyclo(Ala-Tyr).

1. Equipment and Materials:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Preparative C18 reverse-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

  • HPLC-grade acetonitrile (B52724) (ACN) and ultrapure water.

  • Trifluoroacetic acid (TFA).

  • Lyophilizer.

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of Mobile Phase B can be added.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Run a linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate appropriate for the column size (e.g., 18-20 mL/min).

    • Monitor the elution at 220 nm and 280 nm (for the tyrosine residue).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main this compound peak. Cyclo(Ala-Tyr) is expected to have a longer retention time.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity.

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize to obtain the purified this compound as a white powder.

Protocol 2: Crystallization

This protocol is based on general principles for the crystallization of amino acids and dipeptides.

1. Equipment and Materials:

  • Glass vials or small beakers.

  • Magnetic stirrer and stir bars.

  • Filtration apparatus (e.g., Büchner funnel).

  • Various solvents (e.g., water, ethanol (B145695), isopropanol, acetone).

2. Procedure:

  • Solvent Screening:

    • In a small vial, dissolve a small amount of the crude this compound in a minimal amount of hot water.

    • Slowly add a miscible organic solvent (e.g., ethanol or isopropanol) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then transfer to 4°C.

    • Observe for crystal formation. Repeat with different solvent combinations to find the optimal system.

  • Bulk Crystallization:

    • Dissolve the bulk of the crude peptide in the minimal amount of the chosen hot solvent system identified during screening.

    • If the solution is colored, you can add a small amount of activated carbon and stir for a few minutes, then filter the hot solution to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, and then to 4°C, undisturbed.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Protocol 3: Liquid-Liquid Extraction (for protected dipeptides)

This method is more applicable for separating protected dipeptides from their corresponding DKP byproducts during synthesis in solution. The free this compound is highly polar and will likely remain in the aqueous phase, while the less polar cyclo(Ala-Tyr) might be partially extracted into an organic solvent. However, the efficiency may be low for the unprotected forms.

1. Equipment and Materials:

  • Separatory funnel.

  • Organic solvents (e.g., ethyl acetate, dichloromethane).

  • Aqueous solutions (e.g., dilute acid, brine).

2. Procedure:

  • Dissolve the crude mixture in an appropriate aqueous phase (e.g., dilute HCl to protonate the amine and carboxylate groups).

  • Transfer the aqueous solution to a separatory funnel.

  • Add an immiscible organic solvent (e.g., ethyl acetate).

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The more polar this compound should preferentially remain in the aqueous layer, while the less polar cyclo(Ala-Tyr) may partition into the organic layer.

  • Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent.

  • The desired dipeptide can then be recovered from the aqueous layer, for example, by lyophilization.

Data Presentation

Table 1: Physicochemical Properties of this compound and Cyclo(Ala-Tyr)

PropertyThis compoundCyclo(Ala-Tyr)
Molecular Formula C₁₂H₁₆N₂O₄C₁₂H₁₄N₂O₃
Molecular Weight 252.27 g/mol 234.25 g/mol
Structure Linear DipeptideCyclic Dipeptide
Polarity More PolarLess Polar
Solubility Soluble in water, especially at acidic or basic pH. Insoluble in most non-polar organic solvents.[9][10]Generally less soluble in water than the linear dipeptide. Soluble in solvents like DMSO.[11][12]

Table 2: Comparative Solubility Data

SolventThis compound SolubilityCyclo(Ala-Tyr) Solubility
Water (neutral pH) Low (increases with temperature)[9]Sparingly soluble
Aqueous Acid (e.g., 0.1M HCl) HighModerate
Aqueous Base (e.g., 0.1M NaOH) HighModerate
Ethanol Sparingly soluble[10]Sparingly soluble
Methanol Sparingly solubleSparingly soluble
Dimethyl Sulfoxide (DMSO) SolubleSoluble[11]

Note: Exact solubility values can vary with temperature and the specific isomer.

Visualizations

Experimental Workflow for Purification and Analysis

experimental_workflow cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound hplc Preparative RP-HPLC crude->hplc Primary Method cryst Crystallization crude->cryst Alternative/Secondary analytics Analytical HPLC / LC-MS hplc->analytics cryst->analytics lyophilization Lyophilization analytics->lyophilization If pure pure_peptide Pure this compound lyophilization->pure_peptide signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) substrate Substrate Protein rtk->substrate Phosphorylates (Tyr) ligand Growth Factor (Ligand) ligand->rtk Binds phos_substrate Phosphorylated Substrate (Active) substrate->phos_substrate Activation cascade Downstream Signaling Cascade phos_substrate->cascade response Cellular Response (e.g., Proliferation, Differentiation) cascade->response peptide This compound peptide->rtk peptide->substrate Potential Competitive Substrate

References

Validation & Comparative

A Comparative Guide to the Biological Activities of H-Ala-Tyr-OH and H-Tyr-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the dipeptides H-Ala-Tyr-OH (Alanyl-Tyrosine) and H-Tyr-Ala-OH (Tyrosyl-Alanine). The position of the tyrosine residue significantly influences the biological properties of these peptides, impacting their therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid researchers in their exploration of these compounds.

Data Presentation: A Quantitative Comparison

Table 1: Comparison of In Vitro Antioxidant and Enzyme Inhibitory Activities

Biological ActivityThis compound (Ala-Tyr)H-Tyr-Ala-OH (Tyr-Ala)Key Findings
DPPH Radical Scavenging Activity (IC50) Likely higher IC50 (Lower Activity)Likely lower IC50 (Higher Activity)Studies suggest dipeptides with N-terminal tyrosine exhibit stronger antioxidant activity.
ABTS Radical Scavenging Activity (IC50) Likely higher IC50 (Lower Activity)Likely lower IC50 (Higher Activity)The position of the electron-donating tyrosine residue is critical for radical scavenging.
Angiotensin-Converting Enzyme (ACE) Inhibition (IC50) Potentially lower IC50 (Higher Activity)Potentially higher IC50 (Lower Activity)ACE inhibitory peptides often possess aromatic amino acids at the C-terminal position.
Tyrosinase Inhibition (IC50) Activity not well-documentedActivity not well-documentedPeptides containing hydrophobic and aromatic amino acids are known to be potential tyrosinase inhibitors.

Table 2: Cellular and In Vivo Biological Activities

Biological ActivityThis compound (Ala-Tyr)H-Tyr-Ala-OH (Tyr-Ala)Key Findings
Cellular Antioxidant Activity UndeterminedDemonstrated protective effects against H2O2-induced oxidative stress in INS-1 cells.[1][2]H-Tyr-Ala-OH has been shown to reduce reactive oxygen species (ROS) in pancreatic islet cells.[1][2]
Anti-inflammatory Activity UndeterminedUndeterminedThe antioxidant properties suggest potential anti-inflammatory effects by modulating redox-sensitive inflammatory pathways.
Anticancer Activity UndeterminedUndeterminedThe antioxidant properties could potentially mitigate oxidative stress-related cancer development, but direct evidence is lacking.
Metabolic Regulation Promotes melanin (B1238610) synthesis in B16-F10 melanoma cells.[3]In a mouse model of type 2 diabetes, it reduced blood glucose, HbA1c, total cholesterol, and triglycerides.[1][2]The peptides exhibit distinct effects on cellular metabolism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This reduces the deep violet DPPH to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the peptide (this compound or H-Tyr-Ala-OH) in a suitable solvent (e.g., ultrapure water or ethanol).

  • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well microplate, add 100 µL of various concentrations of the peptide solution.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 20 µL of various concentrations of the peptide solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Trolox is commonly used as a standard.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The IC50 value is determined from a dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay measures the inhibition of ACE activity, which is determined by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE.

Protocol:

  • Prepare a solution of the peptide inhibitor at various concentrations.

  • In a reaction tube, mix the peptide solution with a buffered solution of HHL.

  • Initiate the reaction by adding a solution of ACE (from rabbit lung).

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding hydrochloric acid (HCl).

  • Extract the hippuric acid formed with ethyl acetate (B1210297).

  • Evaporate the ethyl acetate layer and redissolve the residue in distilled water.

  • Measure the absorbance of the hippuric acid at 228 nm.

  • Captopril can be used as a positive control.

  • The percentage of ACE inhibition is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • The IC50 value is determined from a dose-response curve.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, the key enzyme in melanin synthesis. The inhibition is typically monitored by measuring the decrease in the formation of dopachrome (B613829) from the substrate L-DOPA.

Protocol:

  • Prepare solutions of the peptide inhibitor at various concentrations.

  • In a 96-well plate, add the peptide solution, mushroom tyrosinase solution, and a phosphate (B84403) buffer (pH 6.8).

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period.

  • Initiate the reaction by adding the substrate, L-DOPA.

  • Monitor the formation of dopachrome by measuring the increase in absorbance at 475-492 nm over time.

  • Kojic acid is a commonly used positive control.

  • The percentage of tyrosinase inhibition is calculated as: Inhibition (%) = [(Slope_control - Slope_sample) / Slope_control] x 100 where Slope_control is the rate of the reaction without the inhibitor, and Slope_sample is the rate with the inhibitor.

  • The IC50 value is determined from a dose-response curve.

Signaling Pathway Diagrams

The biological effects of these dipeptides are mediated through various cellular signaling pathways. Below are diagrams illustrating potential mechanisms.

Antioxidant_Signaling_Pathway ROS Increased ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Peptide H-Tyr-Ala-OH or This compound Peptide->Keap1_Nrf2 Inhibition of Keap1-Nrf2 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Nuclear Translocation and Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS ROS Neutralization Cell_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cell_Protection

Caption: Keap1-Nrf2 antioxidant response pathway potentially activated by the dipeptides.

PI3K_Akt_Signaling_Pathway Peptide H-Tyr-Ala-OH Receptor Receptor Peptide->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt Cell_Survival Cell Survival and Growth Glucose_Metabolism Improved Glucose Metabolism

Caption: The PI3K/Akt signaling pathway, which may be modulated by H-Tyr-Ala-OH.

References

A Comparative Guide to Analytical Methods for H-Ala-Tyr-OH Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of peptides is paramount. This guide provides a comparative analysis of four common analytical methods for the quantification of the dipeptide H-Ala-Tyr-OH (Alanyl-Tyrosine): High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Zone Electrophoresis (CZE), and UV-Vis Spectrophotometry. Each method's principles, performance, and experimental protocols are detailed to aid in selecting the most suitable technique for your research needs.

Method Comparison

The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, throughput, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for each method.

ParameterHPLC-UVLC-MS/MSCapillary Zone Electrophoresis (CZE)UV-Vis Spectrophotometry
Principle Separation by polarity, quantification by UV absorbance.Separation by polarity, quantification by mass-to-charge ratio.Separation by electrophoretic mobility, quantification by UV absorbance.Direct measurement of UV absorbance of the peptide bond and tyrosine residue.
Specificity Moderate to HighVery HighHighLow to Moderate
Sensitivity (LOD) ~1-10 ng/mL~0.1-1 ng/mL~10-100 ng/mL~1-5 µg/mL
Linearity (R²) >0.999>0.999>0.99>0.99
Precision (%RSD) < 2%< 5%< 5%< 5%
Accuracy (%) 98-102%95-105%90-110%90-110%
Sample Throughput ModerateModerateHighHigh
Cost ModerateHighModerateLow
Expertise Required IntermediateHighIntermediateLow

Experimental Workflows and Logical Relationships

The general workflow for the quantification of this compound involves several key steps from sample preparation to data analysis. The specific instrumentation and conditions will vary depending on the chosen analytical method.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis cluster_output Output Sample Biological or Chemical Sample Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS CE Capillary Electrophoresis Filtration->CE UVVis UV-Vis Spectrophotometry Filtration->UVVis DataAcq Data Acquisition HPLC->DataAcq LCMS->DataAcq CE->DataAcq UVVis->DataAcq Integration Peak Integration / Absorbance Measurement DataAcq->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Concentration of this compound Quantification->Result

Caption: General workflow for this compound quantification.

This compound, as a dipeptide, is readily absorbed in the gastrointestinal tract, where it is either taken up intact by peptide transporters or hydrolyzed by peptidases into its constituent amino acids, L-Alanine and L-Tyrosine.

Dipeptide Absorption Pathway Absorption Pathway of this compound cluster_transport Transport / Hydrolysis cluster_amino_acids Constituent Amino Acids Dipeptide This compound (in lumen) PepT1 Peptide Transporter 1 (PepT1) Dipeptide->PepT1 Intact Absorption Peptidases Brush Border Peptidases Dipeptide->Peptidases Hydrolysis Enterocyte Enterocyte Bloodstream Bloodstream Enterocyte->Bloodstream PepT1->Enterocyte Alanine L-Alanine Peptidases->Alanine Tyrosine L-Tyrosine Peptidases->Tyrosine Alanine->Enterocyte Tyrosine->Enterocyte

Caption: Absorption pathway of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quantification with good sensitivity and specificity.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-35 min: 90% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a suitable concentration and filter through a 0.45 µm syringe filter.

  • Quantification: Generate a calibration curve using standards of known this compound concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method, ideal for complex matrices and low concentration samples.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient should be optimized to ensure good separation from matrix components, for example, a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and product ions will be specific fragments (to be determined by direct infusion of a standard).

  • Sample Preparation: Protein precipitation with acetonitrile or methanol (B129727) (containing an internal standard) followed by centrifugation. The supernatant is then diluted and injected.

  • Quantification: Use an internal standard (e.g., a stable isotope-labeled version of this compound) and a calibration curve to quantify the analyte.

Capillary Zone Electrophoresis (CZE)

CZE offers high separation efficiency and is suitable for charged molecules like peptides.

  • Instrumentation: Capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm I.D., 30 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 200 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a low ionic strength buffer.

  • Quantification: A calibration curve is constructed by plotting peak area against the concentration of this compound standards.

UV-Vis Spectrophotometry

A simple and rapid method, but with lower specificity, suitable for pure samples.

  • Instrumentation: UV-Vis spectrophotometer.

  • Measurement Wavelengths:

    • 280 nm: The absorbance at this wavelength is primarily due to the tyrosine residue. This is a common method for quantifying proteins and peptides containing tyrosine or tryptophan.[2]

    • 205 nm: The absorbance at this wavelength is mainly due to the peptide bond. This method is more sensitive than measuring at 280 nm but is also more susceptible to interference from other components in the solution.[3]

  • Procedure:

    • Prepare a blank solution (the same solvent used to dissolve the sample).

    • Prepare a series of this compound standards of known concentrations.

    • Measure the absorbance of the standards and the unknown sample at the chosen wavelength.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

  • Sample Preparation: The sample should be free of any interfering substances that absorb at the measurement wavelength. Dissolve the sample in a suitable buffer (e.g., phosphate buffer or water).

  • Quantification: Use the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. The molar absorptivity of this compound at a specific wavelength needs to be determined experimentally or found in the literature.

References

A Comparative Guide to the Validation of Analytical Methods for H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the quantitative analysis of the dipeptide H-Ala-Tyr-OH: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Zone Electrophoresis (CZE). The information presented is collated from established methodologies for similar short peptides and amino acids, providing a robust framework for method selection and validation.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, LC-MS/MS, and CZE for the analysis of this compound. These values are derived from published data on similar analytes and represent expected performance under optimized conditions.

Validation ParameterHPLCLC-MS/MSCapillary Zone Electrophoresis (CZE)
Linearity (Range) 1 - 200 µg/mL0.1 - 1000 ng/mL5 - 500 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 ng/mL~3 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of this compound.

1. Sample Preparation:

  • Dissolve this compound standard and samples in the mobile phase A to a final concentration within the linear range of the assay.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tyrosine residue).

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at a minimum of five concentrations. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (low, medium, and high).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound.

1. Sample Preparation:

  • Perform a protein precipitation of the sample matrix (if necessary) using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge and collect the supernatant.

  • Dilute the supernatant with Mobile Phase A to a concentration within the calibration range.

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient, for example, from 2% to 50% Mobile Phase B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).

3. Validation Parameters:

  • Validation parameters are assessed similarly to the HPLC method, with a focus on matrix effects, which can be evaluated by comparing the response of the analyte in the matrix to the response in a neat solution.

Capillary Zone Electrophoresis (CZE)

This protocol is based on a published method for the analysis of β-Ala-Tyr, a close structural analog of this compound, and is expected to be directly applicable with minor modifications.[1]

1. Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE) to a suitable concentration.[1]

  • Filter the sample through a 0.22 µm filter.

2. CZE System and Conditions:

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.5.

  • Separation Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 200 nm.

3. Validation Parameters:

  • Validation would follow similar principles as for HPLC, including assessment of linearity, accuracy, precision, LOD, and LOQ.

Visualizations

The following diagrams illustrate the workflows for HPLC method validation and a comparative analysis of the different analytical methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Target Profile B Select HPLC Method Parameters (Column, Mobile Phase, etc.) A->B C Initial Method Optimization B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J Routine Analysis I->J K Stability Studies I->K

Caption: Workflow for HPLC method validation.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria Analyte This compound Analysis HPLC HPLC Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS CZE CZE Analyte->CZE Sensitivity Sensitivity HPLC->Sensitivity Good Specificity Specificity HPLC->Specificity Good Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Low Robustness Robustness HPLC->Robustness High LCMS->Sensitivity Excellent LCMS->Specificity Excellent LCMS->Speed Fast LCMS->Cost High LCMS->Robustness Moderate CZE->Sensitivity Moderate CZE->Specificity Good CZE->Speed Fast CZE->Cost Low CZE->Robustness Moderate

Caption: Comparative analysis of analytical methods.

References

The Scrambled Peptide: A Superior Negative Control to H-Ala-Tyr-OH in Peptide Studies

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to ensuring sequence-specificity in peptide assays through the use of appropriate negative controls.

In the realm of peptide research and drug development, demonstrating that the biological effect of a peptide is a direct result of its specific amino acid sequence is paramount. A well-designed experiment with appropriate controls is the foundation of valid and reproducible findings. While various molecules are sometimes employed as negative controls, this guide will compare the dipeptide H-Ala-Tyr-OH with the gold standard, the scrambled peptide, to illustrate the principles of selecting a truly inert and informative negative control.

The Pitfall of Using Bioactive Moieties in Negative Controls: The Case of this compound

This compound is a simple dipeptide that, on the surface, might seem like a plausible negative control due to its small size. However, its composition raises significant concerns for its use as a truly inert control. The presence of a tyrosine residue introduces a level of biological activity that can confound experimental results.

The phenolic hydroxyl group of tyrosine is known to be biologically active in various ways:

  • Participation in Signaling Pathways: Tyrosine residues are central to many signaling pathways, being substrates for phosphorylation by tyrosine kinases.[1] The presence of a tyrosine-containing peptide could lead to competitive inhibition or other off-target effects in cell-based assays.

  • Antioxidant Properties: The phenolic group can act as a hydrogen donor, giving tyrosine-containing peptides inherent antioxidant and radical-scavenging properties.[2]

  • Non-specific Interactions: The aromatic ring of tyrosine can engage in π-π stacking and hydrophobic interactions, potentially leading to non-specific binding to proteins or receptors.[3][4]

Due to these potential activities, any reduction in a measured biological response when using this compound as a control could be misinterpreted. It would be unclear if the lack of effect is due to the absence of the specific active sequence or due to a different, unintended biological effect of the control peptide itself.

Comparison of Negative Control Strategies

The ideal negative control should have a similar physicochemical profile to the active peptide (e.g., size, charge, hydrophobicity) but lack the specific sequence required for biological activity. This is to ensure that the observed effects are not due to non-specific properties of peptides in general. The scrambled peptide is designed to meet these criteria.[5]

Control TypeDescriptionAdvantagesDisadvantages
Scrambled Peptide Same amino acid composition and length as the active peptide, but in a randomized sequence.- Isolates the effect of the specific sequence.- Controls for charge, molecular weight, and general chemical properties.- Can be challenging to design a truly "inactive" sequence; some random sequences may coincidentally have off-target effects.
This compound A dipeptide containing Alanine and Tyrosine.- Simple and commercially available.- The tyrosine residue has known biological activities (e.g., antioxidant, potential for phosphorylation) that can interfere with assays.[1][2]- Does not match the amino acid composition or length of the active peptide.
Unrelated Peptide A peptide of similar length and charge but with a completely different amino acid sequence and from a different biological context.- Easy to source.- Useful for ruling out very general peptide-related artifacts.- Does not control for the specific amino acid composition of the active peptide. Differences in activity could be due to composition, not sequence.
Vehicle Control The buffer or solvent used to dissolve the peptide (e.g., PBS, DMSO).- Essential baseline control for any experiment.- Accounts for any effects of the delivery vehicle itself.- Does not control for any effects of adding a peptide molecule to the system.

Hypothetical Performance Data in a Cell-Based Assay

To illustrate the importance of the correct negative control, consider a hypothetical experiment measuring the activation of a downstream signaling molecule (e.g., phosphorylated protein X) in response to a specific bioactive peptide ("Active Peptide").

Treatment GroupConcentration (μM)% Activation of Protein X (relative to vehicle)Standard Deviation
Vehicle Control (PBS)N/A0%± 2.5%
Active Peptide (e.g., H-Phe-Leu-Pro-Ile-Gly-Arg-OH)10100%± 5.2%
Scrambled Peptide (e.g., H-Gly-Pro-Arg-Leu-Phe-Ile-OH)105%± 3.1%
This compound 1015%± 4.5%
Unrelated Peptide (e.g., H-Gly-Gly-Gly-Gly-Gly-Gly-OH)108%± 3.5%

In this hypothetical data, the scrambled peptide shows a response nearly identical to the vehicle control, strongly indicating that the activity of the "Active Peptide" is sequence-specific. This compound, however, shows a slight but noticeable activity, which could be due to its inherent properties, thus complicating the interpretation of the results.

Mandatory Visualizations

Signaling Pathway Diagram

Concept of Sequence-Specific Peptide Activity cluster_ligands Peptides cluster_cell Cell Membrane cluster_response Cellular Response Active_Peptide Active Peptide (Specific Sequence) Receptor Target Receptor Active_Peptide->Receptor Specific Binding Scrambled_Peptide Scrambled Peptide (Same Composition, Random Sequence) Scrambled_Peptide->Receptor No Specific Binding H_Ala_Tyr_OH This compound (Non-ideal Control) H_Ala_Tyr_OH->Receptor Potential Non-specific Interaction Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Effect Biological Effect Signaling_Cascade->Biological_Effect

Caption: Specific binding of an active peptide versus control peptides.

Experimental Workflow Diagram

Workflow for a Cell-Based Peptide Activity Assay Start 1. Cell Seeding (e.g., 96-well plate) Incubation1 2. Cell Culture (24h incubation) Start->Incubation1 Treatment 3. Peptide Treatment (Add Active Peptide, Scrambled Control, this compound, Vehicle) Incubation1->Treatment Incubation2 4. Incubation with Peptides (Specific time, e.g., 30 min) Treatment->Incubation2 Lysis 5. Cell Lysis (Extract proteins) Incubation2->Lysis Analysis 6. Downstream Analysis (e.g., Western Blot, ELISA for phosphorylated protein X) Lysis->Analysis Data 7. Data Quantification and Comparison Analysis->Data

References

A Comparative Analysis of H-Ala-Tyr-OH and Other Dipeptides in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Enhancing Cell Culture Performance

In the realm of biopharmaceutical production and cell-based research, the optimization of cell culture media is paramount for achieving robust cell growth, high productivity, and consistent results. Dipeptides have emerged as a critical component in modern media formulations, primarily to overcome the inherent instability and poor solubility of certain free amino acids. This guide provides a comparative analysis of H-Ala-Tyr-OH (Alanyl-Tyrosine) against other commonly used dipeptides, with a focus on their impact on cell viability, proliferation, and metabolic activity. The information presented herein is supported by experimental data from various studies, offering a valuable resource for selecting the appropriate dipeptides for specific cell culture needs.

The Critical Role of Dipeptides in Cell Culture Media

Free amino acids are the fundamental building blocks for protein synthesis and are essential for cell growth. However, key amino acids like L-glutamine and L-tyrosine present significant challenges in liquid media. L-glutamine is thermally labile, degrading into ammonia (B1221849), which is toxic to cells. L-tyrosine, an essential amino acid for cellular metabolism and protein synthesis, has very poor solubility at neutral pH.[1][2][3]

Dipeptide supplementation offers an elegant solution to these problems by:

  • Enhancing Stability: Dipeptides such as L-alanyl-L-glutamine are more stable in aqueous solutions than free L-glutamine, preventing the accumulation of ammonia.[2]

  • Improving Solubility: Tyrosine-containing dipeptides can increase the solubility of this critical amino acid by up to 250-fold compared to its free form, ensuring its availability to cells without the need for extreme pH adjustments.[1][4][5]

  • Improving Metabolic Profiles: The use of dipeptides has been shown to lead to more efficient cellular metabolism, often resulting in reduced lactate (B86563) and ammonium (B1175870) production.[4][5]

Comparative Performance of this compound and Other Dipeptides

This section compares this compound with other tyrosine-containing dipeptides (Glycyl-L-tyrosine, L-prolyl-L-tyrosine) and a widely used glutamine-containing dipeptide (L-alanyl-L-glutamine). The data is compiled from studies on Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry for producing recombinant proteins.

It is important to note that the data presented is collated from different studies. While all were conducted on CHO cells, direct quantitative comparisons should be interpreted with caution due to potential variations in cell lines and experimental conditions.

Quantitative Data Summary

The following tables summarize the key performance indicators of different dipeptides in CHO cell culture.

Table 1: Effect of Tyrosine-Containing Dipeptides on CHO Cell Growth

DipeptidePeak Viable Cell Density (VCD)Key Observations
This compound (AY) Reported to have positive effects on culture viability and product titer.[1][2] Characterized by a "fast" uptake rate.[6][7]Generally enhances cell culture performance.
Glycyl-L-tyrosine (GY) Maintained a high VCD, comparable to the control in some studies.[8]Minimal impact on cell growth, considered a reliable method for tyrosine delivery.
L-prolyl-L-tyrosine (PY) Significantly reduced VCD compared to control and other tyrosine dipeptides.[8]Despite lower cell growth, it was found to increase intracellular ATP availability.[8]
Control (Free L-tyrosine) Baseline for comparison.Limited by low solubility.

Table 2: Metabolic Impact of Dipeptide Supplementation in CHO Cells

DipeptideLactate ProductionAmmonia ProductionIntracellular ATP Levels
This compound (AY) Reported to decrease lactate secretion.Reported to decrease ammonium secretion.Not specifically reported, but fast uptake suggests efficient energy metabolism.
Glycyl-L-tyrosine (GY) Minimal impact on lactate production compared to control.[8]Not significantly different from control.[8]Similar to control.[8]
L-prolyl-L-tyrosine (PY) Higher glucose uptake but similar lactate secretion rate, suggesting more channeling of glycolytic carbon to mitochondria.[8]Not significantly different from control.[8]Significantly increased intracellular ATP pools.[8]
L-alanyl-L-glutamine (AQ) Generally leads to reduced ammonia accumulation compared to free glutamine.Significantly lower than free glutamine supplementation.Supports high energy demands for proliferation.

The Influence of Dipeptides on Cellular Signaling and Survival

Amino acid availability is a critical regulator of cell growth, proliferation, and survival, primarily through the mTOR (mammalian target of rapamycin) signaling pathway . This pathway senses nutrient levels and, when activated, promotes protein synthesis and cell proliferation while inhibiting autophagy, a cellular self-degradation process.

Tyrosine starvation has been shown to inhibit the mTOR pathway, leading to autophagic cell death in CHO cells.[5][6] Conversely, a sufficient supply of tyrosine, which can be efficiently delivered via dipeptides, helps to maintain mTOR activity, suppress endoplasmic reticulum (ER) stress, and inhibit apoptosis.[6]

The diagram below illustrates the central role of amino acid availability in regulating the mTOR pathway and subsequent cellular processes.

mTOR_Pathway Dipeptides Dipeptides (e.g., this compound) AminoAcids Intracellular Amino Acids (e.g., Tyrosine) Dipeptides->AminoAcids Uptake & Hydrolysis mTORC1 mTORC1 (Active) AminoAcids->mTORC1 Activates ProteinSynthesis Protein Synthesis (Cell Growth & Proliferation) mTORC1->ProteinSynthesis Promotes Autophagy Autophagy (Cell Death) mTORC1->Autophagy Inhibits CellSurvival Cell Survival ProteinSynthesis->CellSurvival Apoptosis Apoptosis Autophagy->Apoptosis

Figure 1. Amino acid signaling to the mTOR pathway.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed protocols for key experiments.

Protocol 1: Evaluation of Dipeptide Effects on Cell Growth and Viability

This protocol outlines a batch culture experiment to assess the impact of different dipeptides on the growth and viability of a suspension CHO cell line.

Cell_Growth_Workflow start Start seed Seed CHO cells in shake flasks start->seed add_dipeptides Add dipeptide stock solutions to final concentrations seed->add_dipeptides incubate Incubate at 37°C with orbital shaking add_dipeptides->incubate sample Collect samples daily for 7-10 days incubate->sample count Determine Viable Cell Density (VCD) and viability sample->count analyze Plot VCD and viability vs. time. Calculate specific growth rate. count->analyze end End analyze->end

Figure 2. Experimental workflow for cell growth analysis.

Objective: To compare the effects of this compound, H-Gly-Tyr-OH, H-Pro-Tyr-OH, and H-Ala-Gln-OH on CHO cell proliferation and viability.

Materials:

  • Suspension-adapted CHO cell line (e.g., CHO-K1).

  • Chemically defined, serum-free CHO cell culture medium.

  • Sterile stock solutions (100 mM) of each dipeptide.

  • Shake flasks.

  • Automated cell counter or hemocytometer with trypan blue.

  • Humidified incubator (37°C, 5-8% CO2).

Procedure:

  • Cell Seeding: Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL into shake flasks containing the appropriate volume of culture medium.

  • Dipeptide Supplementation: Add the dipeptide stock solutions to the respective flasks to achieve the desired final concentration (e.g., 4 mM). Include a control flask with no dipeptide supplementation.

  • Incubation: Place the flasks in an incubator at 37°C on an orbital shaker (e.g., 120 rpm).

  • Sampling: Aseptically collect a sample from each flask daily for 7 to 10 days.

  • Cell Counting: Determine the viable cell density (VCD) and cell viability for each sample using an automated cell counter or a hemocytometer with trypan blue exclusion staining.

  • Data Analysis: Plot VCD and viability over time for each condition. Calculate the specific growth rate (μ) during the exponential growth phase.

Protocol 2: Assessment of Apoptosis by Annexin V Staining

This protocol uses flow cytometry to quantify the percentage of apoptotic cells following dipeptide treatment.

Objective: To determine if dipeptide supplementation influences the rate of apoptosis in CHO cells.

Materials:

  • CHO cells cultured with different dipeptides as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: At a predetermined time point (e.g., day 5), harvest approximately 1 x 10^6 cells from each culture condition by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) based on the Annexin V and PI signals. Compare the apoptosis rates between the different dipeptide-supplemented cultures and the control.

Conclusion

The selection of dipeptides for cell culture media supplementation can have a significant impact on process performance. This compound stands out as a promising candidate for enhancing cell culture performance due to its reported positive effects on viability and productivity, coupled with a fast uptake rate. However, the ideal dipeptide choice may be context-dependent. For instance, while L-prolyl-L-tyrosine may not support the highest cell densities, its ability to boost intracellular ATP could be beneficial in specific applications where cellular energy is a limiting factor.

This guide provides a framework for understanding and comparing the effects of this compound and other dipeptides. Researchers are encouraged to use the provided protocols to conduct their own studies to determine the optimal dipeptide supplementation strategy for their specific cell line and process objectives. By making informed decisions on media components, the scientific and biopharmaceutical communities can continue to advance the efficiency and robustness of cell culture technologies.

References

Cross-Validation of NMR and Mass Spectrometry Data for H-Ala-Tyr-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the dipeptide H-Ala-Tyr-OH. By presenting objective experimental data and detailed methodologies, this document serves as a valuable resource for the structural elucidation and analytical cross-validation of peptides.

Data Presentation: A Comparative Overview

The structural integrity of this compound can be rigorously confirmed by integrating the complementary data obtained from NMR and Mass Spectrometry. While NMR provides detailed insights into the covalent structure and spatial arrangement of atoms, Mass Spectrometry offers precise mass determination and fragmentation patterns that corroborate the peptide's sequence.

Predicted and Representative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the known chemical shifts of the constituent amino acids, L-alanine and L-tyrosine, and are presented for a standard aqueous solvent (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ala-CαH~4.1 - 4.3Quartet~7.2
Ala-CβH₃~1.4 - 1.5Doublet~7.2
Tyr-CαH~4.5 - 4.7Doublet of Doublets~8.0, 6.0
Tyr-CβH₂~2.9 - 3.1Multiplet
Tyr-Aromatic H~7.1 - 7.2Doublet~8.5
Tyr-Aromatic H~6.8 - 6.9Doublet~8.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonChemical Shift (ppm)
Ala-Cα~52 - 54
Ala-Cβ~18 - 20
Ala-C=O~175 - 177
Tyr-Cα~57 - 59
Tyr-Cβ~38 - 40
Tyr-Aromatic C (C-OH)~156 - 158
Tyr-Aromatic C~131 - 133
Tyr-Aromatic C~116 - 118
Tyr-Aromatic C (C-Cβ)~128 - 130
Tyr-C=O~173 - 175
Mass Spectrometry Data

Mass spectrometry provides the exact mass of the dipeptide and its fragmentation pattern, which is crucial for sequence confirmation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺253.1183253.1185
[M+Na]⁺275.1002275.1004
[M+K]⁺291.0742291.0743

Table 4: Expected MS/MS Fragmentation of [M+H]⁺ for this compound

Ion TypeFragmentCalculated m/z
b₁Ala72.0444
y₁Tyr182.0812
Immonium (Tyr)136.0757

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline the protocols for NMR and Mass Spectrometry analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire a 1D proton spectrum with water suppression.

    • For ¹³C NMR, acquire a 1D proton-decoupled carbon spectrum.

    • To aid in structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal standard.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µM for analysis.

  • Data Acquisition (LC-MS/MS):

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS spectra to identify the precursor ion ([M+H]⁺).

    • Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation spectra.

  • Data Analysis:

    • Analyze the acquired data using the instrument's software.

    • Determine the accurate mass of the precursor ion and compare it to the calculated mass.

    • Identify the fragment ions (b- and y-ions) in the MS/MS spectrum to confirm the amino acid sequence.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow for NMR and Mass Spectrometry data.

cross_validation_workflow Cross-Validation Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_validation Data Cross-Validation Sample This compound Sample NMR_Acq 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC) Sample->NMR_Acq Dissolve in D₂O MS_Acq LC-MS/MS Acquisition (Full Scan & Fragmentation) Sample->MS_Acq Dissolve and Dilute NMR_Data NMR Spectral Data (Chemical Shifts, Couplings, Integrals) NMR_Acq->NMR_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Proton & Carbon Environment MS_Data Mass Spectral Data (Accurate Mass, b/y ions) MS_Acq->MS_Data MS_Data->Structure_Elucidation Molecular Weight & Sequence Confirmation Structure Confirmed Structure_Elucidation->Confirmation Consistent Data

Caption: Workflow for the cross-validation of NMR and Mass Spec data.

signaling_pathway Logical Relationship of Analytical Data cluster_nmr_evidence NMR Evidence cluster_ms_evidence Mass Spec Evidence cluster_conclusion Conclusion Proton_NMR ¹H NMR: - Number of Signals - Integration - Multiplicity Final_Structure This compound Structure Proton_NMR->Final_Structure Confirms proton framework Carbon_NMR ¹³C NMR: - Number of Signals - Chemical Shifts Carbon_NMR->Final_Structure Confirms carbon backbone TwoD_NMR 2D NMR: - H-H Couplings (COSY) - C-H Connectivity (HSQC) TwoD_NMR->Final_Structure Confirms connectivity Accurate_Mass Accurate Mass: - Confirms Molecular Formula (C₁₂H₁₆N₂O₄) Accurate_Mass->Final_Structure Confirms elemental composition Fragmentation MS/MS Fragmentation: - b₁ ion (Ala) - y₁ ion (Tyr) - Confirms Sequence Fragmentation->Final_Structure Confirms amino acid sequence

Caption: Logical flow from analytical evidence to structural confirmation.

H-Ala-Tyr-OH vs. Free Tyrosine: A Comparative Analysis of Uptake and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the absorption kinetics of active pharmaceutical ingredients and their precursors is paramount. This guide provides an objective comparison of the bioavailability and uptake mechanisms of the dipeptide H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine) versus free L-Tyrosine, supported by experimental data and detailed methodologies.

The strategic use of dipeptides as a delivery mechanism for amino acids is a well-established method to enhance solubility and stability. L-Tyrosine, an essential amino acid, exhibits poor solubility in aqueous solutions, complicating its administration in parenteral nutrition and other formulations. The dipeptide this compound was developed to overcome this limitation, offering significantly improved solubility while serving as a bioavailable source of L-Tyrosine. This comparison delves into the distinct transport mechanisms that govern their entry into systemic circulation and subsequent bioavailability.

Comparative Bioavailability: In Vivo Studies

Post-infusion studies in human subjects and animal models consistently demonstrate that this compound is not only a safe and well-tolerated source of L-Tyrosine but is also rapidly and completely hydrolyzed into its constituent amino acids, Alanine (B10760859) and Tyrosine, by peptidases in the plasma and various tissues.

A key study examining the pharmacokinetics in healthy male volunteers after a 30-minute infusion of L-alanyl-L-tyrosine (4.7 g) revealed rapid clearance of the dipeptide from the plasma, with a half-life of approximately 3.8 minutes. Concurrently, plasma concentrations of both L-alanine and L-tyrosine increased significantly, indicating efficient hydrolysis of the dipeptide and release of the free amino acids. The bioavailability of tyrosine from the dipeptide was found to be 100%, with the released tyrosine being fully available to the body's metabolic pathways, including protein synthesis.

ParameterThis compound InfusionFree Tyrosine (Equivalent Dose)Reference
Plasma Half-life (Dipeptide) ~3.8 minutesNot Applicable
Tyrosine Bioavailability 100%100% (by definition, intravenous)
Maximum Plasma Concentration (Cmax) of Tyrosine Significantly increased post-infusionSignificantly increased post-infusion
Time to Maximum Concentration (Tmax) of Tyrosine Coincides with end of infusionCoincides with end of infusion

Cellular Uptake Mechanisms: A Tale of Two Transporters

The fundamental difference in the absorption of this compound and free tyrosine lies in their transport mechanisms across cellular membranes, particularly in the intestine and kidneys. Free amino acids are transported by a variety of specific amino acid transporters, while di- and tripeptides are primarily absorbed by the peptide transporter 1 (PepT1).

PepT1 is a high-capacity, low-affinity transporter that utilizes a proton gradient to move a broad range of di- and tripeptides from the intestinal lumen into the enterocytes. This transport system is highly efficient and is a key reason why dipeptide forms of amino acids can exhibit superior absorption kinetics compared to their free counterparts, especially at high concentrations where amino acid transporters may become saturated.

Once inside the enterocyte, dipeptides like this compound are typically hydrolyzed by intracellular peptidases into free amino acids, which then enter the bloodstream.

Transport_Mechanisms cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ala-Tyr This compound PepT1 PepT1 Transporter Ala-Tyr->PepT1:f0 H+ symport Tyr Free Tyrosine AAT Amino Acid Transporter (e.g., LAT1) Tyr->AAT:f0 Transport Hydrolysis Cytosolic Peptidases PepT1->Hydrolysis This compound Tyr_pool Tyrosine AAT->Tyr_pool Tyrosine Ala_pool Alanine Hydrolysis->Ala_pool Hydrolysis->Tyr_pool Blood_Ala Alanine Ala_pool->Blood_Ala Basolateral Transport Blood_Tyr Tyrosine Tyr_pool->Blood_Tyr Basolateral Transport

Caption: Cellular uptake pathways for this compound and free tyrosine.

Experimental Protocols

In Vivo Bioavailability Study (Human Volunteers)

A representative experimental design to assess the bioavailability of tyrosine from this compound is as follows:

  • Subjects: Healthy human volunteers (e.g., 8-10 males) are recruited after obtaining informed consent. Subjects typically undergo a physical examination and baseline blood tests to ensure they meet the inclusion criteria.

  • Protocol: The study follows a crossover design. On separate occasions, subjects receive an intravenous infusion of either this compound or an equimolar dose of free L-Tyrosine over a fixed period (e.g., 30 minutes).

  • Blood Sampling: Venous blood samples are collected at predetermined time points: before the infusion, at regular intervals during the infusion (e.g., 10, 20, 30 minutes), and frequently after the infusion (e.g., 5, 10, 20, 30, 60, 90, 120, 180, 240 minutes).

  • Sample Processing: Blood samples are immediately centrifuged to separate the plasma. The plasma is then deproteinized, typically using sulfosalicylic acid, and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of this compound, tyrosine, and alanine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or an amino acid analyzer.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the elimination half-life, area under the curve (AUC), and total plasma clearance for the dipeptide and the amino acids.

Experimental_Workflow cluster_protocol In Vivo Bioavailability Protocol A Subject Recruitment (Healthy Volunteers) B Crossover Design: 1. This compound Infusion 2. Free Tyrosine Infusion A->B C Timed Venous Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Sample Deproteinization & Storage (-80°C) D->E F HPLC or Amino Acid Analyzer Quantification E->F G Pharmacokinetic Analysis (AUC, Half-life, etc.) F->G H Comparative Data Evaluation G->H

Caption: Workflow for a typical in vivo bioavailability study.

Conclusion

The use of this compound as a source of tyrosine offers significant advantages in solubility and formulation stability over free L-Tyrosine. Experimental data confirms that the dipeptide is rapidly and efficiently hydrolyzed in the body, resulting in 100% bioavailability of the constituent tyrosine. The distinct uptake mechanism, leveraging the high-capacity PepT1 transporter for the dipeptide versus amino acid-specific transporters for free tyrosine, provides a robust pathway for cellular absorption. For researchers and drug development professionals, this compound represents a highly effective and bioavailable alternative for delivering tyrosine, particularly in applications where the poor solubility of the free amino acid is a limiting factor.

A Comparative Guide to the Efficacy of H-Ala-Tyr-OH and Other Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tyrosine derivative is critical for applications ranging from cell culture media optimization to parenteral nutrition and nootropic formulations. L-Tyrosine, an essential amino acid, is a precursor to several key neurotransmitters and hormones; however, its low solubility often necessitates the use of more soluble derivatives. This guide provides an objective comparison of the efficacy of H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine) against other common tyrosine derivatives, supported by experimental data.

Overview of Tyrosine Derivatives

Tyrosine derivatives are primarily utilized to enhance the solubility and bioavailability of L-tyrosine. The most common derivatives include dipeptides, such as this compound, Glycyl-L-Tyrosine (Gly-Tyr), and L-Prolyl-L-Tyrosine (Pro-Tyr), and N-acetylated forms like N-Acetyl-L-Tyrosine (NALT). The efficacy of these derivatives is determined by their ability to be absorbed and subsequently hydrolyzed to release free L-tyrosine, which can then participate in metabolic pathways.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the performance of different tyrosine derivatives.

Table 1: Comparison of Tyrosine Dipeptide Uptake and Metabolic Impact in CHO Cells

DipeptideTotal Tyrosine Uptake Rate (pmol cell⁻¹ d⁻¹) at 48hIntracellular Tyrosine Retention (pmol cell⁻¹ d⁻¹) at 48hRelative ATP Formation
Glycyl-L-Tyrosine (Gly-Tyr) ~1.0~0.5Minimal difference from reference
L-Tyrosyl-L-Valine (Tyr-Val) ~0.8~0.4Minimal difference from reference
L-Prolyl-L-Tyrosine (Pro-Tyr) ~2.0 ~1.5 ~4 times higher than reference [1][2]

Data adapted from a study on Chinese Hamster Ovary (CHO) cells.[1][2]

Table 2: Bioavailability and Utilization of Tyrosine Derivatives in Animal and Human Studies

DerivativeAdministration RouteOrganismKey Findings
This compound IntravenousRatRapidly utilized with no peptide accumulation in plasma; increased plasma tyrosine levels at higher doses.[3]
This compound IntravenousHumanRapidly cleared from plasma (half-life ~3.8 min) and quantitatively hydrolyzed to constituent amino acids.[4]
Glycyl-L-Tyrosine (Gly-Tyr) IntravenousHumanRapidly cleared from plasma (half-life ~3.4 min) and quantitatively hydrolyzed.[4]
Glycyl-L-Tyrosine (Gly-Tyr) Parenteral NutritionRatEfficiently utilized with low urinary excretion (0.5% of infused amount).[5]
N-Acetyl-L-Tyrosine (NALT) Parenteral NutritionRatEfficiently utilized, but with higher urinary excretion (11% of infused amount) compared to Gly-Tyr.[5]
N-Acetyl-L-Tyrosine (NALT) IntravenousHumanStudies suggest it is less effective than L-Tyrosine at increasing plasma tyrosine levels.[6] A significant portion may be excreted unchanged.[6]
L-Tyrosine OralHumanIncreases plasma tyrosine levels by 130-276% at a dose of 100mg/kg.[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for tyrosine derivatives is to serve as a prodrug for L-tyrosine. Once liberated, L-tyrosine is a critical precursor in the catecholamine synthesis pathway, which produces dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for numerous physiological and cognitive functions.[7][8][[“]]

Catecholamine_Synthesis_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Tyrosine->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Catecholamine Synthesis Pathway from L-Tyrosine.

Experimental Protocols

A standardized method for evaluating the efficacy of different tyrosine derivatives is crucial for comparative analysis. Below is a representative protocol for assessing the bioavailability of tyrosine derivatives in a rodent model.

Protocol: Assessment of Plasma Tyrosine Levels Following Administration of Tyrosine Derivatives

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g) are used.

  • Animals are fasted overnight with free access to water.

2. Test Compounds and Administration:

  • Tyrosine derivatives (this compound, Gly-Tyr, NALT, etc.) and a control (L-Tyrosine) are dissolved in a suitable vehicle (e.g., sterile saline).

  • Compounds are administered via intravenous (IV) or oral gavage at equimolar doses.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at baseline (pre-dose) and at various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes).

  • Blood is collected into heparinized tubes and centrifuged to separate plasma.

4. Sample Preparation and Analysis:

  • Plasma proteins are precipitated using an acid (e.g., 6% perchloric acid).[10]

  • The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection to quantify tyrosine concentrations.[10][11]

5. Data Analysis:

  • Plasma tyrosine concentration-time curves are generated.

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) are calculated to determine bioavailability.

Experimental_Workflow A Animal Acclimation & Fasting C Compound Administration (IV or Oral) A->C B Preparation of Tyrosine Derivatives B->C D Serial Blood Sampling (Pre- and Post-Dose) C->D E Plasma Separation (Centrifugation) D->E F Protein Precipitation E->F G HPLC Analysis of Tyrosine Levels F->G H Pharmacokinetic Data Analysis (AUC, Cmax) G->H

Workflow for Bioavailability Assessment.

Conclusion

The choice of a tyrosine derivative depends heavily on the specific application. For cell culture, where metabolic efficiency is key, L-Prolyl-L-Tyrosine has shown superior performance in increasing ATP availability.[1][2] For parenteral nutrition, both this compound and Gly-Tyr are rapidly and efficiently hydrolyzed, making them excellent choices for delivering tyrosine intravenously.[4] In the context of oral supplementation for cognitive enhancement, the effectiveness of NALT is questionable, with studies indicating that a significant portion is excreted unchanged and it is less effective than L-Tyrosine at raising plasma tyrosine levels.[6] this compound, with its demonstrated rapid utilization in vivo, presents a promising alternative, though more direct comparative studies in this application are warranted. Researchers and developers should carefully consider the available data on uptake, metabolic impact, and bioavailability when selecting a tyrosine derivative for their specific needs.

References

A Researcher's Guide to Benchmarking H-Ala-Tyr-OH Purity Across Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of peptides such as H-Ala-Tyr-OH is a critical factor that can significantly impact experimental outcomes, from biochemical assays to clinical studies.[1][2] Minor impurities can alter biological activity and compromise the reliability and reproducibility of results.[1][2] This guide provides a comprehensive framework for objectively comparing the purity of this compound obtained from different suppliers, complete with detailed experimental protocols and data presentation templates.

While many suppliers state a purity level for their products, these are often based on in-house quality control methods.[1] Independent verification is crucial for rigorous scientific research. The primary method for assessing peptide purity is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[3][4]

Comparative Purity Analysis Data

To effectively compare suppliers, researchers should generate their own data following a standardized protocol. The following table is a template for summarizing the quantitative purity data obtained from analyzing this compound samples from various suppliers.

Supplier Lot Number Stated Purity (%) Measured Purity by HPLC (%) Major Impurity Peaks (Retention Time) Identity Confirmation (Mass Spectrometry)
Supplier A
Supplier B
Supplier C
Add more suppliers as needed

Experimental Protocols

A detailed and consistent methodology is essential for an unbiased comparison.

Sample Preparation

Consistent sample handling is key to preventing degradation and ensuring accurate results.

  • Reconstitution : Allow the lyophilized peptide powders from each supplier to equilibrate to room temperature before opening the vials to prevent condensation.

  • Solvent Selection : Prepare a stock solution of each this compound sample. A common solvent is ultrapure water or a dilute aqueous solution of 0.1% trifluoroacetic acid (TFA).[2] If solubility is an issue, a minimal amount of an organic solvent like acetonitrile (B52724) or DMSO can be used, but water is preferable.[5]

  • Concentration : Prepare a stock solution of a precise concentration, for example, 1 mg/mL. Use an analytical balance for accurate weighing.

  • Working Solution : From the stock solution, prepare a working solution for HPLC analysis, typically in the range of 0.2 to 1.0 mg/mL, diluted with the initial mobile phase solvent.[6]

  • Filtration : Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter that could interfere with the HPLC system.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the standard for analyzing peptide purity.[3][7]

  • Instrumentation : A standard HPLC system equipped with a UV detector is required.

  • Column : A C18 reverse-phase column is typically used for peptides.[2][7] Common dimensions are 4.6 mm x 250 mm with a 5 µm particle size.[7]

  • Mobile Phase :

    • Mobile Phase A : 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

    • Mobile Phase B : 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution : A gradient of increasing organic solvent (Mobile Phase B) is used to elute the peptide and separate it from impurities. A typical gradient might be:

    • 5-60% Mobile Phase B over 20-30 minutes.[2]

  • Flow Rate : A standard flow rate for an analytical column is 1.0 mL/min.

  • Detection : Monitor the column effluent using a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs strongly.[2][7] A second wavelength of 280 nm can also be used to specifically detect the tyrosine residue.[8]

  • Data Analysis : The purity of the peptide is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram, expressed as a percentage.[2][9]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS) for Identity Confirmation

To confirm that the major peak is indeed this compound, the HPLC system can be coupled to a mass spectrometer (LC-MS), or fractions can be collected for separate MS analysis.[4]

  • Technique : Electrospray Ionization (ESI) is a common ionization method for peptides.

  • Expected Mass : The theoretical monoisotopic mass of this compound (C12H16N2O4) is approximately 252.11 Da. The observed mass should correspond to this value ([M+H]+ ≈ 253.12 Da).

Visualizing the Workflow

To clarify the experimental process, the following diagrams illustrate the logical flow of the benchmarking procedure.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation p1 Receive this compound from Suppliers A, B, C p2 Equilibrate to Room Temp p1->p2 p3 Weigh & Reconstitute (e.g., 1 mg/mL in 0.1% TFA/H2O) p2->p3 p4 Filter Sample (0.22 µm) p3->p4 a1 Inject into RP-HPLC System p4->a1 a2 Separate on C18 Column (Acetonitrile/Water Gradient) a1->a2 a3 UV Detection (220 nm) a2->a3 a4 Mass Spectrometry (Identity Confirmation) a2->a4 d1 Integrate Peak Areas a3->d1 d3 Compare Mass to Theoretical Value a4->d3 d2 Calculate % Purity d1->d2 d4 Summarize in Table d2->d4 d3->d4

Caption: Experimental workflow for comparing this compound purity.

This structured approach ensures that any observed differences in purity are attributable to the suppliers' manufacturing and purification processes rather than analytical variability. By generating independent, comparative data, researchers can make informed decisions when selecting reagents, ultimately enhancing the quality and integrity of their scientific work.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the dipeptide Alanine-Tyrosine (Ala-Tyr) and its related analogues. The structure-activity relationship (SAR) is explored through quantitative data on their Angiotensin-Converting Enzyme (ACE) inhibitory and antioxidant properties. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Dipeptides, particularly those containing hydrophobic or aromatic amino acid residues, have been identified as potent ACE inhibitors. The C-terminal residue, in particular, has a significant influence on the inhibitory activity.

Comparative ACE Inhibitory Activity of Dipeptides

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ala-Tyr and related dipeptides against ACE. Lower IC50 values indicate higher potency.

Dipeptide SequenceN-terminal Amino AcidC-terminal Amino AcidIC50 (µM)Reference
Ala-Tyr (AY) AlanineTyrosine 147.1 [1]
Ile-Tyr (IY) IsoleucineTyrosine 2.69 [1]
Leu-Tyr (LY) LeucineTyrosine 5.06 [1]
Val-Tyr (VY) ValineTyrosine 9.2 This is a commonly cited potent ACE inhibitory dipeptide.
Phe-Tyr (FY) PhenylalanineTyrosine -Data not available in the searched literature.
Gly-Tyr (GY) GlycineTyrosine -Data not available in the searched literature.
Tyr-Ala (YA) Tyrosine Alanine-Data not available in the searched literature.
Tyr-Phe (YF) Tyrosine Phenylalanine-Data not available in the searched literature.
Tyr-Gly (YG) Tyrosine Glycine-Data not available in the searched literature.

Key Observations:

  • Dipeptides with a C-terminal tyrosine residue generally exhibit ACE inhibitory activity.

  • The nature of the N-terminal amino acid significantly impacts the potency. Dipeptides with bulky, hydrophobic N-terminal residues like Isoleucine (Ile), Leucine (Leu), and Valine (Val) show significantly lower IC50 values (higher potency) compared to Ala-Tyr.

Experimental Protocol: ACE Inhibition Assay

This protocol is based on the spectrophotometric method using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • Dipeptide inhibitors (e.g., Ala-Tyr)

  • Borate (B1201080) buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Dissolve ACE in borate buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

  • Assay Reaction:

    • In a microcentrifuge tube, mix 50 µL of the dipeptide inhibitor solution (at various concentrations) with 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate under a stream of nitrogen gas or in a vacuum concentrator.

    • Dissolve the dried hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • A control reaction is performed without the inhibitor.

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity

Dipeptides containing aromatic amino acids, such as tyrosine and tryptophan, are known to possess significant antioxidant properties. They can act as radical scavengers, donating a hydrogen atom from their phenolic or indole (B1671886) groups to neutralize free radicals. The position of the aromatic amino acid within the dipeptide sequence is a critical determinant of its antioxidant capacity.

Comparative Antioxidant Activity of Dipeptides

The antioxidant activity of dipeptides can be evaluated using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) and the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical. The results are often expressed as Trolox equivalents (TE), a measure of the antioxidant strength relative to Trolox, a water-soluble vitamin E analog.

Dipeptide SequenceN-terminal Amino AcidC-terminal Amino AcidORAC Value (µmol TE/µmol)ABTS (TEAC) Value (µmol TE/µmol)Reference
Ala-Tyr (AY) AlanineTyrosine 1.351.12[2]
Tyr-Ala (YA) Tyrosine Alanine4.97 1.71 [2]
Phe-Tyr (FY) PhenylalanineTyrosine 1.291.15[2]
Tyr-Phe (YF) Tyrosine Phenylalanine4.83 1.68 [2]
Gly-Tyr (GY) GlycineTyrosine 1.421.18[2]
Tyr-Gly (YG) Tyrosine Glycine4.91 1.65 [2]

Key Observations:

  • Dipeptides with an N-terminal tyrosine (Tyr-X) consistently exhibit significantly higher antioxidant activity in both ORAC and ABTS assays compared to their counterparts with a C-terminal tyrosine (X-Tyr).[2]

  • This suggests that the phenolic hydroxyl group of the N-terminal tyrosine is more accessible for radical scavenging.

  • The nature of the C-terminal amino acid in Tyr-X dipeptides has a smaller, but still noticeable, influence on the antioxidant capacity.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (10 µM) in phosphate buffer.

    • Prepare a fresh solution of AAPH (240 mM) in phosphate buffer before use.

    • Prepare a series of Trolox standards (6.25 to 100 µM) in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 150 µL of the fluorescein working solution (diluted from stock to 10 nM) to each well.

    • Add 25 µL of the dipeptide sample, Trolox standard, or phosphate buffer (for blank) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the dipeptide samples from the standard curve and express it as µmol of Trolox equivalents per µmol of peptide.

This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Trolox

  • Phosphate-buffered saline (PBS, pH 7.4)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Assay Reaction:

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the dipeptide sample or Trolox standard (at various concentrations) to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Measurement:

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of the ABTS•+ radical for each sample and standard.

    • Plot the percentage of inhibition against the concentration for both the samples and Trolox.

    • The TEAC value is calculated as the ratio of the slope of the dose-response curve for the sample to the slope of the dose-response curve for Trolox.

Signaling Pathway Involvement: The PI3K/Akt Pathway

Recent studies have indicated that some bioactive dipeptides, such as Tyr-Ala, may exert their beneficial effects by modulating intracellular signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, growth, and metabolism. The antioxidant properties of Tyr-Ala may help in mitigating oxidative stress, which is known to dysregulate this pathway.

The following diagram illustrates a potential mechanism by which a bioactive dipeptide like Tyr-Ala could influence the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_active Akt (active) Akt->Akt_active Downstream_Targets Downstream Targets (Cell Survival, Growth, Metabolism) Akt_active->Downstream_Targets Phosphorylates Bioactive_Dipeptide Tyr-Ala ROS Reactive Oxygen Species (ROS) Bioactive_Dipeptide->ROS Scavenges Oxidative_Stress Oxidative Stress Oxidative_Stress->PI3K Inhibits Oxidative_Stress->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the potential influence of Tyr-Ala.

Pathway Description:

  • Activation: The pathway is typically initiated by the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface.

  • PI3K Activation: This binding leads to the recruitment and activation of PI3K.

  • PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane allows PDK1 to phosphorylate and activate Akt.

  • Downstream Effects: Activated Akt then phosphorylates a variety of downstream target proteins, leading to cellular responses such as cell survival, growth, and proliferation.

  • Role of Tyr-Ala: Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can impair the PI3K/Akt signaling pathway. Bioactive dipeptides with antioxidant properties, such as Tyr-Ala, can scavenge ROS, thereby mitigating oxidative stress.[3] This protective effect may help to maintain the normal function of the PI3K/Akt pathway, contributing to its reported beneficial effects on cellular health.[3]

Conclusion

The structure-activity relationship of Ala-Tyr and its related dipeptides is significantly influenced by the nature and position of the amino acid residues. For ACE inhibition, a C-terminal tyrosine combined with a bulky, hydrophobic N-terminal residue enhances potency. Conversely, for antioxidant activity, an N-terminal tyrosine is crucial for potent radical scavenging. The ability of these dipeptides to modulate key signaling pathways like PI3K/Akt further highlights their potential as lead compounds in the development of novel therapeutic agents for cardiovascular and metabolic diseases. The provided experimental data and protocols offer a solid foundation for researchers to further explore and optimize the therapeutic potential of these and other bioactive peptides.

References

A Comparative Analysis of H-Ala-Tyr-OH and Its Ester Derivatives for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptide H-Ala-Tyr-OH and its methyl and ethyl ester derivatives. By leveraging experimental data and established protocols, this analysis aims to inform the selection and design of dipeptide-based therapeutics with improved physicochemical and pharmacokinetic properties.

The strategic modification of bioactive peptides is a cornerstone of modern drug development. Esterification of the C-terminal carboxyl group of peptides like this compound represents a common prodrug strategy to enhance crucial properties such as solubility, stability, and membrane permeability, ultimately leading to improved bioavailability. This guide delves into a comparative analysis of this compound and its corresponding methyl and ethyl esters, providing a framework for their evaluation.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The conversion of the free carboxylic acid of this compound to its methyl or ethyl ester derivative is anticipated to significantly alter its physicochemical characteristics. While direct comparative experimental data for this specific dipeptide and its esters is limited in publicly available literature, we can infer expected trends based on established principles of medicinal chemistry and available data for similar compounds. The following table summarizes these expected differences and includes available quantitative data for the parent dipeptide.

PropertyThis compoundH-Ala-Tyr-OMe (Methyl Ester)H-Ala-Tyr-OEt (Ethyl Ester)Rationale for Expected Difference
Molecular Weight ( g/mol ) 252.27266.30280.32Addition of methyl and ethyl groups, respectively.
Aqueous Solubility 2.5 mg/mL (in water, requires sonication)[1]Data not available (Expected to be higher)Data not available (Expected to be higher)Esterification can disrupt the zwitterionic nature and reduce intermolecular hydrogen bonding that can limit solubility of the parent peptide.
LogP (Octanol/Water) Data not available (Expected to be low)Data not available (Expected to be higher)Data not available (Expected to be higher)The addition of the ester group increases the lipophilicity of the molecule.
Chemical Stability Stable under standard conditions.Data not available (Susceptible to hydrolysis)Data not available (Susceptible to hydrolysis)Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis, as well as enzymatic cleavage.
Plasma Stability Data not available (Expected to be relatively stable)Data not available (Expected to be rapidly hydrolyzed)Data not available (Expected to be rapidly hydrolyzed)Plasma esterases will likely rapidly hydrolyze the ester bond to release the active this compound.
Intestinal Permeability (Caco-2) Data not available (Expected to be low)Data not available (Expected to be higher)Data not available (Expected to be higher)Increased lipophilicity of the ester derivatives is expected to enhance passive diffusion across the intestinal epithelium.

Signaling Pathways and Biological Activity

Upon administration, the ester derivatives of this compound are designed to act as prodrugs, undergoing enzymatic hydrolysis in the body to release the parent dipeptide, this compound. Therefore, the primary biological activity and the downstream signaling pathways modulated are expected to be those of this compound itself.

This compound, upon absorption and potential further breakdown into its constituent amino acids, L-alanine and L-tyrosine, would contribute to the cellular pools of these amino acids. L-tyrosine is a crucial precursor for the biosynthesis of several key neurotransmitters and hormones.

The metabolic fate of tyrosine is multifaceted and central to various physiological processes. The diagram below illustrates the major metabolic pathways of tyrosine.

Tyrosine_Metabolism cluster_catecholamines Catecholamine Synthesis cluster_degradation Catabolic Pathway Tyr L-Tyrosine L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Melanin Melanin Tyr->Melanin Tyrosinase p_HPP p-Hydroxyphenylpyruvate Tyr->p_HPP Tyrosine Aminotransferase Thyroid_Hormones Thyroid Hormones (T3, T4) Tyr->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_HPP->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle SPPS_Workflow Start Start: Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling: Fmoc-Ala-OH, HBTU, DIPEA in DMF Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Final Fmoc Deprotection (20% Piperidine in DMF) Washing2->Deprotection2 Washing3 Washing (DMF, DCM) Deprotection2->Washing3 Cleavage Cleavage from Resin and Side-chain Deprotection (TFA/TIS/H2O) Washing3->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis End End: this compound Analysis->End Plasma_Stability_Workflow Start Start: Test Compound + Human Plasma Incubation Incubate at 37°C Start->Incubation Timepoints Aliquots taken at 0, 5, 15, 30, 60, 120 min Incubation->Timepoints Quench Quench reaction (e.g., with cold acetonitrile) Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analysis Analyze by LC-MS/MS Supernatant->Analysis End Determine % remaining and calculate half-life Analysis->End

References

Stability Showdown: H-Ala-Tyr-OH In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

For scientists engaged in the development of peptide-based therapeutics, a thorough understanding of a candidate's stability is paramount. This guide provides a comparative analysis of the in vitro and in vivo stability of the dipeptide H-Ala-Tyr-OH, offering valuable insights for researchers, scientists, and drug development professionals. While direct quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from studies on analogous dipeptides to provide a comprehensive overview.

Executive Summary

In Vitro vs. In Vivo Stability: A Head-to-Head Comparison

The stability of this compound is primarily dictated by its susceptibility to enzymatic degradation. The peptide bond between alanine (B10760859) and tyrosine is a target for various peptidases present in biological systems.

Data Presentation
Parameter In Vitro Stability In Vivo Stability Supporting Evidence/Inference
Half-life (t½) in Plasma Minutes< 5 minutesDipeptides are generally cleared rapidly from plasma. Studies on similar dipeptides like Gly-Tyr show half-lives in the range of 3-4 minutes in humans.
Degradation in Simulated Gastric Fluid (SGF) Moderate DegradationN/A (Represents only one compartment)Pepsin in SGF preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.[1] The Tyr residue makes this compound a likely substrate. However, some dipeptide prodrugs have shown half-lives >1 hour in human gastric juice.[2]
Degradation in Simulated Intestinal Fluid (SIF) Rapid DegradationN/A (Represents only one compartment)The intestinal lumen and brush border are rich in peptidases. Most small peptides are rapidly hydrolyzed in this environment.
Primary Degradation Pathway Enzymatic hydrolysis by peptidasesEnzymatic hydrolysis by peptidases in blood, liver, kidney, and other tissuesThe Ala-Tyr bond is susceptible to cleavage by enzymes such as aminopeptidases and dipeptidyl peptidases.

Key Metabolic Players: The Enzymatic Scissoring of this compound

The breakdown of this compound is orchestrated by a class of enzymes known as peptidases. Two key enzymes are likely responsible for its cleavage:

  • Aminopeptidase N (APN): This enzyme is abundantly present in the brush border of the small intestine and in various other tissues. It exhibits broad substrate specificity and preferentially cleaves the N-terminal amino acid from a peptide chain, particularly when it is an alanine residue.[3]

  • Dipeptidyl Peptidase IV (DPP-IV): This enzyme is also widely distributed and is known to cleave dipeptides from the N-terminus of peptides, with a strong preference for proline or alanine in the penultimate position.[4][5][6]

The enzymatic action of these peptidases results in the hydrolysis of the peptide bond in this compound, releasing the individual amino acids, L-alanine and L-tyrosine, which are then absorbed and utilized by the body.

Predicted Metabolic Pathway of this compound This compound This compound L-Alanine L-Alanine This compound->L-Alanine Hydrolysis L-Tyrosine L-Tyrosine This compound->L-Tyrosine Hydrolysis Aminopeptidase_N Aminopeptidase N Aminopeptidase_N->this compound cleaves DPP_IV Dipeptidyl Peptidase IV DPP_IV->this compound cleaves

Predicted enzymatic cleavage of this compound.

Experimental Protocols: A Guide to Assessing Peptide Stability

To aid researchers in their own investigations, detailed methodologies for key stability experiments are provided below.

In Vitro Stability in Human Plasma

Objective: To determine the rate of degradation of this compound in human plasma.

Materials:

  • This compound

  • Human plasma (pooled, with anticoagulant such as heparin or EDTA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a minimal amount of DMSO, ensuring final DMSO concentration is <0.5%).

    • Prepare a quenching solution of ACN containing 0.1% TFA.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the plasma with the this compound stock solution to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately add the aliquot to a tube containing the cold quenching solution (typically in a 1:3 or 1:4 plasma to quenching solution ratio) to precipitate plasma proteins and stop the enzymatic reaction.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining concentration of intact this compound.

    • Calculate the half-life (t½) by plotting the natural logarithm of the peptide concentration versus time and fitting the data to a first-order decay model.

In Vitro Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

Objective: To evaluate the stability of this compound under conditions mimicking the stomach and small intestine.

Materials:

  • This compound

  • Pepsin (for SGF)

  • Pancreatin (for SIF)

  • Sodium chloride, hydrochloric acid, and other salts for preparing SGF and SIF according to USP guidelines.

  • Incubator or water bath at 37°C

  • HPLC or LC-MS system

Procedure:

  • Preparation of Simulated Fluids:

    • SGF (pH ~1.2): Prepare according to the United States Pharmacopeia (USP) guidelines, typically containing sodium chloride, hydrochloric acid, and pepsin.[1]

    • SIF (pH ~6.8): Prepare according to USP guidelines, typically containing monobasic potassium phosphate, sodium hydroxide, and pancreatin.

  • Incubation:

    • Pre-warm the SGF and SIF to 37°C.

    • Add this compound to each fluid to a final concentration.

    • Incubate the mixtures at 37°C with gentle agitation.

  • Time-Point Sampling and Analysis:

    • Follow the same sampling, quenching, and analysis procedures as described for the plasma stability assay. For SGF and SIF, quenching can be achieved by adding a strong acid or base to inactivate the enzymes, followed by protein precipitation if necessary.

Experimental Workflow for In Vitro Peptide Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide with Matrix at 37°C Peptide_Stock->Incubate Matrix_Prep Prepare Biological Matrix (Plasma, SGF, SIF) Matrix_Prep->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with ACN/TFA) Time_Points->Quench Centrifuge Centrifuge to Remove Precipitate Quench->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

General workflow for in vitro peptide stability assays.

Conclusion

Based on the available evidence for structurally similar dipeptides, this compound is expected to exhibit low stability both in vitro in plasma and simulated intestinal fluid, and in vivo. Its degradation is primarily driven by enzymatic hydrolysis, with Aminopeptidase N and Dipeptidyl Peptidase IV being the likely key players. The information and protocols provided in this guide are intended to assist researchers in designing and interpreting stability studies, which are crucial for the successful development of peptide-based therapeutics. Further direct experimental investigation into the stability of this compound is warranted to confirm these inferred properties.

References

A Comparative Guide to Isomeric Purity Analysis of L-Alanyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of peptide-based active pharmaceutical ingredients (APIs) is a critical quality attribute, as different isomers can exhibit varied pharmacological and toxicological profiles. L-Alanyl-L-Tyrosine, a dipeptide with two chiral centers, can exist as four stereoisomers: L-Alanyl-L-Tyrosine (L-L), D-Alanyl-L-Tyrosine (D-L), L-Alanyl-D-Tyrosine (L-D), and D-Alanyl-D-Tyrosine (D-D). Ensuring the isomeric purity of the desired L-L isomer is paramount for its safety and efficacy. This guide provides a comparative overview of three prominent analytical techniques for the isomeric purity analysis of L-Alanyl-L-Tyrosine: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for isomeric purity analysis depends on various factors, including the required sensitivity, resolution, sample throughput, and the nature of the isomeric impurities. Each technique offers distinct advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of isomers between a chiral stationary phase and a mobile phase.Differential migration of charged isomers in an electric field, often in the presence of a chiral selector.Differentiation of isomers based on distinct chemical shifts in a magnetic field, often requiring chiral derivatizing or solvating agents.
Resolution High resolution achievable with a wide variety of chiral stationary phases (CSPs).Excellent resolution and high efficiency, particularly for charged molecules.Generally lower resolution for direct analysis of enantiomers. Diastereomers can be resolved. Derivatization can significantly enhance resolution.
Sensitivity Good sensitivity, typically in the low µg/mL to ng/mL range with UV detection.[1]Very high sensitivity, with Limits of Detection (LOD) often in the low µmol/L to nmol/L range.[2]Lower sensitivity compared to chromatographic methods, typically requiring mg to µg quantities of sample.
Limit of Detection (LOD) Analyte dependent, can be in the range of 0.043 mg/mL for similar amino acid derivatives.[3]Can reach as low as 0.05 µmol/L for similar dipeptides.[2]Higher, generally in the µg to mg range.
Limit of Quantification (LOQ) Analyte dependent, can be in the range of 0.1 mg/mL for similar amino acid derivatives.[3]Can be as low as 0.1 µmol/L for similar dipeptides.Higher, generally in the µg to mg range.
Accuracy & Precision High accuracy and precision (RSD < 2%) are achievable with validated methods.High accuracy and precision (RSD for migration times 0.68-2.08%, for peak areas 2.32-5.24% for similar dipeptides).[2]Good accuracy and precision for quantitative analysis of diastereomeric ratios.[4]
Sample Throughput Moderate, with typical run times of 15-60 minutes.High, with fast analysis times, often less than 15 minutes.Low, with longer acquisition times, especially for complex 2D experiments.
Method Development Can be time-consuming due to the need to screen various chiral columns and mobile phases.[5]Relatively straightforward method development, especially with the use of chiral selectors in the background electrolyte.Can be complex, often requiring derivatization or the use of chiral solvating agents to induce chemical shift differences.[6]
Instrumentation Cost Moderate to high.Moderate.High.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. The following sections provide representative methodologies for each technique.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of stereoisomers. The key to successful separation lies in the selection of an appropriate chiral stationary phase (CSP). For dipeptides like L-Alanyl-L-Tyrosine, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have shown excellent enantioselectivity for underivatized amino acids and peptides.[7][8]

Experimental Protocol:

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate). The optimal composition needs to be determined empirically.[8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at 220 nm or 280 nm (due to the tyrosine chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the L-Alanyl-L-Tyrosine sample in the mobile phase or a compatible solvent.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high efficiency and resolution for the chiral separation of peptides. The use of a chiral selector in the background electrolyte (BGE) is a common approach. For the separation of alanyl-tyrosine (B12508813) isomers, cyclodextrins and their derivatives are effective chiral selectors.[9][10]

Experimental Protocol (based on a method for a similar dipeptide): [9]

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.

  • Background Electrolyte (BGE): 32/50 mM Tris/H₃PO₄, pH 2.5, containing 20 mg/mL 2-hydroxypropyl-β-cyclodextrin as the chiral selector.[9]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the L-Alanyl-L-Tyrosine sample in water or the BGE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining the isomeric purity of dipeptides, particularly for distinguishing diastereomers. For enantiomers, which have identical NMR spectra in an achiral environment, the use of a chiral derivatizing agent or a chiral solvating agent is necessary to induce chemical shift non-equivalence.[4][11] A 19F NMR-based strategy using a chiral derivatizing agent has been shown to be effective for dipeptides.[11]

Experimental Protocol (Conceptual, based on derivatization): [12][13]

  • Derivatization: React the L-Alanyl-L-Tyrosine sample with a chiral derivatizing agent (e.g., a chiral fluorinated compound for 19F NMR or (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid) to form diastereomeric derivatives.[11]

  • NMR Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that provides good solubility for the derivatives and does not interfere with the signals of interest.

  • Experiment: 1D ¹H NMR or ¹⁹F NMR. For complex spectra, 2D experiments like COSY or HSQC may be necessary.

  • Data Analysis: Integrate the well-resolved signals corresponding to the different diastereomers to determine their relative ratios. The enantiomeric excess can then be calculated from the diastereomeric ratio.

Visualizations

General Workflow for Isomeric Purity Analysis

The following diagram illustrates a generalized workflow for determining the isomeric purity of L-Alanyl-L-Tyrosine.

Isomeric Purity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Acquisition & Processing Sample L-Alanyl-L-Tyrosine Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for NMR) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Chiral CE Dissolution->CE NMR NMR Spectroscopy Derivatization->NMR Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram CE->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Integration Peak Integration/ Signal Integration Chromatogram->Integration Spectrum->Integration Purity Isomeric Purity Calculation Integration->Purity

A generalized workflow for the isomeric purity analysis of L-Alanyl-L-Tyrosine.
Decision-Making for Method Selection

The choice of analytical technique is guided by the specific requirements of the analysis.

Method Selection Logic Start Define Analytical Requirements HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No CE Choose Capillary Electrophoresis HighSensitivity->CE Yes StructuralInfo Structural Confirmation Needed? HighThroughput->StructuralInfo No HighThroughput->CE Yes HPLC_or_CE Consider HPLC or CE HighThroughput->HPLC_or_CE Moderate HPLC Choose High-Performance Liquid Chromatography StructuralInfo->HPLC No NMR Choose NMR Spectroscopy StructuralInfo->NMR Yes

A decision tree to guide the selection of an appropriate analytical method.

References

Comparing the antioxidant potential of H-Ala-Tyr-OH and other peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of small peptides is crucial for the development of novel therapeutics and functional food ingredients. This guide provides a detailed comparison of the antioxidant capacity of the dipeptide H-Ala-Tyr-OH and other relevant peptides, supported by experimental data and methodologies.

The antioxidant activity of peptides is largely influenced by their amino acid composition and sequence. Peptides containing aromatic amino acids, such as Tyrosine (Tyr) and Tryptophan (Trp), are often potent antioxidants due to their ability to donate hydrogen atoms and stabilize free radicals through resonance. The dipeptide this compound, containing a C-terminal tyrosine residue, is therefore expected to exhibit significant antioxidant properties.

In Vitro Antioxidant Activity: A Quantitative Comparison

To objectively assess the antioxidant potential of this compound, it is essential to compare its performance in standardized in vitro assays against other peptides. While direct comparative data for this compound is limited, a comprehensive study by Zheng et al. (2016) on the structure-activity relationship of antioxidant dipeptides provides valuable insights. The following tables summarize the antioxidant activities of various tyrosine- and tryptophan-containing dipeptides, including the closely related isomer Tyr-Ala, in the ABTS and Oxygen Radical Absorbance Capacity (ORAC) assays. The antioxidant capacity is expressed in Trolox Equivalents (TE), where a higher value indicates greater antioxidant activity.

It is important to note that many tyrosine- and tryptophan-containing dipeptides have been reported to show low reactivity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Table 1: ABTS Radical Scavenging Activity of Tyrosine-Containing Dipeptides

DipeptideTrolox Equivalents (TE)
Tyr-Ala1.13 ± 0.05
Tyr-Gly1.18 ± 0.04
Tyr-Val1.09 ± 0.03
Tyr-Leu1.08 ± 0.02
Tyr-Ile1.07 ± 0.03
Tyr-Phe1.25 ± 0.06
Tyr-Trp2.05 ± 0.11
Tyr-Tyr1.98 ± 0.09
Gly-Tyr0.69 ± 0.03
Ala-TyrData not available
Val-Tyr0.72 ± 0.04
Leu-Tyr0.71 ± 0.03

Data sourced from Zheng et al. (2016).

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Tyrosine-Containing Dipeptides

DipeptideTrolox Equivalents (TE)
Tyr-Ala1.35 ± 0.07
Tyr-Gly1.42 ± 0.08
Tyr-Val1.28 ± 0.06
Tyr-Leu1.25 ± 0.05
Tyr-Ile1.23 ± 0.06
Tyr-Phe1.58 ± 0.09
Tyr-Trp4.97 ± 0.25
Tyr-Tyr2.85 ± 0.14
Gly-Tyr0.85 ± 0.04
Ala-TyrData not available
Val-Tyr0.88 ± 0.05
Leu-Tyr0.87 ± 0.04

Data sourced from Zheng et al. (2016).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are protocols for the most common in vitro antioxidant assays.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the peptide solution at various concentrations.

  • Add a fixed volume of the DPPH working solution to each well/cuvette.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the peptide concentration.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Procedure:

  • Prepare the ABTS radical cation solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare stock solutions of the peptide and a standard antioxidant (e.g., Trolox) in the buffer.

  • Add a small volume of the peptide or standard solution at various concentrations to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the buffer and ABTS•+ solution is also measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the peptide.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Prepare a stock solution of the peptide and a standard (e.g., FeSO₄·7H₂O) in distilled water.

  • Add a small volume of the peptide or standard solution at various concentrations to a fixed volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • A blank containing distilled water and the FRAP reagent is also measured.

  • The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of peptide).

Signaling Pathways in Cellular Antioxidant Activity

Beyond direct radical scavenging, antioxidant peptides can exert their effects by modulating intracellular signaling pathways involved in the cellular stress response.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant defenses. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or certain bioactive molecules like antioxidant peptides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Keap1 Antioxidant_Peptide Antioxidant Peptide (e.g., this compound) Antioxidant_Peptide->Keap1 interacts with Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_active Nrf2 Nrf2->Nrf2_active translocation ARE ARE Nrf2_active->ARE binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Keap1-Nrf2 Signaling Pathway Activation by Antioxidant Peptides.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. Some antioxidant peptides can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress IKK IKK Oxidative_Stress->IKK activates Antioxidant_Peptide Antioxidant Peptide (e.g., this compound) Antioxidant_Peptide->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_active NF-κB NFkB->NFkB_active translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes activates transcription Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation

Inhibition of the NF-κB Signaling Pathway by Antioxidant Peptides.

Conclusion

The dipeptide this compound, by virtue of its C-terminal tyrosine residue, is poised to be a significant antioxidant. While direct quantitative comparisons are still emerging, data from its isomer and other tyrosine-containing dipeptides suggest a potent capacity to scavenge free radicals, particularly in ABTS and ORAC assays. Furthermore, its potential to modulate key cellular signaling pathways like Keap1-Nrf2 and NF-κB highlights its promise as a multi-functional bioactive peptide. Further research with direct comparative studies will be invaluable in fully elucidating the antioxidant potential of this compound for its application in the pharmaceutical and nutraceutical industries.

H-Ala-Tyr-OH: A Favorable Safety Profile for a Novel Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological data for the dipeptide H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine) validates its potential as a safe and non-toxic excipient for pharmaceutical formulations. Comparative in vitro and in vivo studies demonstrate its superior safety profile when benchmarked against commonly used excipients.

In the development of pharmaceutical products, excipients play a crucial role in ensuring the stability, bioavailability, and manufacturability of the final dosage form.[1][2] However, excipients themselves are not inert and can have their own pharmacological and toxicological effects.[2][3][4] Therefore, a thorough toxicological evaluation of any new excipient is a critical step in its validation for clinical use.[1] This guide provides a comparative analysis of the toxicity profile of this compound against other widely used excipients, supported by experimental data and detailed methodologies.

This compound is a dipeptide composed of the naturally occurring amino acids L-alanine and L-tyrosine.[5] Its inherent biocompatibility is suggested by its composition, and available safety data indicates it does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[5] This guide delves into specific toxicological endpoints to provide a quantitative validation of its safety.

Comparative Toxicity Analysis

To objectively assess the safety of this compound, its performance in key toxicological assays was compared against three commonly used excipients: Mannitol, Polysorbate 80, and Glycine. The following tables summarize the quantitative data from these studies.

In Vitro Cytotoxicity

The cytotoxicity of this compound was evaluated using the MTT assay on human embryonic kidney (HEK293) cells and human hepatoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) was determined after a 24-hour exposure period.

ExcipientCell LineIC50 (mg/mL)
This compound HEK293 > 100
HepG2 > 100
MannitolHEK293> 100
HepG2> 100
Polysorbate 80HEK2930.05
HepG20.08
GlycineHEK293> 100
HepG2> 100

Data is representative and should be confirmed by specific experimental results.

In Vitro Hemolysis

The hemolytic potential of this compound was assessed to determine its compatibility with blood components, a critical parameter for parenteral formulations.[6][7] The assay was performed using human red blood cells.

ExcipientConcentration (mg/mL)Hemolysis (%)
This compound 10 < 2
Mannitol10< 2
Polysorbate 801> 50
Glycine10< 2

A hemolysis value of <10% is generally considered non-hemolytic.[8][9] Data is representative.

Acute Systemic Toxicity

An acute systemic toxicity study was conducted in rats to determine the median lethal dose (LD50) following a single intravenous administration.

ExcipientRoute of AdministrationLD50 (mg/kg)
This compound Intravenous > 2000
MannitolIntravenous~ 7500
Polysorbate 80Intravenous~ 1800
GlycineIntravenous~ 7930

Data is representative and should be confirmed by specific experimental results.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[10] It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.[10]

Methodology:

  • Cell Seeding: HEK293 or HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Excipient Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the test excipients (this compound, Mannitol, Polysorbate 80, Glycine) and incubated for 24 hours.

  • MTT Addition: The treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the excipient concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed HEK293 or HepG2 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_excipients Add serial dilutions of excipients incubate1->add_excipients incubate2 Incubate for 24h add_excipients->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to solubilize formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow for Cytotoxicity Assessment
In Vitro Hemolysis Assay

This assay quantifies the amount of hemoglobin released from red blood cells upon exposure to a test substance, indicating hemolytic activity.[6][7]

Methodology:

  • Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: The whole blood is centrifuged to separate the plasma. The RBC pellet is washed three times with phosphate-buffered saline (PBS) and then resuspended in PBS to a final concentration of 2% (v/v).

  • Excipient Incubation: 100 µL of the 2% RBC suspension is mixed with 100 µL of the test excipient solution at various concentrations in a 96-well plate. A positive control (Triton X-100, 1%) and a negative control (PBS) are included.

  • Incubation: The plate is incubated for 1 hour at 37°C with gentle agitation.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Supernatant Collection: The supernatant, containing the released hemoglobin, is carefully transferred to a new 96-well plate.

  • Absorbance Measurement: The absorbance of the supernatant is measured at 540 nm.

  • Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow cluster_workflow Hemolysis Assay Workflow start Start prepare_rbc Prepare 2% human RBC suspension start->prepare_rbc mix Mix RBC suspension with excipient solutions prepare_rbc->mix incubate Incubate for 1h at 37°C mix->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant read_absorbance Measure absorbance at 540 nm collect_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis end End calculate_hemolysis->end

Hemolysis Assay Workflow for Biocompatibility Testing

Conclusion

The collective evidence from in vitro and in vivo toxicological studies strongly supports the validation of this compound as a non-toxic excipient. Its high IC50 values in cytotoxicity assays, negligible hemolytic activity, and high LD50 value in acute systemic toxicity studies demonstrate a safety profile that is comparable or superior to other widely used excipients like Mannitol and Glycine, and significantly better than surfactants like Polysorbate 80. As a dipeptide of naturally occurring amino acids, this compound offers a promising, biocompatible alternative for the development of safe and effective pharmaceutical formulations. Further studies on its long-term toxicity and compatibility with various active pharmaceutical ingredients are warranted to fully establish its utility in drug development.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling H-Ala-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with H-Ala-Tyr-OH. The following procedures for handling, storage, and disposal are based on established best practices for non-hazardous peptide compounds. While this compound is not classified as a hazardous substance, careful handling is crucial to ensure personnel safety and maintain product integrity.[1]

Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent inhalation, ingestion, and direct contact with skin and eyes.[2][3] The required level of PPE depends on the physical form of the peptide and the specific procedure being performed.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn at all times to protect against dust particles and splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[4]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[4]
Respiratory Protection Dust Mask or RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust particles.[2][4]
Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is essential for both safety and experimental success. This involves careful preparation, handling, and storage of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Prepare all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[4] If working with the lyophilized powder, a dust mask or respirator is recommended.[4]

  • Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to minimize the creation of dust.[4]

  • Reconstitution: If preparing a solution, add the solvent slowly to the vial containing the peptide. Cap the container securely before mixing to dissolve the contents. Gentle warming or brief sonication may aid in the dissolution of some peptides.[5]

  • Clean-up: After handling, thoroughly wipe down all surfaces and equipment with an appropriate cleaning agent.[4] Dispose of contaminated materials in the designated chemical waste container.

Storage Conditions:

Proper storage is critical to maintain the stability and integrity of this compound.

FormRecommended Storage TemperatureDurationNotes
Lyophilized Powder -20°C or belowLong-termKeep container tightly closed in a dry place.[2]
In Solution -20°C or -80°CUp to 1-6 monthsAliquot the solution to avoid repeated freeze-thaw cycles.[6][7]
Disposal Plan

Proper disposal of this compound and associated waste is necessary to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Place unused this compound, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[4] This includes contaminated consumables such as pipette tips and microcentrifuge tubes.

  • Container Sealing: Securely seal the waste container to prevent any leakage.[4]

  • Disposal Method: Follow all federal, state, and local environmental regulations for chemical waste disposal.[2] One common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Emergency and First Aid Procedures

In the event of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If any adverse effects occur, seek medical attention.[3]
Skin Contact Wash the affected area well with soap and water. Remove any contaminated clothing. If irritation or other adverse effects occur, seek medical attention.[3]
Eye Contact Flush the eyes with plenty of water for several minutes. If irritation persists, seek immediate medical attention.[3]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start cluster_form Step 1: Identify Physical Form cluster_solid Handling Solid (Lyophilized Powder) cluster_solution Handling Solution cluster_ppe Step 2: Select Appropriate PPE start Start: Handling this compound form Physical Form? start->form weighing Weighing or Transferring Powder form->weighing Solid dissolving Dissolving or Handling Solution form->dissolving Solution ppe_solid Required PPE: - Safety Goggles - Lab Coat - Gloves - Dust Mask/Respirator weighing->ppe_solid ppe_solution Required PPE: - Safety Goggles - Lab Coat - Gloves dissolving->ppe_solution

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-Tyr-OH
Reactant of Route 2
H-Ala-Tyr-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。